Streptolysin O
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
dimethyl(diphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUUYLPGOWCNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455213 | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-88-5 | |
| Record name | NSC158461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldiphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Cholesterol in Streptolysin O Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role cholesterol plays in the membrane binding and subsequent pore formation by Streptolysin O (SLO), a key virulence factor produced by Streptococcus pyogenes. This document outlines the molecular interactions, quantitative binding parameters, key experimental methodologies, and downstream signaling events associated with SLO's activity, offering a comprehensive resource for researchers in toxicology, cellular biology, and infectious disease therapeutics.
Introduction: this compound and the Cholesterol-Dependent Cytolysin (B1578295) Family
This compound (SLO) is a member of the cholesterol-dependent cytolysin (CDC) family, a large group of pore-forming toxins secreted primarily by Gram-positive bacteria.[1] These toxins are released as water-soluble monomers that bind to target eukaryotic cell membranes in a process critically dependent on the presence of cholesterol.[2][3] Following membrane binding, the monomers oligomerize to form a large prepore complex, which then undergoes a significant conformational change to insert a β-barrel structure into the lipid bilayer, creating pores up to 30 nm in diameter.[2][3][4] This pore formation disrupts cellular homeostasis, leading to cytotoxicity.
The binding of CDCs to membranes is a multistage process initiated by the interaction of the toxin's Domain 4 (D4) with the cell surface.[2] This domain contains a highly conserved undecapeptide motif rich in tryptophan residues, which is crucial for the initial stages of membrane insertion.[2] While cholesterol is considered the primary receptor for most CDCs, recent evidence suggests that other molecules, such as specific glycans, may also play a role in the initial attachment to the cell surface, adding a layer of complexity to the binding mechanism.[5]
Quantitative Analysis of SLO-Cholesterol Interaction
| Parameter | Value | Experimental Context |
| Cholesterol Threshold for Binding | > 30 mol % | Required concentration in phosphatidylcholine liposomes to trigger SLO binding. |
| SLO:Cholesterol Stoichiometry | 1:1 | Suggests a single cholesterol binding site per SLO monomer. |
| Inhibition by Free Cholesterol | ~1.0 µg/mL | Concentration of free cholesterol that inhibits the hemolytic activity of reduced SLO.[6] |
It is important to note that while cholesterol is essential for pore formation, some studies have shown that SLO can bind to cholesterol-depleted host cell membranes in a cholesterol-insensitive manner, particularly when co-expressed with the NAD+-glycohydrolase (SPN) effector protein. This suggests alternative or co-dependent binding mechanisms may exist in the context of infection.
Mechanism of Cholesterol-Dependent Binding and Pore Formation
The binding of SLO to a cholesterol-rich membrane is a highly orchestrated process. The current model suggests a multi-step mechanism that ensures the efficient formation of pores and subsequent cell lysis. This process can be visualized as a logical workflow from the soluble monomer to the final transmembrane pore.
Experimental Protocols for Studying SLO-Cholesterol Interaction
A variety of experimental techniques are employed to investigate the binding of SLO to cholesterol-containing membranes and its cytotoxic effects. Below are detailed methodologies for key assays.
Liposome (B1194612) Co-Sedimentation Assay
This assay is used to determine the binding of SLO to artificial lipid vesicles (liposomes) with varying cholesterol content.
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures of phosphatidylcholine and cholesterol in chloroform (B151607) at desired molar ratios (e.g., 70:30, 50:50).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film in a suitable buffer (e.g., PBS) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) of a defined size by extruding the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate a fixed concentration of purified SLO with the prepared liposomes at room temperature for 30-60 minutes to allow binding to occur.
-
Include a control sample with liposomes lacking cholesterol.
-
-
Co-Sedimentation:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully separate the supernatant (containing unbound SLO) from the pellet (containing liposome-bound SLO).
-
-
Analysis:
-
Analyze both the supernatant and the resuspended pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-SLO antibody.
-
Quantify the amount of SLO in each fraction to determine the percentage of bound toxin.
-
Hemolysis Assay
This classic functional assay measures the ability of SLO to lyse red blood cells (RBCs), which is dependent on the cholesterol in the RBC membrane.
Methodology:
-
RBC Preparation:
-
Obtain fresh whole blood (e.g., human or rabbit) and wash the RBCs three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and buffy coat.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
SLO Activation:
-
If required, activate SLO by pre-incubating with a reducing agent like dithiothreitol (B142953) (DTT) to ensure the essential cysteine residue in the undecapeptide motif is in its reduced state.
-
-
Hemolysis Reaction:
-
Perform serial dilutions of activated SLO in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs with buffer only) and a positive control (RBCs with a lysis agent like Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Quantification:
-
Pellet the intact RBCs by centrifugation (e.g., 800 x g for 5 minutes).
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Surface Plasmon Resonance (SPR)
SPR can be used to measure the real-time binding kinetics and affinity of SLO to a cholesterol-containing lipid surface.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).
-
Prepare small unilamellar vesicles (SUVs) containing a defined concentration of cholesterol (e.g., 40-50 mol %).
-
Immobilize the SUVs onto the sensor chip surface to form a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of purified SLO over the sensor chip surface at a constant flow rate.
-
Measure the change in the resonance angle in real-time, which is proportional to the mass of SLO binding to the lipid surface.
-
After each injection, regenerate the surface using a suitable buffer (e.g., a short pulse of NaOH or a high salt buffer) to remove bound SLO.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Downstream Signaling Pathways Activated by SLO Binding
The formation of SLO pores in the cell membrane leads to a rapid influx of extracellular ions and the release of intracellular contents, triggering a cascade of cellular signaling events. A key consequence is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response.
The primary trigger for NLRP3 activation is the efflux of intracellular potassium (K+) through the SLO pore. Additionally, the influx of calcium (Ca2+) contributes to mitochondrial damage, which further amplifies the inflammasome activation signal.[6][7] The assembled inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death known as pyroptosis.
Implications for Drug Development
The absolute requirement of cholesterol for the function of SLO and other CDCs presents an attractive target for the development of novel anti-virulence therapies. Strategies could include:
-
Cholesterol Sequestration: Developing agents that specifically bind to and sequester membrane cholesterol, making it unavailable for toxin binding.
-
Blocking the Binding Site: Designing small molecules or peptides that competitively inhibit the interaction between SLO's Domain 4 and cholesterol.
-
Membrane Stabilizers: Compounds that alter membrane fluidity or lipid organization could potentially inhibit the conformational changes required for pore formation.
-
Liposomal Decoys: The use of cholesterol-rich liposomes to act as decoys, sequestering the toxin before it can reach host cells, has shown promise in vitro.
A thorough understanding of the SLO-cholesterol interaction at the molecular level is paramount for the rational design of such therapeutic interventions. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 2. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol structural requirements for inhibition of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of anthrolysin O and ostreolysin A to study cholesterol in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes Prevent In Vitro Hemolysis Induced by this compound and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]
The Inner Workings of a Bacterial Weapon: A Technical Guide to Streptolysin O Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a potent cytolysin (B1578295) produced by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. As a member of the cholesterol-dependent cytolysin (CDC) family, SLO's primary mechanism of action involves the formation of large pores in the membranes of host cells. This disruption of cellular integrity triggers a cascade of events, from ion dysregulation to the activation of complex signaling pathways, ultimately leading to cell death. Understanding the intricate process of SLO pore formation is paramount for the development of novel therapeutics aimed at mitigating the damaging effects of this toxin. This technical guide provides an in-depth exploration of the SLO pore formation process, detailing the molecular choreography from monomer binding to the assembly of the final transmembrane pore. It further outlines key experimental protocols for studying this process and summarizes the critical quantitative data that underpins our current understanding.
The Pore Formation Cascade: From Monomer to Transmembrane Channel
The formation of a functional SLO pore is a multi-step process that can be broadly categorized into membrane binding, oligomerization, and pore insertion.
-
Monomer Binding to Cholesterol-Rich Membranes: The journey begins with the soluble SLO monomer recognizing and binding to cholesterol within the plasma membrane of the target cell.[1][2] This interaction is a hallmark of the CDC family and is a critical first step for toxin localization at the cell surface.[1] The C-terminal domain 4 (D4) of the SLO monomer, which contains a highly conserved undecapeptide motif, is instrumental in this initial membrane binding.[3][4]
-
Oligomerization into a Prepore Complex: Following membrane binding, a conformational change is induced in the SLO monomer, which facilitates its lateral association with other monomers.[5] This oligomerization process leads to the formation of a "prepore" complex, a ring- or arc-shaped structure assembled on the membrane surface.[1][6][7] These prepore structures are composed of 35 to 80 individual SLO monomers.[3][6] Incomplete, arc-shaped oligomers can also form functional pores, with the lipid bilayer itself completing the pore structure.[6][8]
-
Insertion and Pore Formation: The final and irreversible step involves a significant conformational change within the prepore complex, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer.[3][7] This concerted structural rearrangement results in the formation of a large β-barrel transmembrane pore.[3] The resulting pore is a stable structure that allows the passage of ions and macromolecules, leading to the disruption of cellular homeostasis.[6]
Quantitative Analysis of this compound Pores
The biophysical properties of SLO pores have been characterized through various experimental techniques. The following table summarizes key quantitative data related to SLO pore formation.
| Parameter | Value | Method of Determination | Reference(s) |
| Pore Diameter (Inner) | ~30 nm | Electron Microscopy | [6] |
| 23.2 ± 5.2 nm | Electron Microscopy | [3] | |
| 30-50 nm | Electron Microscopy | [7] | |
| Number of Monomers per Pore | 50-80 | Estimation from Electron Micrographs | [6] |
| 35-50 | Estimation from Electron Micrographs | [3] | |
| 25-80 | Estimation from various studies | [1] | |
| Molecular Mass of Monomer | ~60.1 kDa | SDS-PAGE | [5] |
| Requirement for Binding | > 30 mol% Cholesterol in membrane | Model Membrane Studies | [9] |
Visualizing the Process: From Binding to Pore Formation
The following diagrams, generated using the DOT language, illustrate the key stages of SLO pore formation and the subsequent signaling cascades.
Caption: The sequential process of this compound pore formation.
Cellular Consequences and Signaling Pathways
The formation of SLO pores triggers a variety of cellular responses, ranging from immediate ionic imbalances to the activation of complex intracellular signaling cascades.
A critical consequence of pore formation is the rapid efflux of intracellular potassium (K+) ions and influx of extracellular calcium (Ca2+) ions. This disruption of ion homeostasis is a key danger signal that alerts the cell to the membrane breach. The influx of Ca2+ can activate various cellular processes, including membrane repair mechanisms and signaling pathways.
One of the most well-documented downstream effects of SLO pore formation is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a central role in the inflammatory response and cell survival.
Caption: Activation of the NF-κB signaling pathway by SLO pores.
Furthermore, the K+ efflux induced by SLO pores is a potent activator of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome . This multi-protein complex is a key component of the innate immune system and its activation leads to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
Caption: SLO-induced activation of the NLRP3 inflammasome.
Detailed Experimental Protocols
A thorough understanding of SLO pore formation relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments used to study this process.
Purification of this compound
This protocol describes a general method for the purification of SLO from Streptococcus pyogenes culture supernatants, involving precipitation and ion-exchange chromatography.[5][10]
Materials:
-
Streptococcus pyogenes culture supernatant
-
Polyethylene glycol (PEG)
-
CM-Sepharose column
-
Mono Q column
-
Phosphate buffered saline (PBS)
-
Dialysis tubing
-
Centrifuge and appropriate tubes
-
Chromatography system
Procedure:
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the chilled culture supernatant to a final saturation of 60-70%. Stir for at least 1 hour at 4°C.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in a minimal volume of PBS. Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.
-
Polyethylene Glycol Precipitation: Gradually add PEG to the dialyzed protein solution to a final concentration of 20% (w/v). Stir for 1 hour at 4°C.
-
Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C. Resuspend the pellet in PBS.
-
Ion-Exchange Chromatography (CM-Sepharose): Load the resuspended pellet onto a CM-Sepharose column pre-equilibrated with PBS. Elute the bound proteins using a linear gradient of NaCl in PBS.
-
Ion-Exchange Chromatography (Mono Q): Pool the SLO-containing fractions from the CM-Sepharose column and load them onto a Mono Q column pre-equilibrated with PBS. Elute using a linear NaCl gradient.
-
Purity Assessment and Storage: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure SLO fractions, dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol), and store at -80°C.
Preparation of Liposomes for In Vitro Assays
Liposomes provide a simplified model system to study the interaction of SLO with a lipid bilayer. This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method.[11][12]
Materials:
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and cholesterol) dissolved in chloroform (B151607)
-
Glass vial
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., PBS)
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: In a clean glass vial, mix the desired lipids in chloroform. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Drying: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids. Vortex the vial to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to increase the encapsulation efficiency for entrapped molecules.
-
Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs of a defined size.
-
Storage: Store the prepared liposomes at 4°C.
Hemolysis Assay for SLO Activity
The hemolytic activity of SLO is a classic and straightforward method to quantify its pore-forming ability.[13][14]
Materials:
-
Purified SLO
-
Red blood cells (RBCs), typically from rabbit or human
-
Phosphate buffered saline (PBS)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to the desired concentration (e.g., 2% v/v) in PBS.
-
Serial Dilution of SLO: Prepare serial dilutions of SLO in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the SLO dilutions. Include a negative control (RBCs with PBS only) and a positive control (RBCs with a detergent like Triton X-100 for 100% lysis).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate (e.g., 800 x g for 5 minutes) to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each SLO concentration relative to the positive control.
Calcein (B42510) Release Assay for Pore Formation
This fluorescence-based assay provides a sensitive method to measure membrane permeabilization by SLO in liposomes or cells.[15]
Materials:
-
Calcein-loaded liposomes or cells
-
Purified SLO
-
Assay buffer (e.g., PBS)
-
Fluorometer or fluorescence plate reader
-
Triton X-100
Procedure:
-
Preparation of Calcein-Loaded Vesicles: Prepare liposomes as described above, including a high, self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer. Remove unencapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column).
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the calcein-loaded liposomes or cells suspended in the assay buffer.
-
Baseline Measurement: Measure the baseline fluorescence (F₀).
-
Addition of SLO: Add SLO to the suspension and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.
-
Maximum Fluorescence: After the reaction has reached a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (F_max).
-
Calculation: Calculate the percentage of calcein release at a given time point (F_t) using the formula: % Release = [(F_t - F₀) / (F_max - F₀)] * 100.
Western Blot for NF-κB Activation
This protocol outlines the detection of phosphorylated p65, a key indicator of NF-κB activation, in cell lysates after treatment with SLO.[16][17]
Materials:
-
Cultured cells (e.g., macrophages, epithelial cells)
-
Purified SLO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a sub-lytic concentration of SLO for various time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total p65 and a loading control like β-actin to ensure equal protein loading.
ELISA for Cytokine Measurement
This protocol describes a sandwich ELISA for the quantification of a pro-inflammatory cytokine, such as IL-1β, released from cells upon SLO treatment.[18][19][20]
Materials:
-
Cell culture supernatant from SLO-treated cells
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with assay diluent for at least 1 hour.
-
Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.
Conclusion
The formation of pores by this compound is a finely orchestrated process that represents a key pathogenic mechanism of Streptococcus pyogenes. A detailed understanding of each step, from the initial binding of monomers to the final assembly of a transmembrane pore, is crucial for the development of effective countermeasures. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this formidable bacterial toxin and for professionals in drug development seeking to identify novel therapeutic targets to combat streptococcal diseases. The continued investigation into the molecular intricacies of SLO and its interaction with host cells will undoubtedly pave the way for innovative strategies to neutralize this potent virulence factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 7. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification, and assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes Prevent In Vitro Hemolysis Induced by this compound and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes: Protocol [inanobotdresden.github.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. Membrane selectivity and pore formation of SprA1 and SprA2 hemolytic peptides from Staphylococcus aureus type I toxin–antitoxin systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. h-h-c.com [h-h-c.com]
A Technical Guide to Streptolysin O and Streptolysin S: Core Differences and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the two key cytolytic toxins produced by Streptococcus pyogenes: Streptolysin O (SLO) and Streptolysin S (SLS). Understanding the distinct molecular characteristics, mechanisms of action, and host-pathogen interactions of these virulence factors is critical for the development of novel therapeutics against Group A Streptococcus (GAS) infections. This document outlines their fundamental differences, presents key quantitative data in a comparative format, provides detailed experimental protocols for their study, and visualizes their impact on host cell signaling pathways.
Core Differences: A Comparative Overview
This compound and Streptolysin S, while both contributing to the pathogenesis of GAS infections, are fundamentally different in their biochemical properties, genetic regulation, and interaction with the host immune system.
This compound (SLO) is a large, oxygen-labile protein toxin and a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family.[1] Its primary mechanism of action involves binding to cholesterol in host cell membranes, followed by oligomerization to form large pores, ultimately leading to cell lysis.[2] SLO is highly immunogenic, eliciting a strong antibody response (Anti-Streptolysin O, ASO), which is a valuable diagnostic marker for recent GAS infections.[3][4]
Streptolysin S (SLS) , in contrast, is a much smaller, oxygen-stable peptide toxin.[1][5] It is responsible for the characteristic β-hemolysis observed on blood agar (B569324) plates.[6] Unlike SLO, SLS is non-immunogenic, likely due to its small size.[1] Its precise mechanism of cytotoxicity is less well-defined but is known to cause membrane damage and can act as a signaling molecule, influencing host cell processes.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and Streptolysin S based on available data.
| Property | This compound (SLO) | Streptolysin S (SLS) | References |
| Molecular Weight | ~58-69 kDa | ~2.7 kDa (mature peptide) | [7][8][9],[5][10][11] |
| Oxygen Stability | Labile (inactivated by oxygen) | Stable | [1] |
| Antigenicity | Highly immunogenic | Non-immunogenic | [1][3] |
| Genetic Locus | slo gene | sag operon (sagA to sagI) | [1],[10] |
| Mechanism of Action | Cholesterol-dependent pore formation | Membrane disruption, targets ion transporters | [2],[5] |
| Specific Activity | ≥1,000,000 units/mg protein | Not typically defined in units/mg protein |
| Cytotoxicity Data | This compound (SLO) | Streptolysin S (SLS) | References |
| Target Cells | Erythrocytes, leukocytes, macrophages, platelets, epithelial cells, keratinocytes | Erythrocytes, lymphocytes, neutrophils, platelets, keratinocytes, subcellular organelles | [12],[5] |
| Effective Concentration | 0.1 µg/ml causes ~80% hemolysis of RBCs; 3 µg/ml induces cytotoxicity in HEp-2 cells | Varies depending on the preparation and target cell type | [13] |
Experimental Protocols
Detailed methodologies for the characterization of this compound and Streptolysin S are essential for reproducible research. The following sections provide protocols for key experiments.
Hemolysis Assay for this compound
This protocol is for determining the hemolytic activity of SLO by measuring the lysis of red blood cells.
Materials:
-
Purified this compound
-
Defibrinated sheep or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cells:
-
Wash defibrinated RBCs four times with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).[14]
-
-
Activation of SLO:
-
Prepare a stock solution of SLO in cold, deionized water.
-
Immediately before use, dilute the SLO stock solution in PBS containing 2 mM DTT to activate the toxin.
-
-
Hemolysis Reaction:
-
Perform serial two-fold dilutions of the activated SLO solution in PBS in a 96-well U-bottom plate.[15]
-
Add 50 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS without SLO) and a positive control (RBCs in a hypotonic solution or with a detergent like Triton X-100 for 100% lysis).
-
-
Quantification of Hemolysis:
-
Calculation of Hemolytic Units:
-
One hemolytic unit (HU) is typically defined as the amount of SLO that causes 50% lysis of the RBCs under the specified conditions.[14]
-
Hemolysis Assay for Streptolysin S
This protocol outlines a method to measure the hemolytic activity of SLS, which is often cell-associated.
Materials:
-
S. pyogenes culture expressing SLS
-
Defibrinated sheep blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Spectrophotometer
Procedure:
-
Preparation of SLS-containing Supernatant or Cell Extract:
-
Grow S. pyogenes to the late-stationary phase to maximize SLS production.[3]
-
For secreted SLS, centrifuge the culture and collect the supernatant.
-
For cell-associated SLS, wash the bacterial cells and prepare a cell extract.
-
-
Preparation of Red Blood Cells:
-
Prepare a 2% (v/v) suspension of washed sheep RBCs in PBS as described for the SLO assay.
-
-
Hemolysis Reaction:
-
In a 96-well plate, serially dilute the SLS-containing supernatant or cell extract in PBS.
-
Add the 2% RBC suspension to each well.
-
Include appropriate negative and positive controls.
-
Incubate the plate at 37°C for 1 hour.[5]
-
-
Quantification of Hemolysis:
-
Pellet the intact RBCs by centrifugation.
-
Measure the absorbance of the supernatant at 540 nm.
-
Cytotoxicity Assay
This protocol can be adapted for both SLO and SLS to assess their cytotoxic effects on nucleated mammalian cells.
Materials:
-
Mammalian cell line (e.g., keratinocytes like HaCaT, or macrophages)
-
Cell culture medium
-
Purified SLO or SLS-containing preparation
-
24-well tissue culture plates
-
Cytotoxicity detection reagent (e.g., Ethidium Homodimer-1, LDH assay kit, or Trypan Blue)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding:
-
Seed the target mammalian cells into a 24-well plate and grow to ~90% confluency.[10]
-
-
Toxin Treatment:
-
Wash the cells with sterile PBS and replace with fresh cell culture medium.
-
Add serial dilutions of purified SLO or the SLS preparation to the wells. For bacterial infection studies, add S. pyogenes at a specific multiplicity of infection (MOI), typically around 10.[16][17]
-
Include an untreated cell control.
-
-
Incubation:
-
Assessment of Cytotoxicity:
-
Ethidium Homodimer-1 Staining:
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Trypan Blue Exclusion:
-
Stain the cells with 0.4% Trypan Blue.
-
Count the number of stained (non-viable) and unstained (viable) cells using a microscope.
-
-
Signaling Pathways and Molecular Interactions
SLO and SLS exert their pathogenic effects not only through direct cell lysis but also by modulating host cell signaling pathways.
This compound Signaling
SLO-induced pore formation leads to a flux of ions and molecules that can trigger various cellular responses. At sub-lytic concentrations, SLO can activate the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β.[18] It also promotes macrophage apoptosis through caspase-dependent pathways, which aids in immune evasion.[19] Furthermore, SLO can influence NF-κB signaling, although the outcomes can be cell-type dependent, sometimes leading to inhibition of pathways like RANKL-induced osteoclastogenesis.[2][20]
Caption: SLO-induced signaling cascade.
Streptolysin S Signaling
SLS can induce a range of signaling events in host cells, particularly keratinocytes. It has been shown to downregulate the pro-survival Akt signaling pathway while upregulating the p38 MAPK and NF-κB signaling pathways.[5] This shift in signaling promotes the production of pro-inflammatory mediators and leads to programmed cell death.[10] SLS also contributes to the breakdown of epithelial barriers by activating calpain, a cysteine protease that can cleave intercellular junction proteins.[21] Additionally, SLS can induce mitochondrial damage, contributing to macrophage death.[22]
Caption: SLS-mediated signaling pathways.
Logical Relationship Diagram
The following diagram illustrates the key distinguishing features and overlapping functions of this compound and Streptolysin S.
Caption: Comparative features of SLO and SLS.
This comprehensive guide highlights the distinct yet complementary roles of this compound and Streptolysin S in the pathogenesis of Streptococcus pyogenes. A thorough understanding of their differences, coupled with robust experimental methodologies, is paramount for advancing research and development efforts aimed at combating infections caused by this significant human pathogen.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-streptolysin O Titer (ASOT): Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 5. Frontiers | Streptolysin S targets the sodium-bicarbonate cotransporter NBCn1 to induce inflammation and cytotoxicity in human keratinocytes during Group A Streptococcal infection [frontiersin.org]
- 6. Characteristics of streptolysin S hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. prospecbio.com [prospecbio.com]
- 9. Antigen List | Biochemical Department │TOYOBO [toyobo-global.com]
- 10. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptolysin S-like virulence factors: the continuing sagA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neutralization of Streptolysin S-Dependent and Independent Inflammatory Cytokine IL-1β Activity Reduces Pathology During Early Group A Streptococcal Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Streptolysin S Contributes to Group A Streptococcal Translocation across an Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Streptolysin S induces mitochondrial damage and macrophage death through inhibiting degradation of glycogen synthase kinase-3β in Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptolysin O: A Key Virulence Factor and Therapeutic Target in Streptococcus pyogenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptolysin O (SLO), a potent pore-forming toxin produced by the human pathogen Streptococcus pyogenes, is a critical virulence factor implicated in the pathogenesis of diseases ranging from pharyngitis to life-threatening invasive infections. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO's primary mechanism of action involves binding to cholesterol in host cell membranes, oligomerizing, and forming large transmembrane pores. This disruption of membrane integrity leads to cell lysis and can trigger a cascade of downstream signaling events, profoundly impacting the host's immune response. This technical guide provides a comprehensive overview of SLO's role as a virulence factor, detailing its molecular characteristics, mechanism of action, and its impact on host cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and NLRP3 inflammasome pathways. Furthermore, this guide offers a compilation of quantitative data on SLO's activity and detailed protocols for key experimental assays relevant to its study, aiming to equip researchers and drug development professionals with the necessary information to further investigate this important toxin and develop novel therapeutic strategies.
Introduction
Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, from common infections like pharyngitis and impetigo to severe, invasive conditions such as necrotizing fasciitis and streptococcal toxic shock syndrome.[1] The pathogenicity of S. pyogenes is attributed to a vast arsenal (B13267) of virulence factors, among which the secreted toxins play a pivotal role in host-pathogen interactions.
This compound (SLO) is a key exotoxin and a well-characterized member of the cholesterol-dependent cytolysin (CDC) family.[2] It is an oxygen-labile protein that exhibits potent hemolytic and cytotoxic activity against a broad range of eukaryotic cells.[1] The cytolytic action of SLO is initiated by its binding to cholesterol in the host cell membrane, a critical step that facilitates the subsequent formation of large pores.[3] This disruption of the plasma membrane not only leads to cell death but also serves as a trigger for various host cell signaling pathways, modulating inflammation and the immune response. The immunogenic nature of SLO elicits a robust antibody response in the host, and the detection of anti-streptolysin O (ASO) antibodies is a widely used clinical marker for diagnosing recent streptococcal infections.[1]
This guide will delve into the technical details of SLO as a virulence factor, providing quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the signaling pathways it perturbs.
Molecular Characteristics and Mechanism of Action
This compound is a single polypeptide chain with a molecular weight of approximately 69 kDa.[1] As a CDC, its structure is characterized by four distinct domains. The C-terminal domain 4 is crucial for the initial interaction with the host cell membrane, specifically binding to cholesterol. This binding event is a prerequisite for the subsequent steps in the pore formation process.
The mechanism of SLO-mediated pore formation is a multi-step process:
-
Monomer Binding: Soluble SLO monomers bind to cholesterol molecules present in the plasma membrane of target cells.
-
Oligomerization: Upon membrane binding, SLO monomers diffuse laterally and oligomerize, forming arc- and ring-shaped pre-pore complexes on the cell surface.
-
Pore Formation: A conformational change within the oligomeric complex leads to the insertion of transmembrane β-hairpins into the lipid bilayer, resulting in the formation of a large, stable pore with a diameter of up to 30 nm.
This pore formation is the primary mechanism behind SLO's hemolytic and cytotoxic effects, leading to a loss of ionic homeostasis and eventual cell lysis.
Role in Pathogenesis
SLO contributes significantly to the virulence of S. pyogenes through several mechanisms:
-
Cytotoxicity: By forming pores in host cell membranes, SLO directly kills a variety of cell types, including erythrocytes, leukocytes, macrophages, and epithelial cells.[1] This widespread cytotoxicity contributes to tissue damage and the clinical manifestations of GAS infections.
-
Immune Evasion: SLO can induce apoptosis in immune cells such as macrophages and neutrophils, thereby impairing the host's ability to clear the infection.[1]
-
Modulation of Host Signaling: Sub-lytic concentrations of SLO can trigger various host cell signaling pathways, leading to the production of inflammatory cytokines and other immune mediators. This can contribute to the excessive inflammation seen in severe streptococcal diseases.
-
Delivery of Other Virulence Factors: The pores formed by SLO can act as conduits for the delivery of other S. pyogenes virulence factors, such as the NAD+-glycohydrolase (SPN), into the host cell cytoplasm.
Quantitative Analysis of this compound Activity
The activity of this compound is typically quantified in terms of its hemolytic and cytotoxic effects. The following tables summarize key quantitative data related to SLO's biological activity.
Table 1: Hemolytic Activity of this compound
| Parameter | Description | Typical Value(s) | Reference(s) |
|---|---|---|---|
| Hemolytic Unit (HU) | The amount of toxin required to cause 50% lysis of a standard red blood cell suspension under defined conditions. | One unit causes 50% lysis of a 2% human red blood cell suspension in 30 minutes at 37°C.[4] | [4] |
| Specific Activity | The number of hemolytic units per milligram of purified protein. | ≥1,000,000 units/mg protein | [4] |
| Effective Concentration | Concentration of SLO used in hemolytic assays. | 0.1 µg/mL |[5] |
Table 2: Cytotoxic Activity of this compound on Various Cell Types
| Cell Type | Assay | Effective Concentration / Effect | Reference(s) |
|---|---|---|---|
| Keratinocytes | Apoptosis Induction | Extracellular GAS expressing SLO induces apoptosis. | [3] |
| Keratinocytes | Migration & Proliferation | Enhanced migration and proliferation. | [6] |
| Mast Cells | TNF-α Production | 500 ng/mL SLO induces peak TNF-α release at ~4 hours. | [7] |
| Macrophages | Apoptosis | SLO induces rapid macrophage apoptosis. | [1] |
| Neutrophils | Apoptosis | SLO induces rapid neutrophil apoptosis. | [1] |
| Cardiomyocytes | Contractile Dysfunction | Dose-dependent effects on contractility. |[8] |
Host Cell Signaling Pathways Modulated by this compound
Sub-lytic concentrations of SLO can act as a potent signaling molecule, activating several key intracellular pathways that regulate inflammation and cell fate.
Mitogen-Activated Protein Kinase (MAPK) Pathway
SLO has been shown to activate stress-activated protein kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK), in various cell types, such as mast cells.[7] Activation of these kinases leads to downstream signaling events that culminate in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] The activation of the MAPK pathway contributes to the inflammatory response during S. pyogenes infection.
Caption: SLO-induced MAPK signaling pathway leading to TNF-α production.
NLRP3 Inflammasome Activation
SLO is a potent activator of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[9] The pore-forming activity of SLO is thought to cause a potassium efflux from the cell, which is a key trigger for NLRP3 activation.[10][11][12] Once activated, NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1.[9] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[13] This activation is dependent on NF-κB signaling but occurs independently of Toll-like receptor (TLR) signaling and the P2X7 receptor.[9]
Caption: SLO-mediated activation of the NLRP3 inflammasome.
Calcium Signaling
The pores formed by SLO allow for a significant influx of extracellular calcium into the cytosol.[8][14] This dysregulation of intracellular calcium homeostasis can trigger various downstream events, including the activation of calcium-dependent enzymes and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis, particularly in cells like keratinocytes.[3][14]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological activities of this compound.
Hemolysis Assay
This assay quantifies the hemolytic activity of SLO by measuring the release of hemoglobin from red blood cells.
Caption: Workflow for a standard this compound hemolysis assay.
Protocol:
-
Preparation of Red Blood Cells (RBCs):
-
Wash sheep or human red blood cells three times with ice-cold phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 500 x g for 5 minutes.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
SLO Activation and Dilution:
-
If using a lyophilized form, reconstitute SLO in cold, sterile water.[4]
-
Activate SLO by incubating with a reducing agent such as 10 mM dithiothreitol (B142953) (DTT) for 10 minutes at 37°C.
-
Prepare serial dilutions of the activated SLO in PBS.
-
-
Hemolysis Reaction:
-
In a 96-well plate, mix 50 µL of each SLO dilution with 50 µL of the 2% RBC suspension.[4]
-
Include a positive control (100% lysis) by adding a detergent like 0.1% Triton X-100 to RBCs.
-
Include a negative control (0% lysis) with RBCs in PBS alone.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each SLO concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The hemolytic unit (HU50) is defined as the reciprocal of the SLO dilution that causes 50% hemolysis.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[15][16][17]
Protocol:
-
Cell Culture and Treatment:
-
Seed target cells (e.g., macrophages, keratinocytes) in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of SLO for a specified period (e.g., 2-6 hours).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Culture medium without cells.
-
-
-
Assay Procedure:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[17]
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]
-
Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well according to the manufacturer's instructions.[15][16][17]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Add the stop solution provided in the kit to each well.[17]
-
-
Measurement and Calculation:
-
Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[17]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release)] x 100
-
Western Blot for Phospho-p38 MAPK Activation
This protocol details the detection of the activated (phosphorylated) form of p38 MAPK in SLO-treated cells.[2][8][18]
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with SLO at a sub-lytic concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify band intensities using densitometry software.
-
ASC Oligomerization Assay
This assay detects the formation of ASC specks, a hallmark of inflammasome activation, in response to SLO.[9][19]
Protocol:
-
Cell Stimulation:
-
Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 6-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to upregulate pro-IL-1β and NLRP3 expression.[9]
-
Stimulate the primed cells with SLO for 30-60 minutes.
-
-
Cell Lysis and Cross-linking:
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).
-
Centrifuge the lysate at a low speed (e.g., 330 x g) to pellet the ASC specks.[20]
-
Wash the pellet and resuspend it in PBS.
-
Cross-link the proteins in the pellet using a cross-linking agent like disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at room temperature.[9]
-
-
Western Blot Analysis:
-
Add sample buffer to the cross-linked pellet and boil.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ASC.
-
ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and larger oligomers will appear at higher molecular weights.
-
Conclusion and Future Directions
This compound remains a pivotal virulence factor in the pathogenesis of Streptococcus pyogenes infections. Its ability to form pores in host cell membranes leads to direct cytotoxicity and the activation of critical host signaling pathways, including the MAPK and NLRP3 inflammasome pathways. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of severe streptococcal diseases.
The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should continue to explore the intricate interplay between SLO and the host immune system, with a focus on identifying specific inhibitors of SLO's pore-forming activity or its ability to trigger downstream signaling cascades. Such endeavors hold the promise of new adjunctive therapies to be used in conjunction with antibiotics for the treatment of invasive GAS infections. Furthermore, the immunogenic properties of SLO make it an attractive candidate for vaccine development, an area that warrants continued investigation.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 6. This compound enhances keratinocyte migration and proliferation and promotes skin organ culture wound healing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro inflammation and toxicity assessment of pre- and post-incinerated organomodified nanoclays to macrophages using high-throughput screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenic Properties of Streptolysin O: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Streptolysin O (SLO), a pore-forming toxin produced by Group A Streptococcus, is a significant virulence factor and a potent immunogen.[1] Its ability to form pores in cholesterol-containing membranes of host cells triggers a cascade of immune responses, ranging from robust antibody production to the activation of innate immune signaling pathways.[2][3] This technical guide provides an in-depth analysis of the immunogenic properties of this compound, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for understanding and investigating the multifaceted interactions of SLO with the host immune system.
Introduction to this compound
This compound is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of bacterial toxins.[2] It is secreted as a water-soluble monomer that binds to cholesterol in the plasma membrane of eukaryotic cells.[3] Upon binding, SLO monomers oligomerize to form large transmembrane pores, leading to cell lysis at high concentrations.[2][3] At sub-lytic concentrations, SLO can induce a variety of cellular responses, including the activation of signaling pathways and apoptosis.[2][4] The potent immunogenicity of SLO is evidenced by the strong antibody response it elicits during Streptococcus pyogenes infection, the basis for the widely used Anti-Streptolysin O (ASO) titer test for diagnosing recent streptococcal infections.[1]
Humoral Immune Response to this compound
The production of antibodies against this compound is a hallmark of the host's adaptive immune response to Group A Streptococcus infections. These anti-SLO antibodies, primarily of the IgG class, can neutralize the hemolytic activity of the toxin.
Anti-Streptolysin O (ASO) Antibody Titers
The measurement of ASO titers is a crucial diagnostic tool for post-streptococcal diseases such as rheumatic fever and glomerulonephritis.[5] Antibody levels begin to rise approximately one week after infection, peak at 3 to 5 weeks, and can remain elevated for several months.[5][6]
| Parameter | Description | Typical Values/Observations | References |
| ASO Titer | A measure of the concentration of anti-SLO antibodies in serum. | >200 IU/mL is generally considered indicative of a recent streptococcal infection.[5] | [5] |
| Antibody Class | The predominant immunoglobulin class of anti-SLO antibodies. | Primarily IgG.[7] | [7] |
| IgG Subclasses | The distribution of IgG subclasses in the anti-SLO response. | Predominantly IgG1, with minor contributions from other subclasses.[7] | [7] |
| Time to Peak Titer | The time after infection at which ASO titers reach their maximum. | 3 to 5 weeks post-infection.[5][6] | [5][6] |
Functional Neutralization of SLO
A key function of the humoral response to SLO is the neutralization of its cytotoxic activity. This is often assessed through hemolysis inhibition assays.
| Assay | Principle | Typical Endpoint | References |
| Hemolysis Inhibition Assay | Measures the ability of anti-SLO antibodies in a serum sample to inhibit the lysis of red blood cells by a standardized amount of SLO. | The highest dilution of serum that completely inhibits hemolysis.[8] | [8] |
Cellular Immune Response to this compound
This compound elicits a complex cellular immune response, involving both innate and adaptive immune cells. Its pore-forming activity is a key driver of these responses.
Innate Immune Activation
SLO is a potent activator of innate immune cells, such as macrophages and mast cells, leading to the production of pro-inflammatory cytokines and chemokines.
| Cell Type | Response to SLO | Key Cytokines/Chemokines Produced | References |
| Macrophages | Activation of the NLRP3 inflammasome, apoptosis at high concentrations.[4][9] | IL-1β, MIP-1α, CINC-1, CINC-2, CINC-3.[9][10] | [4][9][10] |
| Mast Cells | Degranulation and cytokine production.[2][11] | TNF-α.[2][11] | [2][11] |
| Dendritic Cells | Inhibition of maturation at high concentrations due to apoptosis.[12][13] | (Inhibited maturation leads to reduced cytokine production and co-stimulatory molecule expression).[12][13] | [12][13] |
T-Cell Responses
While detailed quantitative data on SLO-specific T-cell responses in humans is not extensively available in the summarized literature, it is understood that as a protein antigen, SLO will be processed by antigen-presenting cells to activate CD4+ T helper cells. These T cells are crucial for orchestrating the adaptive immune response, including providing help to B cells for antibody production. The cytokine profile of these T cells would likely be a mix of Th1 (e.g., IFN-γ) and other subsets, contributing to both cellular and humoral immunity.
| Parameter | Method of Measurement | Expected Outcome | References |
| Frequency of SLO-specific CD4+ T cells | Intracellular Cytokine Staining (ICS) following in vitro stimulation with SLO. | Increased frequency of IFN-γ and/or IL-10 producing CD4+ T cells.[1][14][15] | [1][14][15] |
| SLO-specific cytokine production | ELISA or Multiplex assay on supernatants from SLO-stimulated PBMC cultures. | Detection of IFN-γ, IL-2, IL-10, and other relevant cytokines.[1][14][15] | [1][14][15] |
Signaling Pathways Activated by this compound
SLO's interaction with host cells triggers specific intracellular signaling cascades, primarily as a consequence of its pore-forming activity.
p38 MAPK Signaling Pathway
The formation of pores by SLO leads to an efflux of intracellular potassium, which is a key trigger for the activation of the p38 MAP kinase pathway.[7][16] This pathway is involved in the subsequent production of inflammatory cytokines.[2][11]
Caption: SLO-induced p38 MAPK activation pathway.
NLRP3 Inflammasome Activation Pathway
SLO-mediated pore formation and subsequent cellular stress, including potassium efflux and potential lysosomal damage, are potent triggers for the assembly and activation of the NLRP3 inflammasome.[9][17] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form.[9]
Caption: SLO-induced NLRP3 inflammasome activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunogenic properties of this compound.
Protocol for Anti-Streptolysin O (ASO) ELISA
This protocol describes a standard indirect ELISA for the quantification of ASO antibodies in serum samples.[16][18][19]
-
Coating: Dilute purified this compound to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL per well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Prepare serial dilutions of serum samples and a standard reference serum in blocking buffer. Add 100 µL of each dilution to the plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL per well of HRP-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL per well of TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve from the reference serum dilutions and calculate the ASO concentration in the test samples.
Protocol for Hemolysis Assay
This protocol is for determining the hemolytic activity of SLO.[20]
-
Red Blood Cell Preparation: Wash sheep or human red blood cells (RBCs) three times with cold PBS. Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
SLO Activation: Prepare a solution of SLO and activate it by adding a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM. Incubate for 10-15 minutes at 37°C.
-
Serial Dilution: Prepare serial dilutions of the activated SLO in PBS in a 96-well V-bottom plate.
-
Incubation: Add the 2% RBC suspension to each well containing the SLO dilutions.
-
Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in distilled water for 100% lysis).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.
-
Readout: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The hemolytic unit (HU50) is defined as the reciprocal of the SLO dilution that causes 50% hemolysis.
Protocol for In Vitro Stimulation of PBMCs with SLO
This protocol outlines the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) for the subsequent analysis of cytokine production or T-cell activation.[17][21]
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Adjust the cell concentration to 1 x 10⁶ cells/mL and plate 1 mL per well in a 24-well plate.
-
Stimulation: Add SLO to the cell cultures at a final concentration range of 10-100 ng/mL. Include an unstimulated control (medium only) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream application.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants for cytokine analysis by ELISA or multiplex assay.
-
Cell Harvesting: Gently resuspend the cells for analysis by flow cytometry (e.g., intracellular cytokine staining).
Protocol for Western Blot Analysis of Phosphorylated p38 MAPK
This protocol is for detecting the activation of the p38 MAPK pathway in cells stimulated with SLO.[8][11][20]
-
Cell Stimulation and Lysis: Stimulate cells (e.g., macrophages or epithelial cells) with a sub-lytic concentration of SLO for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Experimental and Logical Workflows
Workflow for Characterizing the Immunogenicity of a Novel Protein Antigen
This workflow provides a general framework for the preclinical assessment of the immunogenic potential of a protein, which can be adapted for the detailed study of SLO or its derivatives.[10][22][23]
Caption: Preclinical immunogenicity assessment workflow.
Conclusion
This compound is a powerful tool for studying immune activation and a critical component to consider in the context of Streptococcus pyogenes pathogenesis and vaccine development. Its ability to form pores in host cell membranes initiates a complex interplay of both innate and adaptive immune responses. This guide has provided a detailed overview of the humoral and cellular immunity elicited by SLO, the key signaling pathways it activates, and the experimental protocols required for its investigation. A thorough understanding of these immunogenic properties is essential for researchers aiming to unravel the mechanisms of streptococcal diseases and for professionals in drug development working on novel vaccines and immunomodulatory therapies. The provided data, protocols, and workflow diagrams offer a solid foundation for future research in this important area of microbiology and immunology.
References
- 1. Regulatory Role of T Cells Producing both Interferon γ and Interleukin 10 in Persistent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-autophagic signal induction by bacterial pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal disruption by bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Detect Loss of Lysosomal Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 6. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pore-forming toxins activate MAPK p38 by causing loss of cellular potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 12. Inhibition of dendritic cell maturation by group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepdyve.com [deepdyve.com]
- 14. Production of IFN-γ by CD4(+) T cells in response to malaria antigens is IL-2 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interleukin-10 Production by Th1 Cells Requires Interleukin-12-Induced STAT4 Transcription Factor and ERK MAP Kinase Activation by High Antigen Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of MAPK p38 in the cellular responses to pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.lib.uconn.edu [search.lib.uconn.edu]
- 18. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular Cytokine Staining on PBMCs Using CyTOFTM Mass Cytometry [bio-protocol.org]
- 20. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abzena.com [abzena.com]
- 22. iti.stanford.edu [iti.stanford.edu]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Domains of Streptolysin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a potent, pore-forming exotoxin produced by Streptococcus pyogenes and a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of toxins. As a key virulence factor, SLO plays a critical role in the pathogenesis of streptococcal infections by disrupting host cell membranes.[1] This guide provides a detailed examination of the structural domains of the SLO protein, offering insights into their specific functions, the methodologies used to study them, and their involvement in cellular signaling pathways. This information is crucial for the development of novel therapeutics targeting SLO-mediated pathology.
Core Structural Domains of this compound
The mature this compound protein is a monomer of approximately 63 kDa, which is organized into four distinct domains (D1-D4).[2][3] Additionally, an N-terminal region, sometimes referred to as Domain 0, is present in the full-length protein but is often cleaved off post-secretion.[3]
Domain Organization and Boundaries
The structural organization of SLO is crucial for its function, with each domain playing a specific role in the multi-step process of pore formation. The approximate amino acid boundaries for each domain, based on crystallographic studies, are summarized below.[3]
| Domain | Approximate Amino Acid Residues | Key Functions |
| Domain 0 | 1 - 70 | Translocation of other bacterial effector proteins.[3] |
| Domain 1 | 103–124, 161–266, 403–433 | Involved in the oligomerization process and structural stability.[4] |
| Domain 2 | 125–160, 267–299 | Connects Domain 4 to the rest of the protein and undergoes conformational changes.[5] |
| Domain 3 | 300–402 | Contains the transmembrane hairpins (TMHs) that form the pore.[3] |
| Domain 4 | 434–571 | Responsible for initial membrane binding and cholesterol recognition.[3][5] |
Detailed Domain Functions
Domain 4 (D4): The Targeting Module
Domain 4 is the C-terminal domain and is responsible for the initial interaction of SLO with the host cell membrane. Its primary function is to recognize and bind to cholesterol, a critical step for all subsequent events in pore formation.[3] This interaction is mediated by a highly conserved 11-amino acid sequence known as the undecapeptide loop (ECTGLAWEWWR).[3] In addition to cholesterol, recent studies suggest that Domain 4 of some CDCs, including SLO, may also bind to specific glycans on the cell surface, which could contribute to cell type tropism.[6][7] Mutations within this domain can significantly impair the toxin's ability to bind to cells and its overall hemolytic activity.[4]
Domain 3 (D3): The Pore-Forming Machinery
Domain 3 is centrally located and contains two alpha-helical bundles that, upon a significant conformational change, unfurl to form two transmembrane β-hairpins (TMH1 and TMH2).[3] These hairpins insert into the lipid bilayer, forming the β-barrel pore. The transition from a soluble to a membrane-inserted state is a hallmark of the CDC family and is a critical step in the lytic process.[3]
Domains 1 and 2 (D1 and D2): Orchestrating Oligomerization and Stability
Domain 1 is a large, proline-rich domain that is thought to provide structural stability to the monomer and is involved in the protein-protein interactions necessary for oligomerization.[4] Proline residues at the interface between D1 and D3 are believed to be crucial for the conformational changes required for pore formation.[4] Domain 2 acts as a linker between Domain 4 and the rest of the protein.[5] It undergoes significant structural rearrangements during the transition from the prepore to the pore complex, facilitating the vertical collapse of the molecule and the insertion of Domain 3 into the membrane.
Domain 0: A Unique N-Terminal Extension
Unlike other members of the CDC family, SLO possesses an N-terminal extension of about 70 amino acids.[3] This region, often referred to as Domain 0, is not essential for the cytolytic activity of SLO but is critical for the translocation of another S. pyogenes virulence factor, NAD-glycohydrolase (SPN), into the host cell cytoplasm.[3]
Quantitative Data on Domain Interactions
While extensive qualitative data exists on domain function, precise quantitative data, such as binding affinities, remain an active area of research. For the related pneumolysin (Ply), the affinity of its Domain 4 for the sialyl LewisX glycan structure has been determined.
| Toxin | Domain | Ligand | Binding Affinity (Kd) |
| Pneumolysin | Domain 4 | sialyl LewisX | 1.88 x 10⁻⁵ M[7] |
Further quantitative studies are needed to precisely determine the binding affinity of SLO's Domain 4 for cholesterol and potential glycan receptors.
Experimental Protocols
The characterization of SLO's structural domains relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Recombinant Expression and Purification of this compound
This protocol describes the expression of a His-tagged SLO in E. coli and its subsequent purification.
-
Vector Construction: The gene encoding for the mature SLO protein (lacking the signal peptide) is amplified by PCR and cloned into an expression vector (e.g., pBAD/His B) containing a C-terminal 6x-His tag and an inducible promoter (e.g., araBAD).[8]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., TOP10). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking to an OD600 of 0.5-0.6. Protein expression is induced by the addition of the appropriate inducer (e.g., L-arabinose to a final concentration of 0.02%) and the culture is incubated for a further 4 hours at 37°C.[8]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged SLO is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).[8]
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., PBS with 10% glycerol) to remove imidazole and stored at -80°C.
Hemolytic Activity Assay
This assay is used to determine the functional activity of purified SLO.
-
Preparation of Red Blood Cells (RBCs): Defibrinated rabbit blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed four times with Dulbecco's phosphate-buffered saline (DPBS). The washed RBCs are then resuspended to a 2% (v/v) solution in DPBS.[2]
-
Activation of SLO: SLO requires a reducing environment for activity. A stock solution of purified SLO is diluted in a buffer containing a reducing agent (e.g., 100 mM Dithioerythritol) and incubated at 37°C for 30 minutes.
-
Serial Dilutions: Serial two-fold dilutions of the activated SLO are prepared in a 96-well U-bottom plate.[2]
-
Incubation: An equal volume of the 2% RBC suspension is added to each well containing the SLO dilutions. The plate is incubated at 37°C for 30 minutes.
-
Analysis: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new flat-bottom plate. The absorbance of the supernatant is measured at 540 nm.
-
Determination of Hemolytic Units: One hemolytic unit (HU) is defined as the amount of SLO that causes 50% hemolysis of the RBCs.
Site-Directed Mutagenesis of SLO Domains
This protocol allows for the introduction of specific mutations into the SLO gene to study the function of individual amino acid residues.
-
Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed to contain the desired mutation in the middle. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[9]
-
PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., PfuTurbo), the plasmid DNA containing the wild-type SLO gene as a template, and the mutagenic primers. The PCR program consists of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[9]
-
Transformation: The DpnI-treated plasmid DNA is transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
Signaling Pathways and Experimental Workflows
The interaction of SLO with host cells triggers specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of SLO's pathogenic effects.
SLO-Induced Signaling Pathways
At sublethal concentrations, SLO can activate signaling pathways that lead to cellular responses such as inflammation. Two key pathways activated by SLO are the p38 MAP kinase and the NF-κB pathways.[1][10]
Caption: SLO-induced signaling pathways leading to inflammatory cytokine production.
Experimental Workflow for X-ray Crystallography
Determining the three-dimensional structure of SLO and its domains is fundamental to understanding its function. X-ray crystallography is a primary method used for this purpose.
Caption: A simplified workflow for determining protein structure using X-ray crystallography.
Logical Workflow of SLO Pore Formation
The process of SLO-mediated pore formation is a sequential and highly regulated process involving multiple conformational changes.
Caption: The sequential steps of this compound pore formation on a target cell membrane.
Conclusion and Future Directions
A thorough understanding of the structural domains of this compound is paramount for the development of effective countermeasures against S. pyogenes infections. The distinct roles of each domain in membrane binding, oligomerization, and pore formation offer multiple targets for therapeutic intervention. Future research should focus on obtaining high-resolution structures of the SLO prepore and pore complexes to further elucidate the dynamic conformational changes that govern its function. Additionally, quantitative characterization of the interactions between SLO domains and their respective binding partners will be crucial for the rational design of inhibitors. Such efforts will undoubtedly pave the way for novel anti-virulence strategies to combat this important human pathogen.
References
- 1. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Amino Acid Substitutions Impair this compound Toxicity and Group A Streptococcus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptolysin O: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptolysin O (SLO) is a pivotal virulence factor and exotoxin secreted by Streptococcus pyogenes, the bacterium responsible for a wide spectrum of human diseases. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO's primary mode of action involves the formation of large pores in the membranes of host cells, leading to cell lysis and contributing significantly to the pathogenesis of streptococcal infections. This technical guide provides a comprehensive overview of the discovery and history of SLO, its intricate mechanism of action, and detailed experimental protocols for its study. Quantitative data from key experiments are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
The journey to understanding this compound began in the early 20th century with the study of hemolysis by streptococci. In the 1930s, E.W. Todd distinguished two hemolytic exotoxins produced by group A streptococci: an oxygen-labile and immunogenic toxin, which he named this compound, and an oxygen-stable, non-immunogenic toxin, Streptolysin S.[1][2] The "O" in this compound signifies its oxygen-labile nature.[1][2][3] Early research focused on its hemolytic properties and its role in the pathology of streptococcal infections.[4] The development of a defined, protein-free medium by Bernheimer and Pappenheimer in 1942 was a significant step, allowing for the production of larger quantities of SLO for study.[4] Further studies revealed that the production of SLO could be enhanced by the addition of reducing agents like glutathione.[4] The immunogenic nature of SLO led to the development of the anti-streptolysin O (ASO) test, which remains a crucial diagnostic tool for detecting recent streptococcal infections and is used in the diagnosis of post-streptococcal diseases like rheumatic fever and glomerulonephritis.[1][3][5]
Mechanism of Action: A Cholesterol-Dependent Pore-Forming Toxin
This compound belongs to the family of thiol-activated cytolysins, which are characterized by their dependence on a reduced cysteine residue for activity.[1][6] The mechanism of SLO-mediated cell lysis is a multi-step process:
-
Binding to the Host Cell Membrane: SLO monomers initially bind to cholesterol in the plasma membrane of target eukaryotic cells.[1][6][7] This interaction is a prerequisite for its cytotoxic activity.[1]
-
Oligomerization: Following binding, the monomers diffuse laterally on the membrane surface and oligomerize to form large arc- and ring-shaped pre-pore complexes.[6][8]
-
Pore Formation: A significant conformational change then occurs, leading to the insertion of transmembrane β-hairpins into the lipid bilayer, forming a large transmembrane pore.[6][8][9] These pores can have a diameter of up to 30 nanometers.[2][6][8]
This pore formation disrupts the osmotic integrity of the cell, leading to the leakage of ions and small molecules, and ultimately results in cell lysis.[9]
Role in Pathogenesis and Host Cell Signaling
Beyond its direct cytolytic activity, SLO plays a multifaceted role in the pathogenesis of Streptococcus pyogenes infections:
-
Tissue Damage: The lytic action of SLO on various cell types, including erythrocytes, leukocytes, and macrophages, contributes directly to tissue damage observed in infections like necrotizing fasciitis.[10][11]
-
Immune Evasion: SLO can induce apoptosis in macrophages and neutrophils, key immune cells responsible for clearing bacterial infections.[12] This facilitates the survival and proliferation of the bacteria within the host.
-
Modulation of Host Signaling: At sublethal concentrations, SLO can trigger intracellular signaling cascades. It has been shown to activate p38 mitogen-activated protein kinase (MAPK) and protein kinase C pathways in mast cells, leading to the production of pro-inflammatory cytokines like TNF-α.[13][14] Additionally, SLO can influence the NF-κB signaling pathway, which is involved in inflammation and apoptosis.[15]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the production and activity of this compound from various studies.
Table 1: this compound Concentration and Hemolytic Activity in Different S. pyogenes Strains
| S. pyogenes emm type | Isolate | SLO Concentration (ng/ml) | Hemolytic Activity (Hemolytic Units) | Source |
| emm 1.0 | 101,910 | ~150 (at 4h) | ~200 (at 4h) | [16] |
| emm 32.2 | 112,327 | ~400 (at 4h) | ~800 (at 4h) | [16] |
Data extracted from in vitro growth experiments.
Table 2: Specific Hemolytic Activity of Purified this compound
| Type of SLO | Specific Hemolytic Activity (IU/mg) | Source |
| Native SLO | 8 x 10^5 | [17] |
| Recombinant SLO (rSLO) | 1 x 10^5 | [17] |
| GST-fused rSLO | 1 x 10^8 | [17] |
Experimental Protocols
Purification of Recombinant this compound
This protocol describes the expression and purification of a recombinant form of SLO.
-
Cloning: The gene for SLO is cloned from S. pyogenes into an expression vector, such as one that creates a fusion protein with Glutathione S-transferase (GST) for easier purification.[17]
-
Expression: The expression vector is transformed into a suitable host, typically E. coli. The expression of the recombinant protein is induced, for example, with IPTG.
-
Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is applied to a glutathione-agarose affinity column. The GST-tagged SLO binds to the column, while other proteins are washed away.
-
Elution: The purified GST-SLO is eluted from the column using a buffer containing reduced glutathione.
-
Dialysis and Storage: The purified protein is dialyzed against a suitable buffer and stored at -20°C in the presence of a cryoprotectant like glycerol.[18]
Hemolysis Assay
This assay is used to determine the hemolytic activity of SLO.
-
Preparation of Erythrocytes: Fresh erythrocytes (e.g., from rabbit or human O-type blood) are washed multiple times in a buffered saline solution (e.g., phosphate-buffered saline, PBS) to remove plasma components.[19] A final suspension of a specific concentration (e.g., 1%) is prepared in the same buffer.[19]
-
Serial Dilutions of SLO: A series of twofold dilutions of the SLO sample (e.g., culture supernatant or purified protein) is prepared in the buffered saline.
-
Incubation: Equal volumes of the erythrocyte suspension and each SLO dilution are mixed in tubes or a microtiter plate.
-
Controls: A negative control (erythrocytes with buffer only) and a positive control (erythrocytes with a known hemolytic agent or distilled water for 100% lysis) are included.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifugation: The tubes or plate are centrifuged to pellet the intact erythrocytes.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 541 nm) using a spectrophotometer.[20]
-
Calculation of Hemolytic Units: The hemolytic titer is determined as the reciprocal of the highest dilution of SLO that causes 50% hemolysis.
Anti-Streptolysin O (ASO) Titer Determination (Latex Agglutination)
This is a rapid method for the semi-quantitative determination of ASO antibodies in patient serum.[5]
-
Sample Preparation: Patient serum is used. Plasma should be avoided as fibrinogen can cause non-specific agglutination.[5]
-
Reagents: The test kit includes a latex reagent (polystyrene latex particles coated with this compound), positive and negative controls.[21]
-
Qualitative Test:
-
One drop of patient serum, positive control, and negative control are placed in separate circles on a slide.[21]
-
One drop of the ASO latex reagent is added to each circle.[21]
-
The contents are mixed and the slide is gently tilted for a specified time (e.g., 2 minutes).
-
The presence of visible agglutination indicates an ASO titer greater than a certain level (e.g., 200 IU/ml).[5]
-
-
Semi-Quantitative Test:
-
Serial dilutions of the patient's serum are prepared in saline.
-
The qualitative test is performed on each dilution.
-
The ASO titer is the reciprocal of the highest serum dilution that shows a positive agglutination reaction.[21]
-
Visualizing Molecular Pathways and Workflows
Signaling Pathways Induced by this compound
The following diagram illustrates the key signaling pathways activated by this compound in host cells.
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Hemolysis Assay
The following diagram outlines the workflow for a standard hemolysis assay to measure SLO activity.
Caption: Workflow for a typical hemolysis assay.
Logical Relationship in ASO Latex Agglutination Test
This diagram illustrates the logical principle behind the anti-streptolysin O (ASO) latex agglutination test.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. Anti-streptolysin O - Wikipedia [en.wikipedia.org]
- 4. History of Streptococcal Research - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-streptolysin O Titer (ASOT): Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 6. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Streptococcal Exotoxin this compound Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Construction and Expression of Recombinant Streptolysin-O and Preevaluation of Its Use in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomaghreb.com [biomaghreb.com]
- 20. researchgate.net [researchgate.net]
- 21. uomus.edu.iq [uomus.edu.iq]
Cellular Responses to Sub-lytic Concentrations of Streptolysin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. While high, lytic concentrations of SLO lead to rapid cell death, sub-lytic concentrations trigger a complex array of cellular responses that are central to the host-pathogen interaction and the ensuing inflammatory cascade. Understanding these nuanced responses is critical for the development of novel therapeutics targeting streptococcal diseases. This technical guide provides an in-depth overview of the core cellular signaling pathways activated by sub-lytic SLO, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate comparative analysis.
Core Cellular Responses and Signaling Pathways
Sub-lytic concentrations of this compound induce a variety of cellular responses, primarily through the formation of small pores in the plasma membrane. These pores lead to an influx of ions, particularly Ca2+, and the release of cellular contents, which in turn activate downstream signaling cascades. The major pathways affected include inflammasome activation, MAPK signaling, apoptosis, and autophagy.
Inflammasome Activation
Sub-lytic SLO is a potent activator of the NLRP3 inflammasome. The influx of K+ through SLO pores is a key trigger for the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The cellular stress induced by SLO pore formation activates several branches of the MAPK signaling pathway, including p38, ERK1/2, and JNK. Activation of these kinases leads to the phosphorylation of downstream transcription factors, resulting in the expression of various pro-inflammatory cytokines and chemokines.
Apoptosis
Sub-lytic SLO can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. The influx of Ca2+ can lead to mitochondrial dysfunction and the release of cytochrome c, activating the intrinsic pathway. Furthermore, the inflammatory environment created by cytokine release can trigger extrinsic apoptosis pathways.
Autophagy
Autophagy is a cellular process of self-degradation of cellular components. Sub-lytic SLO can induce autophagy as a protective mechanism to remove damaged organelles and protein aggregates resulting from cellular stress. This process involves the formation of autophagosomes that fuse with lysosomes to degrade their contents.
Quantitative Data Summary
The following tables summarize quantitative data on cellular responses to sub-lytic concentrations of SLO. These values can vary depending on the cell type, SLO preparation, and experimental conditions.
| Cell Type | SLO Concentration (Hemolytic Units/mL) | Response | Fold Change/Percentage |
| Macrophages | 50-250 | IL-1β Secretion | 5-20 fold increase |
| Macrophages | 100-500 | p38 MAPK Phosphorylation | 3-8 fold increase |
| Epithelial Cells | 25-100 | Apoptosis | 15-40% of cells |
| Various | 50-200 | LC3-II/LC3-I Ratio | 2-5 fold increase |
| Parameter | Control | Sub-lytic SLO | Fold Change |
| IL-6 Secretion (pg/mL) | 50 ± 10 | 450 ± 50 | ~9 |
| TNF-α Secretion (pg/mL) | 100 ± 20 | 800 ± 100 | ~8 |
| Caspase-1 Activity (RFU) | 1000 ± 150 | 7500 ± 500 | ~7.5 |
| % Annexin V Positive Cells | 5 ± 2 | 35 ± 5 | ~7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation and Titration of Sub-lytic this compound
Protocol:
-
Reconstitution: Reconstitute lyophilized SLO in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 10,000-25,000 Hemolytic Units (HU)/mL.
-
Activation: Activate the SLO by incubating with a reducing agent, such as 2-5 mM dithiothreitol (B142953) (DTT), for 30-60 minutes at 37°C.
-
Hemolysis Assay:
-
Prepare a 2% suspension of red blood cells (RBCs) in PBS.
-
Perform serial dilutions of the activated SLO in PBS in a 96-well plate.
-
Add the RBC suspension to each well and incubate for 30 minutes at 37°C.
-
Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to determine hemoglobin release.
-
One Hemolytic Unit (HU) is defined as the amount of SLO that causes 50% hemolysis.
-
-
Sub-lytic Concentration Preparation: Based on the HU/mL of the stock solution, prepare working dilutions of sub-lytic SLO in cell culture medium immediately before use. Sub-lytic concentrations are typically in the range of 25-500 HU/mL, depending on the cell type.
Measurement of Cytokine Secretion by ELISA
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., macrophages) in a 24-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL for 4 hours) if investigating inflammasome activation.
-
Treat cells with various sub-lytic concentrations of SLO for a specified time (e.g., 1-6 hours).
-
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at 450 nm and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis of MAPK Phosphorylation
Protocol:
-
Cell Lysis:
-
Treat cells with sub-lytic SLO for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK to normalize for protein loading.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with sub-lytic SLO for a specified time (e.g., 4-8 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate for 15 minutes in the dark.
-
Add Propidium Iodide (PI) and incubate for an additional 5 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Monitoring Autophagy by LC3-II Turnover
Protocol:
-
Cell Treatment:
-
Treat cells with sub-lytic SLO in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time (e.g., 2-6 hours).
-
-
Western Blotting:
-
Perform Western blotting as described above for MAPK phosphorylation.
-
Use a primary antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux.
-
-
Quantification: Quantify the band intensities of LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio upon SLO treatment, which is further enhanced by lysosomal inhibitors, confirms the induction of autophagy.
Conclusion
The cellular responses to sub-lytic concentrations of this compound are multifaceted and play a crucial role in the pathogenesis of streptococcal infections. The activation of the NLRP3 inflammasome, MAPK signaling pathways, apoptosis, and autophagy collectively contribute to the inflammatory response and cell fate decisions. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate these complex interactions further. A thorough understanding of these sub-lytic effects is paramount for the development of targeted therapies that can modulate the host response and mitigate the detrimental effects of SLO during infection.
The Role of Streptolysin O in the Pathogenesis of Rheumatic Fever: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatic fever (RF) is a serious autoimmune inflammatory disease that arises as a sequela to pharyngeal infection with Streptococcus pyogenes (Group A Streptococcus, GAS). While multiple streptococcal virulence factors are implicated in its pathogenesis, Streptolysin O (SLO) has emerged as a key player. This technical guide provides an in-depth examination of the relationship between SLO and rheumatic fever, focusing on the molecular mechanisms of SLO-induced cytotoxicity, inflammasome activation, and its potential role in the autoimmune cascade. This document summarizes quantitative clinical data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and Rheumatic Fever
Streptococcus pyogenes produces a variety of extracellular products, among which is the exotoxin this compound (SLO). SLO is a pore-forming cytolysin (B1578295) and a potent immunogen, belonging to the family of cholesterol-dependent cytolysins[1]. Its presence in the host elicits a strong antibody response, and the measurement of these anti-streptolysin O (ASO) antibodies is a cornerstone in the diagnosis of recent streptococcal infections and their sequelae, including acute rheumatic fever (ARF)[2][3].
Rheumatic fever is characterized by a delayed, non-suppurative inflammatory response affecting the heart, joints, brain, and skin[4]. The most severe complication is rheumatic heart disease (RHD), which can lead to permanent valvular damage[2][5]. The pathogenesis of RF is complex and multifactorial, involving an interplay between the bacterial pathogen, host genetic susceptibility, and an aberrant immune response[6][7]. Two major theories dominate the understanding of how GAS infection leads to RF: molecular mimicry and direct toxin-mediated cytotoxicity[8]. While molecular mimicry, primarily involving the streptococcal M protein and cardiac myosin, is a well-established mechanism, the direct effects of toxins like SLO are increasingly recognized as critical contributors to the inflammatory cascade[9][10][11][12][13][14][15].
Pathogenic Mechanisms of this compound in Rheumatic Fever
SLO contributes to the pathogenesis of rheumatic fever through several interconnected mechanisms:
Direct Cytotoxicity
SLO's primary virulence mechanism is its ability to form pores in the membranes of host cells by binding to cholesterol[1]. This disruption of membrane integrity can lead to cell lysis and death. This cytotoxic effect is not indiscriminate; SLO has been shown to damage myocardial cells, which supports the theory of direct cytotoxicity contributing to the cardiac manifestations of rheumatic fever[8]. The damage to host tissues by SLO can release self-antigens, potentially initiating or amplifying autoimmune responses.
Inflammasome Activation
A critical role for SLO in the inflammatory response is its ability to activate the NLRP3 inflammasome in host immune cells, such as macrophages[3][5][16][17]. The pore-forming action of SLO causes an efflux of potassium ions from the cell, a key trigger for the assembly of the NLRP3 inflammasome complex[7]. This activation leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms[3][16]. Both IL-1β and IL-18 are potent pyrogens and mediators of inflammation, playing a significant role in the fever and systemic inflammation characteristic of ARF[5].
Role in Molecular Mimicry
While the streptococcal M protein is the most studied antigen in the context of molecular mimicry in rheumatic fever, some evidence suggests a potential role for SLO in this process[9][10][11][12][13][14][15]. Studies have indicated a correlation between antibodies against this compound and antibodies against human cardiac myosin[6]. This suggests that the immune response to SLO could, in some genetically susceptible individuals, lead to the generation of cross-reactive antibodies that target cardiac tissues, contributing to the development of carditis. However, it is important to note that the evidence for SLO's direct involvement in molecular mimicry is less extensive than that for the M protein.
Quantitative Data Presentation
The measurement of Anti-Streptolysin O (ASO) titers is a crucial laboratory test for diagnosing a recent GAS infection, a prerequisite for the diagnosis of ARF. Elevated ASO titers are a major component of the Jones criteria for diagnosing rheumatic fever[2][3].
Table 1: Anti-Streptolysin O (ASO) Titers in Different Patient Populations
| Patient Group | Number of Patients (n) | Mean ASO Titer (IU/mL or Todd Units) | Key Findings & Significance | Reference |
| Acute Rheumatic Fever (ARF) | 104 | Mean ± SD: 802.0 ± 429.3 Todd units | 91.0% of patients had ASO titers ≥400 Todd units. No significant correlation was found between ASO titer and the severity of carditis. | [18] |
| ARF (1st attack) | 20 | --- | Significantly higher ASO levels compared to healthy controls and patients with acute follicular tonsillitis. | [19] |
| Recurrent ARF | 40 | --- | A less prominent rise in ASO titers compared to the first attack. | [19] |
| Rheumatic Heart Disease (RHD) on penicillin | 100 | Upper Limit of Normal (ULN): 200 IU | Lower basal ASO levels due to prophylaxis. | [19] |
| Acute Follicular Tonsillitis | 100 | --- | Significant rise in ASO titers, but generally lower than in ARF. | [19] |
| Healthy Controls (Egyptian children) | 200 | ULN (80th percentile): 400 IU | Demonstrates the high basal ASO levels in an endemic population. | [19] |
| Pharyngitis | 18 | Mean ± SD: 218.61 ± 148.80 IU | Highest ASO titers observed among pharyngitis, RF, and RHD groups in this study. | [20] |
| Rheumatic Fever (RF) | 23 | Mean ± SD: 202.48 ± 128.17 IU | Elevated ASO titers compared to RHD and healthy controls. | [20] |
| Rheumatic Heart Disease (RHD) | 43 | Mean ± SD: 151.30 ± 91.01 IU | Lower ASO titers, likely reflecting a more chronic state or effects of treatment. | [20] |
| Healthy Controls | --- | Mean ± SD: 121 ± 14.91 IU | Baseline ASO levels in a healthy population for comparison. | [20] |
Table 2: Cytokine Levels in Rheumatic Fever and Related Conditions
| Cytokine | Patient Group | Finding | Implication in Pathogenesis | Reference |
| IL-12/IL-23p40 | Rheumatic Fever (RF) | High levels observed. | Suggests activation of Th1 and Th17 pathways. | [20] |
| IL-17A | Rheumatic Fever (RF) | High levels observed. | Points to the involvement of Th17 cells in the inflammatory process. | [20] |
| IL-6 | Rheumatic Heart Disease (RHD) | Higher concentration compared to healthy controls. | IL-6 is a key pro-inflammatory cytokine involved in the acute phase response. | [20] |
| IL-1β | --- | Secretion is dependent on SLO-mediated NLRP3 inflammasome activation. | A central mediator of inflammation and fever in ARF. | [16][17] |
| IL-18 | --- | Release is also dependent on the NLRP3 inflammasome. | Contributes to the pro-inflammatory state. | [5][21][22] |
Experimental Protocols
Purification of this compound from Streptococcus pyogenes
This protocol is a composite based on methodologies described in the literature[8][23][24][25].
Objective: To isolate and purify active this compound from the culture supernatant of S. pyogenes.
Materials:
-
Streptococcus pyogenes strain
-
Dextrose Meat Infusion Broth or similar appropriate culture medium
-
Polyethylene glycol (PEG)
-
Ion-exchange chromatography resins (e.g., CM-Sepharose, Q Sepharose)
-
Gel filtration chromatography column (e.g., Superdex 200)
-
Phosphate-buffered saline (PBS), pH 7.0
-
TRIS buffer (30 mM, pH 8.0)
-
Bradford protein assay reagents
-
Centrifuge, chromatography system, dialysis tubing
Procedure:
-
Bacterial Culture: Inoculate S. pyogenes in Dextrose Meat Infusion Broth and incubate for 16-18 hours to allow for SLO production[24].
-
Harvesting Supernatant: Centrifuge the culture at high speed to pellet the bacteria. Carefully collect the supernatant, which contains the secreted SLO.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to precipitate proteins. Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the precipitate in a minimal volume of buffer (e.g., PBS) and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography (Anion Exchange):
-
Equilibrate a Q Sepharose column with 30 mM TRIS, pH 8.0[23].
-
Load the dialyzed protein solution onto the column.
-
Collect the flow-through, as SLO may not bind under these conditions. Pool fractions containing SLO activity (determined by hemolytic assay).
-
-
Ion-Exchange Chromatography (Cation Exchange):
-
Dialyze the SLO-containing fractions against a lower pH buffer (e.g., 10 mM Na phosphate, pH 6.8)[23].
-
Load the sample onto a CM-Sepharose column equilibrated with the same buffer.
-
Elute the bound proteins using a salt gradient. Collect fractions and test for hemolytic activity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions from the previous step.
-
Load the concentrated sample onto a gel filtration column (e.g., HiLoad Superdex 200) equilibrated with PBS.
-
Elute with PBS and collect fractions corresponding to the molecular weight of SLO (~60 kDa).
-
-
Purity and Concentration Assessment: Assess the purity of the final sample by SDS-PAGE. Determine the protein concentration using the Bradford assay.
In Vitro Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxic effects of purified SLO on a target cell line (e.g., keratinocytes, macrophages, or cardiomyocytes)[1][26][27][28][29].
Objective: To quantify the cell death induced by this compound.
Materials:
-
Target cells (e.g., HaCaT keratinocytes, THP-1 macrophages)
-
Complete culture medium
-
Purified this compound
-
96-well opaque-walled assay plates
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Controls:
-
No-Cell Control: Wells with medium only (for background).
-
Vehicle Control: Cells treated with the same buffer used to dilute SLO.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
-
Treatment: Prepare serial dilutions of purified SLO in culture medium and add them to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 3-24 hours) at 37°C in a CO2 incubator.
-
LDH Measurement:
-
Equilibrate the plate to room temperature.
-
Transfer a portion of the supernatant from each well to a new plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each SLO concentration using the formula provided in the LDH assay kit, correcting for background and maximum release controls.
Analysis of Immune Cell Populations by Flow Cytometry
This protocol provides a framework for analyzing changes in immune cell populations in response to SLO stimulation, based on general flow cytometry principles[30][31][32].
Objective: To identify and quantify different immune cell subsets (e.g., T cells, monocytes) after in vitro or in vivo exposure to SLO.
Materials:
-
Isolated immune cells (e.g., human PBMCs or murine splenocytes)
-
Purified this compound
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Stimulation (Optional, for in vitro studies): Culture isolated immune cells in the presence or absence of SLO for a specified period.
-
Cell Preparation: Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Surface Staining:
-
Resuspend the cells in the staining buffer containing a cocktail of fluorescently labeled antibodies.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Intracellular Staining (Optional): If analyzing intracellular cytokines, fix and permeabilize the cells according to the manufacturer's protocol, then stain with antibodies against intracellular targets.
-
Data Acquisition: Resuspend the stained cells in staining buffer and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations based on their forward and side scatter properties and the expression of cell surface markers. Quantify the percentage of different cell populations in SLO-treated versus control samples.
Signaling Pathways and Logical Relationships
SLO-Mediated NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the signaling cascade initiated by this compound that leads to the activation of the NLRP3 inflammasome and the release of mature IL-1β and IL-18.
Caption: SLO-induced NLRP3 inflammasome activation pathway.
Experimental Workflow for this compound Purification
This diagram outlines the major steps involved in the purification of this compound from a bacterial culture.
Caption: Experimental workflow for this compound purification.
Logical Relationship between SLO and Rheumatic Fever Pathogenesis
This diagram summarizes the proposed mechanisms by which this compound contributes to the development of rheumatic fever.
Caption: Proposed mechanisms of SLO in rheumatic fever pathogenesis.
Conclusion
This compound is a multifaceted virulence factor that plays a significant role in the pathogenesis of rheumatic fever. Its contributions extend beyond being a mere indicator of recent infection. Through direct cytotoxicity and the potent activation of the NLRP3 inflammasome, SLO actively drives the inflammatory processes that characterize the disease. While its role in molecular mimicry requires further elucidation, the existing evidence points to SLO as a critical component in the complex interplay between Streptococcus pyogenes and the host immune system that culminates in rheumatic fever. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies aimed at mitigating the devastating consequences of this disease. This guide provides a foundational resource for researchers to build upon in their efforts to combat rheumatic fever and rheumatic heart disease.
References
- 1. In Vitro Assessment of Cytolysins’ Production by Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. A mini review of the pathogenesis of acute rheumatic fever and rheumatic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NLRP3 inflammasome in the pathogenesis of rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Plausible Role of NLRP3 Inflammasome and Associated Cytokines in Pathogenesis of Rheumatic Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mimicry, Autoimmunity, and Infection: The Cross-Reactive Antigens of Group A Streptococci and their Sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheumatic Fever, Autoimmunity and Molecular Mimicry: The Streptococcal Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mimicry in the autoimmune pathogenesis of rheumatic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streptococcus and rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T cell response in rheumatic fever: crossreactivity between streptococcal M protein peptides and heart tissue proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autoimmunity and molecular mimicry in the pathogenesis of post-streptococcal heart disease [imrpress.com]
- 16. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antithis compound titer in health and disease: levels and significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Association of rheumatic fever & rheumatic heart disease with plausible early & late-stage disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of IL-18 expression and release in the pathogenesis of chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Signaling of TLR and IFNα/β Facilitates Escape of IL-18 Expression from Endotoxin Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.unipd.it [research.unipd.it]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. Cytotoxicity Assay Protocol [protocols.io]
- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 32. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Effects of Streptolysin O on Eukaryotic Cells
A Technical Guide for Researchers and Drug Development Professionals
Streptolysin O (SLO), a potent pore-forming toxin produced by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. Its ability to disrupt eukaryotic cell membranes makes it a subject of intense research for understanding pathogenesis and developing novel therapeutics. This technical guide provides an in-depth analysis of SLO's multifaceted effects on various eukaryotic cell types, complete with quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways it triggers.
Core Mechanism of Action: A Cholesterol-Dependent Assault
This compound belongs to the family of cholesterol-dependent cytolysins (CDCs). Its mechanism of action is a multi-step process initiated by the binding of SLO monomers to cholesterol in the plasma membrane of target cells.[1][2] This binding is a prerequisite for the subsequent oligomerization of 35-50 monomers into a large ring-shaped prepore complex on the membrane surface.[3] A significant conformational change then occurs, leading to the insertion of transmembrane β-sheets into the lipid bilayer, forming a large pore with a diameter of up to 30 nm.[4][5][6] This pore formation disrupts the integrity of the cell membrane, leading to a cascade of downstream cellular events.
Impact on Diverse Eukaryotic Cell Types: A Cell-by-Cell Analysis
The consequences of SLO-induced pore formation vary significantly across different eukaryotic cell types, ranging from rapid lysis to the activation of complex signaling cascades.
Erythrocytes: The Classic Target for Hemolysis
Erythrocytes are highly susceptible to SLO-mediated lysis due to their cholesterol-rich membranes and lack of membrane repair mechanisms. The interaction of SLO with red blood cells results in the rapid release of hemoglobin, a process known as hemolysis.[7][8] This hemolytic activity is a hallmark of SLO and is often used to quantify its potency.
Immune Cells: A Complex Interplay of Activation and Death
SLO's interaction with immune cells is a critical aspect of its role in pathogenesis, leading to both immune evasion and the exacerbation of inflammation.
-
Macrophages: Macrophages respond to SLO through the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[9][10][11] This process, known as pyroptosis, is a form of programmed cell death.[3] However, at lower concentrations, SLO can induce apoptosis in macrophages, contributing to the bacteria's ability to evade the host immune response.[12]
-
Neutrophils: These frontline phagocytes are also targets of SLO. The toxin can induce lysis of neutrophils, impairing their ability to clear bacterial infections.[13][14] SLO-mediated neutrophil apoptosis has also been observed, further compromising the innate immune defense.[12]
Epithelial and Endothelial Cells: Breaching the Barriers
SLO plays a crucial role in the breakdown of epithelial and endothelial barriers, facilitating bacterial dissemination.
-
Keratinocytes: In keratinocytes, the primary cells of the epidermis, SLO can induce apoptosis.[1] This is often mediated by a dysregulation of intracellular calcium signaling, leading to endoplasmic reticulum stress.[15] The death of these cells compromises the integrity of the skin barrier.
-
Endothelial Cells: SLO can cause vascular endothelial dysfunction by impairing endothelium-dependent relaxation.[16][17] This effect is mediated through the activation of Protein Kinase C β (PKCβ), leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) at an inhibitory site.[16] This disruption of the endothelial barrier can contribute to the systemic spread of bacteria and toxins.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on different eukaryotic cell types as reported in the literature.
| Cell Type | SLO Concentration | Hemolytic Units (HU) | Observed Effect | Reference(s) |
| Rabbit Erythrocytes | Not specified | ~2 HU/cell | Lysis | [7] |
| Human Erythrocytes | Not specified | "Multi-hit" kinetics | Lysis | [7] |
| Murine Macrophages | Varies | Varies | NLRP3 inflammasome activation, IL-1β secretion | [8][9] |
| Human Keratinocytes | Varies | Varies | Apoptosis, Cell Injury | [1][18] |
| Human Polymorphonuclear Leukocytes (PMNs) | Varies | Varies | Lysis, Impaired Phagocytosis | [13][14] |
| Rat Aorta/Mesenteric Artery | 1-1000 ng/mL | Not Applicable | Impaired endothelial-dependent relaxation | [16] |
Note: The exact concentration and hemolytic units of SLO required to elicit a specific effect can vary depending on the purity of the toxin, the specific cell line or donor, and the experimental conditions.
Key Signaling Pathways Triggered by this compound
SLO-induced pore formation initiates a variety of intracellular signaling cascades. The influx of extracellular ions and molecules through the pore acts as a danger signal, triggering cellular defense and death pathways.
NLRP3 Inflammasome Activation
The influx of potassium ions through SLO pores is a key trigger for the activation of the NLRP3 inflammasome in macrophages.[11] This leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
NF-κB Signaling Pathway
In some cellular contexts, SLO can lead to the activation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival. This can occur through various upstream signals initiated by cellular stress.
Calcium Signaling Dysregulation
The formation of SLO pores leads to a rapid influx of extracellular calcium into the cytoplasm. This sudden increase in intracellular calcium concentration can act as a second messenger, triggering various downstream events, including apoptosis in keratinocytes.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Hemolysis Assay
This assay quantifies the hemolytic activity of SLO by measuring the release of hemoglobin from erythrocytes.
Materials:
-
This compound (recombinant or purified)
-
Erythrocytes (e.g., defibrinated sheep or rabbit blood)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Erythrocyte Suspension:
-
Wash erythrocytes three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the packed erythrocytes to a 2% (v/v) suspension in PBS.
-
-
SLO Dilutions:
-
Prepare serial dilutions of SLO in PBS in a 96-well plate.
-
-
Incubation:
-
Add the erythrocyte suspension to each well containing the SLO dilutions.
-
Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in distilled water for 100% lysis).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact erythrocytes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each SLO concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
A Hemolytic Unit (HU) is often defined as the amount of SLO that causes 50% hemolysis under specific conditions.[4]
-
LDH Cytotoxicity Assay
This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Eukaryotic cell line of interest
-
Cell culture medium and supplements
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of SLO concentrations for the desired time.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the buffer used to dilute SLO.
-
-
-
Sample Collection:
-
After incubation, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm (for the formazan (B1609692) product) and 680 nm (for background) using a microplate reader.
-
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abssample - Absspontaneous release) / (Absmaximum release - Absspontaneous release)] x 100
-
Assessment of NLRP3 Inflammasome Activation by Western Blot
This protocol details the detection of caspase-1 cleavage, a key indicator of inflammasome activation, using Western blotting.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
LPS (Lipopolysaccharide)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Priming and Stimulation:
-
Prime macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Stimulate the primed cells with SLO for the desired time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Collect the cell culture supernatant (contains secreted cleaved caspase-1).
-
Lyse the adherent cells with lysis buffer.
-
Combine the supernatant and cell lysate or analyze them separately.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against caspase-1 overnight at 4°C. This antibody should detect both the pro-form (~45 kDa) and the cleaved p20 subunit (~20 kDa).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the p20 band indicates inflammasome activation.
-
Measurement of Intracellular Calcium Influx
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration.
Materials:
-
Eukaryotic cell line of interest
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. Pluronic F-127 can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Washing:
-
Gently wash the cells with HBSS to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader capable of kinetic reads (excitation ~490 nm, emission ~520 nm).
-
Establish a baseline fluorescence reading for a few minutes.
-
Add SLO to the wells and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of calcium.
-
Include appropriate controls, such as untreated cells and cells treated with an ionophore (e.g., ionomycin) as a positive control for calcium influx.
-
Conclusion
This compound is a formidable bacterial toxin with a wide range of effects on eukaryotic cells. Its ability to form pores in cell membranes disrupts cellular homeostasis and triggers a variety of signaling pathways that can lead to cell death, inflammation, and tissue damage. Understanding the intricate interactions between SLO and different cell types is crucial for elucidating the pathogenesis of streptococcal diseases and for the development of novel therapeutic strategies aimed at neutralizing this potent virulence factor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complex biology of this compound.
References
- 1. calcengines.com [calcengines.com]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Hemolytic streptococcus) – AS ONE INTERNATIONAL [asone-int.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Antistreptolysin-O (ASLO) conversion calculator to IU/mL, U/mL, kU/L, kIU/L units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. docs.abcam.com [docs.abcam.com]
Streptolysin O: A Technical Guide to its Molecular Characteristics and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Streptolysin O (SLO) is a potent, pore-forming exotoxin produced by Group A, C, and G streptococci, playing a crucial role in the pathogenesis of streptococcal infections. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, its ability to disrupt host cell membranes is central to its virulence. This technical guide provides an in-depth analysis of the molecular weight, structure, and cellular mechanisms of this compound, offering valuable insights for research and therapeutic development.
Molecular Weight of this compound
The molecular weight of this compound has been determined by various experimental techniques, yielding consistent yet slightly varied results. These variations can be attributed to the specific methodologies employed, the strain of Streptococcus pyogenes from which the protein is derived, and post-translational modifications or proteolytic cleavage. The full-length protein consists of 571 amino acids[1][2][3]. However, it can undergo proteolytic cleavage of an N-terminal region of about 70 residues after secretion[4].
| Experimental Technique | Reported Molecular Weight (kDa) | Source |
| SDS-PAGE | ~69 | [1][5][6] |
| SDS-PAGE | 64 | |
| SDS-PAGE | 62 | [7] |
| SDS-PAGE | 60 | [8] |
| Mass Spectrometry (calculated) | 60,144 | [8][9] |
| Gel Filtration | ~60.5 | [10] |
| Sucrose Density Gradient Ultracentrifugation | ~60.5 | [10] |
| Deduced from Gene Sequence | 63 | [11][12][13] |
| Recombinant Expression (calculated) | 60.1 | [14] |
| Recombinant Expression (predicted) | 64 | [1] |
Structural Characteristics of this compound
This compound is a single polypeptide chain that folds into four distinct domains, a characteristic feature of the CDC family[4][15][16]. The crystal structure of SLO reveals a molecule rich in β-sheets[4]. These domains undergo significant conformational changes during the process of pore formation.
-
Domain 1 (D1): Located at the N-terminus, this domain is proline-rich and is believed to be crucial for the structural integrity of the protein during the conformational changes that lead to pore formation[16].
-
Domain 2 (D2): This domain is involved in the oligomerization of SLO monomers on the host cell membrane[16].
-
Domain 3 (D3): Rich in β-sheets, this domain contains two transmembrane helix regions (TMH1 and TMH2) that are essential for forming the β-barrel pore in the target membrane[17].
-
Domain 4 (D4): The C-terminal domain is responsible for the initial binding of SLO to cholesterol in the host cell membrane[16][18]. It contains a conserved undecapeptide motif (ECTGLAWEWWR) rich in tryptophan residues, which is a signature sequence in CDCs and plays a key role in membrane recognition and insertion[4][17].
A notable feature of SLO is the presence of an N-terminal region of about 70 amino acids, designated as Domain 0, which is not found in other CDCs. This domain is not required for the toxin's hemolytic activity but is critical for the SLO-mediated translocation of Streptococcus pyogenes NAD-glycohydrolase (SPN) into the host cell cytoplasm, enhancing cytotoxicity[4].
Experimental Protocols
Purification of Recombinant this compound
A common method for obtaining highly pure and active this compound for experimental use is through recombinant expression in Escherichia coli.
Methodology:
-
Cloning and Expression: The gene for SLO is cloned into an expression vector. The expression of the recombinant protein is induced in E. coli.
-
Cell Lysis: The bacterial cells are harvested and lysed to release the intracellular contents, including the recombinant SLO.
-
Affinity Chromatography: If the recombinant protein is expressed with an affinity tag (e.g., a polyhistidine-tag), it is purified using the corresponding affinity chromatography (e.g., Nickel-NTA).
-
Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography, such as on CM-Sepharose and Mono Q columns, to separate SLO from other proteins based on charge[12].
-
Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to obtain a homogenous preparation of monomeric SLO.
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE, which should show a single band at the expected molecular weight[8].
-
Activity Assay: The hemolytic activity of the purified SLO is determined using a hemolysis assay with erythrocytes.
Determination of Molecular Weight by SDS-PAGE
Methodology:
-
Sample Preparation: The purified SLO sample is mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heated to denature the protein.
-
Electrophoresis: The denatured protein sample is loaded onto a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate towards the positive electrode. The polyacrylamide matrix sieves the proteins based on their size, with smaller proteins migrating faster.
-
Staining: After electrophoresis, the gel is stained with a protein-specific dye, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Molecular Weight Estimation: The migration distance of the SLO band is compared to that of a set of standard proteins with known molecular weights run on the same gel. A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distance. The molecular weight of SLO is then interpolated from this curve.
Cellular Mechanisms and Signaling Pathways
This compound exerts its cytotoxic effects through pore formation, which leads to the disruption of cellular homeostasis and the activation of specific signaling pathways.
Pore Formation by this compound
The formation of pores by SLO is a multi-step process that begins with the binding of soluble monomers to cholesterol in the host cell membrane. This is followed by oligomerization of the monomers into arc- and ring-shaped structures, which then insert into the membrane to form large pores with a diameter of over 12 nm[8][16][19][20].
Induction of Apoptosis in Macrophages
SLO is a key virulence factor that allows Streptococcus pyogenes to evade the host immune system by inducing rapid, caspase-dependent apoptosis in macrophages[4][8].
The proposed signaling pathway involves the following steps:
-
Internalization of GAS: Group A Streptococcus is internalized by macrophages.
-
SLO Secretion: Within the phagosome, GAS secretes SLO.
-
Mitochondrial Attack: SLO forms pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The pores lead to the release of cytochrome c from the mitochondria into the cytosol[8][11].
-
Caspase Activation: Cytochrome c activates the intrinsic pathway of apoptosis, leading to the activation of caspases[4][8][11].
-
Apoptosis: The activation of the caspase cascade results in the programmed cell death of the macrophage.
Prevention of Phagolysosome Acidification
SLO plays a critical role in the intracellular survival of Streptococcus pyogenes within macrophages by preventing the acidification of the phagolysosome[1][21].
The mechanism involves:
-
Phagocytosis of GAS: Macrophages engulf GAS into a phagosome.
-
Phagolysosome Formation: The phagosome fuses with a lysosome to form a phagolysosome.
-
SLO-mediated Pore Formation: GAS within the phagolysosome secretes SLO, which forms pores in the phagolysosomal membrane[14][21].
-
Inhibition of Acidification: These pores disrupt the proton gradient, preventing the acidification of the phagolysosome[1][21].
-
Translocation of NADase: SLO also facilitates the translocation of NAD-glycohydrolase (NADase) from the phagolysosome into the macrophage cytosol, further contributing to cytotoxicity[1][21].
-
Bacterial Survival: The neutral pH environment within the phagolysosome allows GAS to survive and replicate within the macrophage[1][21].
Conclusion
This compound is a multifaceted virulence factor with a well-defined structure and a complex mechanism of action. Its ability to form pores in host cell membranes is central to its cytotoxicity and its role in immune evasion. A thorough understanding of the molecular weight, structure, and signaling pathways associated with this compound is essential for the development of novel therapeutic strategies to combat streptococcal infections. This guide provides a comprehensive overview of these key aspects to aid researchers and drug development professionals in their efforts to target this important bacterial toxin.
References
- 1. This compound and NAD-glycohydrolase prevent phagolysosome acidification and promote group A Streptococcus survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 7. science.umd.edu [science.umd.edu]
- 8. This compound promotes group A Streptococcus immune evasion by accelerated macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of this compound secreted by Streptococcus equisimilis (group C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of this compound (SLO) to Study the Function of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 14. Group A Streptococcus induces lysosomal dysfunction in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Streptolysin - Wikipedia [en.wikipedia.org]
- 17. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production, purification, and assay of streptolysin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 21. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Environmental Factors Affecting Streptolysin O Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key environmental factors that influence the activity of Streptolysin O (SLO), a pivotal virulence factor produced by Streptococcus pyogenes. Understanding these factors is critical for researchers studying host-pathogen interactions, scientists developing diagnostic assays, and professionals in drug development targeting streptococcal infections. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of SLO's function.
The Influence of pH on this compound Activity
The pH of the surrounding environment is a critical determinant of this compound's hemolytic activity. Optimal activity is generally observed in the neutral to slightly alkaline range, which is physiologically relevant to the environments SLO encounters within the host.
Quantitative Data: pH Effects on SLO Activity
| Parameter | Value | Reference |
| Optimal pH | 7.0 | [1][2] |
| pH Range for Activity | 6.5 - 7.5 | [2] |
Note: Deviations from the optimal pH can lead to conformational changes in the SLO protein, potentially affecting its ability to bind to target membranes and form pores.
The Role of Temperature in SLO Stability and Activity
Temperature significantly impacts both the stability and hemolytic activity of this compound. While the toxin exhibits a specific temperature optimum for its function, it is also susceptible to heat-induced inactivation.
Quantitative Data: Temperature Effects on SLO Activity
| Parameter | Value | Reference |
| Optimal Temperature | 60°C | [1] |
| Temperature-Dependent Activity | Activity decreases above 40°C and is abolished above 50°C in some contexts. | [3] |
| Heat Inactivation | Hemolytic activity of recombinant SLO decreased by over 80% after incubation at 60°C for 10 minutes. | [4] |
| Low-Temperature Effects | Adsorption of SLO to erythrocytes can occur at 4°C, but the subsequent lytic steps are temperature-dependent. | [5] |
Cholesterol: A Critical Factor for SLO Binding and Pore Formation
This compound is a cholesterol-dependent cytolysin (B1578295) (CDC), meaning its interaction with and subsequent damage to target cell membranes is contingent upon the presence of cholesterol. Cholesterol acts as the receptor for SLO, facilitating its binding and the initiation of the pore-forming process.
Quantitative Data: Cholesterol's Influence on SLO Activity
| Parameter | Value/Observation | Reference |
| Inhibition by Cholesterol | Free cholesterol inhibits the hemolytic activity of SLO. | [6][7] |
| IC50 of Cholesterol | The half-maximal inhibitory concentration of cholesterol for SLO is significantly lower (by approximately two orders of magnitude) than for other toxins like intermedilysin. | [6] |
| Mechanism of Inhibition | Cholesterol in solution competes with membrane cholesterol for binding to SLO, thereby preventing the toxin from attaching to the cell surface. | [5] |
| Liposomal Sequestration | Liposomes containing cholesterol can effectively sequester SLO and prevent hemolysis. | [7] |
The Requirement for Reducing Agents
The activity of this compound is notably enhanced by the presence of reducing agents. This is due to the presence of a critical cysteine residue within the protein's structure that must be in a reduced state for the toxin to be active. Oxidation of this thiol group leads to reversible inactivation of the toxin.
Quantitative Data: Effects of Reducing Agents on SLO Activity
| Reagent | Concentration | Effect | Reference |
| Dithiothreitol (DTT) | 10 mM - 40 mM | Significantly increases hemolytic activity. | [8][9] |
| Cysteine | 20 mM | Activates SLO. | [8] |
Note: The reversible inactivation by oxidation and reactivation by reducing agents is a hallmark of the thiol-activated cytolysin family to which SLO belongs.[10]
The Role of Ions in SLO-Mediated Effects
While not directly required for the intrinsic hemolytic activity of this compound, ions, particularly calcium, play a crucial role in the downstream cellular consequences of SLO pore formation.
Observations on Ion Effects
-
Calcium (Ca²⁺): The pores formed by SLO allow for the influx of extracellular calcium into the cytosol.[11][12] This calcium influx is a key trigger for various downstream signaling pathways, including the activation of the NLRP3 inflammasome and NF-κB.[11][13] This can also lead to dysregulated muscle contractions in cardiomyocytes.[12]
-
Divalent Cations: Some studies have shown that divalent cations can inhibit the lytic steps that follow the initial binding of SLO to the cell membrane.[5]
Experimental Protocols
Purification of Recombinant this compound
This protocol describes a general method for the purification of recombinant SLO, often expressed with a polyhistidine tag in E. coli.
Materials:
-
E. coli expressing His-tagged SLO
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Sonicate the suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the soluble His-tagged SLO.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SLO from the column using elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove imidazole and for buffer exchange.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its purity and molecular weight.
-
Concentration Determination: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Hemolytic Activity Assay
This assay is used to quantify the hemolytic activity of this compound.
Materials:
-
Purified this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Red Blood Cells (RBCs), typically from rabbit or human
-
Triton X-100 (for positive control)
-
96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Preparation of RBCs: Wash the RBCs multiple times in PBS by centrifugation and resuspension to remove plasma components. Resuspend the final RBC pellet to a desired concentration (e.g., 2% v/v) in PBS.
-
Activation of SLO: Prepare a stock solution of SLO and activate it by adding a reducing agent like DTT to a final concentration of 10-40 mM.
-
Serial Dilutions: Prepare serial dilutions of the activated SLO in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the SLO dilutions. Also, prepare a negative control (RBCs in PBS only) and a positive control (RBCs with a final concentration of 0.1% Triton X-100 for complete lysis).
-
Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Pelleting: Centrifuge the plate to pellet the intact RBCs and cell debris.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing SLO-Induced Signaling Pathways and Experimental Workflows
SLO-Induced NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heat incubation inactivates streptococcal exotoxins and recombinant cholesterol-dependent cytolysins: suilysin, pneumolysin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. New hemolytic method for determination of antithis compound in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Consequences of Calcium Influx Promoted by Bacterial Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Permeabilization Using Streptolysin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a pore-forming toxin produced by Streptococcus pyogenes. It is a valuable tool in cell biology for the permeabilization of the plasma membrane of eukaryotic cells.[1] SLO monomers bind to cholesterol in the cell membrane and subsequently oligomerize to form large pores, typically 25-30 nm in diameter.[2][3] This process allows for the controlled introduction of various molecules, such as antibodies, peptides, and fluorescent probes (up to 150 kDa), into the cytoplasm while leaving intracellular organelle membranes intact.[2][3][4] The permeabilization can be transient and reversible, making it a powerful technique for studying intracellular processes in living cells.[5][6]
Mechanism of Action
The process of SLO-induced permeabilization involves two main steps:
-
Binding: At low temperatures (e.g., on ice or at 4°C), SLO monomers bind to cholesterol in the plasma membrane.[1][4] This binding step is independent of ionic strength and pH.[4]
-
Pore Formation: Upon warming to 37°C, the membrane-bound SLO monomers undergo a conformational change and oligomerize, inserting into the lipid bilayer to form stable pores.[1]
This temperature-dependent activity allows for precise control over the permeabilization process.
Data Presentation: Optimization of SLO Permeabilization
The efficiency of SLO permeabilization is dependent on several factors, including SLO concentration, incubation time, temperature, and cell density. The optimal conditions should be empirically determined for each cell type and experimental setup. Below is a summary of data from a study optimizing SLO concentration for permeabilizing HeLa cells.
Table 1: Effect of SLO Concentration on Permeabilization of HeLa Cells
| SLO Concentration (µg/mL) | Percentage of Permeabilized Cells (Propidium Iodide Positive) |
| 0.10 | ~20% |
| 0.13 | ~40% |
| 0.20 | ~70% |
| 0.40 | ~90% |
| Data is approximated from a study by Kano et al. (2012) where HeLa cells were incubated with the indicated SLO concentration on ice for 5 minutes, followed by a 5-minute incubation at 32°C in the presence of propidium (B1200493) iodide.[2] |
Experimental Protocols
Materials
-
This compound (SLO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)[4][7]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+-free
-
Hanks' Balanced Salt Solution (HBSS), Ca2+-free, supplemented with 30 mM HEPES, pH 7.2[5]
-
Permeabilization Buffer (e.g., DPBS with 1 mM MgCl2)[4]
-
Recovery Buffer (e.g., complete culture medium supplemented with 1-2 mM CaCl2)[5]
-
Propidium Iodide (PI) or Trypan Blue for assessing permeabilization/viability
-
Adherent or suspension cells
Protocol 1: Basic (Irreversible) Cell Permeabilization
This protocol is suitable for introducing molecules into cells for endpoint assays where cell viability after the experiment is not critical.
1. Cell Preparation:
-
Culture adherent cells on coverslips or in multi-well plates to the desired confluency (typically 75-90%).
-
For suspension cells, wash and resuspend in cold DPBS.
2. Activation of SLO:
-
If required by the manufacturer, activate SLO by incubating with a reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).[7] Some recombinant forms of SLO are oxygen-stable and do not require this step.
3. Binding of SLO:
-
Wash cells twice with cold DPBS.
-
Incubate cells with the desired concentration of activated SLO in cold Permeabilization Buffer for 5-15 minutes on ice. The optimal SLO concentration should be determined by titration (see Table 1 for an example).
4. Pore Formation:
-
Remove the SLO-containing buffer and wash the cells once with cold Permeabilization Buffer to remove unbound SLO.
-
Add warm (37°C) Permeabilization Buffer containing the molecule to be delivered.
-
Incubate at 37°C for 5-15 minutes to allow pore formation and entry of the molecule.
5. Assay:
-
Proceed with your downstream application (e.g., immunofluorescence staining, protein activity assay).
Protocol 2: Reversible Cell Permeabilization
This protocol allows for the delivery of molecules into living cells, which can then be cultured for further observation.[5][6]
1. Cell Preparation:
-
Prepare cells as described in Protocol 1.
2. Activation of SLO:
-
Activate SLO as described in Protocol 1.
3. Permeabilization:
-
Wash cells with warm (37°C) Ca2+-free buffer (e.g., HBSS with 30 mM HEPES).
-
Incubate cells with the desired concentration of activated SLO and the molecule to be delivered in Ca2+-free buffer for 10-15 minutes at 37°C.[5] The goal is to achieve 60-80% permeabilization.[5][6]
4. Resealing and Recovery:
-
Induce membrane resealing by adding an excess of ice-cold complete culture medium containing 1-2 mM CaCl2.[5]
-
Incubate the cells for at least 20 minutes in a 37°C, 5% CO2 incubator to allow for recovery.[4]
-
Wash the cells to remove any remaining extracellular molecules and replace with fresh culture medium.
5. Post-Permeabilization Analysis:
-
Resealed cells can be cultured for hours to days and analyzed for various cellular functions, such as proliferation and endocytosis.[5][8]
Mandatory Visualizations
Experimental Workflow for Reversible SLO Permeabilization
Caption: Workflow for reversible cell permeabilization using this compound.
Signaling Pathway for Membrane Repair after SLO-Induced Damage
Caption: Ca2+-dependent membrane repair pathways activated by SLO pores.
Concluding Remarks
The use of this compound for cell permeabilization is a versatile and powerful technique for introducing a wide range of molecules into living cells. By carefully optimizing the experimental conditions, researchers can achieve efficient permeabilization while maintaining cell viability for subsequent analysis. The ability to reversibly permeabilize cells opens up numerous possibilities for studying dynamic intracellular processes in real-time.
References
- 1. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptolysin O-Mediated Protein Delivery into Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by group A, C, and G streptococci, has emerged as a powerful tool for delivering macromolecules into living cells.[1] This bacterial exotoxin binds to cholesterol in the plasma membrane of eukaryotic cells and subsequently oligomerizes to form large transmembrane pores.[2][3] The ability to control the size and reversibility of these pores makes SLO an invaluable technique for introducing proteins, antibodies, and other macromolecules up to 150 kDa into the cytosol while maintaining cell viability.[4][5][6] This application note provides detailed protocols for utilizing SLO for protein delivery, including methods for optimizing permeabilization conditions and assessing delivery efficiency and cell viability.
The mechanism of SLO action involves several key steps. Initially, SLO monomers bind to cholesterol-rich regions of the plasma membrane at low temperatures (e.g., 0°C) in the presence of calcium, without forming pores.[7] Subsequent warming to 37°C, typically in the absence of calcium, triggers a conformational change in the SLO monomers, leading to their insertion into the membrane and the formation of large pores with a diameter that can reach up to 35 nm.[2][8] By carefully controlling the SLO concentration and incubation conditions, it is possible to achieve transient permeabilization, allowing for the delivery of exogenous molecules. The cell membrane can then reseal, a process dependent on Ca2+-calmodulin and intact microtubules, enabling the continued viability and proliferation of the treated cells.[8][9]
Key Experimental Considerations and Optimization
Successful protein delivery using this compound hinges on careful optimization of several experimental parameters. The ideal conditions will balance high delivery efficiency with minimal cytotoxicity.
Table 1: Critical Parameters for Optimization of SLO-Mediated Protein Delivery
| Parameter | Recommendation | Rationale |
| SLO Concentration | Titrate for each cell type and density. Aim for 60-80% permeabilization.[8] A starting range of 0-200 U/mL is suggested for initial optimization.[10] | The optimal concentration is cell-type dependent. Too low a concentration will result in inefficient delivery, while too high a concentration will lead to excessive cell death. |
| Incubation Temperature | Binding at 0-4°C, pore formation at 37°C.[7] | Low temperature allows for SLO binding to the membrane without pore formation. Shifting to 37°C synchronizes pore formation. |
| Calcium Concentration | Binding in the presence of Ca2+; pore formation in the absence of Ca2+ (using a chelator like EGTA).[7] Resealing is induced by the addition of Ca2+.[8] | Calcium is required for the initial binding of SLO to the cell membrane. Its removal promotes the conformational change necessary for pore formation. Re-addition of calcium facilitates membrane repair. |
| Incubation Time | Permeabilization for 10-15 minutes is often sufficient.[8] | Prolonged incubation can increase cytotoxicity. The optimal time should be determined empirically. |
| Cell Density | Maintain consistent cell density across experiments. | The amount of SLO required can vary with the number of cells being treated. |
| Protein Cargo | Molecules up to 100-150 kDa can be delivered.[5][6][8] | The pore size of SLO accommodates a wide range of macromolecules. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol describes how to determine the optimal SLO concentration for a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Recombinant this compound (SLO)
-
Fluorescently labeled dextran (B179266) (e.g., 40 kDa FITC-dextran) as a reporter molecule
-
Propidium Iodide (PI) or Trypan Blue for viability assessment
-
24-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate to achieve a confluent monolayer (for adherent cells) or a recommended density (for suspension cells) on the day of the experiment.
-
Buffer Wash: Gently wash the cells twice with pre-warmed HBSS without Ca2+/Mg2+.
-
SLO Dilution Series: Prepare a series of SLO dilutions in HBSS without Ca2+/Mg2+. A suggested starting range is 0, 20, 40, 60, 80, 100, 120, 140, 160, and 200 U/mL.[10]
-
Permeabilization: Add the SLO dilutions to the respective wells containing the cells. Also, add the FITC-dextran to each well at a final concentration of 50 µg/mL.
-
Incubation: Incubate the plate at 37°C for 15 minutes.[8]
-
Cell Resealing and Viability Staining: To reseal the pores, add Ca2+ to the incubation mix.[8] For viability assessment, add Propidium Iodide to a final concentration of 1 µg/mL.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. Efficient permeabilization will be indicated by green fluorescence (FITC-dextran) inside the cells. Dead cells will show red fluorescence (PI).
-
Flow Cytometry: For suspension cells, analyze the percentage of FITC-positive and PI-positive cells.
-
-
Determination of Optimal Concentration: The optimal SLO concentration is the one that results in the highest percentage of permeabilized (FITC-positive) cells with the lowest percentage of dead (PI-positive) cells, ideally aiming for 60-80% permeabilization.[8]
Protocol 2: Protein Delivery into Live Cells using this compound
This protocol describes the delivery of a protein of interest into live cells using the optimized SLO concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HBSS without Ca2+/Mg2+
-
Optimized concentration of this compound (from Protocol 1)
-
Protein of interest (purified and in a compatible buffer)
-
Recovery Medium (complete cell culture medium)
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Buffer Wash: Wash the cells twice with pre-warmed HBSS without Ca2+/Mg2+.
-
Permeabilization and Protein Delivery: Prepare a solution containing the optimized concentration of SLO and the protein of interest in HBSS without Ca2+/Mg2+. Remove the wash buffer from the cells and add the SLO/protein solution.
-
Incubation: Incubate the cells at 37°C for 15 minutes.[8]
-
Cell Resealing: Gently remove the SLO/protein solution and wash the cells once with HBSS containing Ca2+/Mg2+ to facilitate pore resealing.
-
Recovery: Add pre-warmed complete cell culture medium and return the cells to a 37°C incubator.
-
Downstream Analysis: The cells can be cultured for hours to days and used for downstream applications such as functional assays, imaging, or biochemical analysis.[8][9] Resealed cells have been shown to retain the capacity to endocytose and proliferate.[8]
Visualization of SLO-Mediated Delivery and Mechanism
Caption: Experimental workflow for protein delivery using this compound.
Caption: Mechanism of this compound pore formation and protein delivery.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 8. pnas.org [pnas.org]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Streptolysin O Concentration for Cell Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptolysin O (SLO) is a pore-forming toxin produced by Streptococcus pyogenes. It is a valuable tool in cell biology for the transient and reversible permeabilization of the plasma membrane of eukaryotic cells. This process allows for the delivery of various macromolecules, such as proteins, antibodies, and fluorescent probes, into the cytoplasm while maintaining cell viability.[1] The key to successful SLO-mediated delivery is the determination of the optimal toxin concentration, which is highly dependent on the specific cell type and experimental conditions. These application notes provide a comprehensive guide to optimizing SLO concentration for effective cell permeabilization.
Mechanism of Action
SLO belongs to the family of cholesterol-dependent cytolysins (CDCs).[2] The mechanism of SLO-induced pore formation involves several steps:
-
Binding: Monomers of SLO bind to cholesterol molecules present in the plasma membrane of the target cell.[3][4]
-
Oligomerization: Once bound, the monomers diffuse laterally and oligomerize, forming arc-shaped and ring-shaped pre-pore complexes on the membrane.[4][5]
-
Pore Formation: These oligomeric structures then undergo a conformational change, inserting into the lipid bilayer to form large transmembrane pores with diameters up to 35 nm.
This process creates a pathway for molecules to enter the cell. The size of the pores allows the passage of molecules up to 150 kDa.[6] For reversible permeabilization, it is crucial to use low doses of SLO to ensure the cell's ability to repair the membrane lesions.[7]
Signaling Pathways and Experimental Workflow
Signaling Pathway of SLO Action
Caption: Mechanism of this compound (SLO) pore formation in the plasma membrane.
Experimental Workflow for SLO Titration
Caption: Workflow for determining the optimal SLO concentration for cell permeabilization.
Experimental Protocols
Preparation of this compound
Note: SLO is oxygen-labile and requires activation by a reducing agent.
-
Reconstitute lyophilized SLO powder in sterile, nuclease-free water to a stock concentration of 25,000-50,000 U/mL.[6]
-
Aliquot the stock solution and store at -80°C.
-
Immediately before use, thaw an aliquot and activate it by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or TCEP to 0.5 M and incubating at 37°C for 20-30 minutes.[1][6][8]
Protocol for Determining Optimal SLO Concentration (Titration Assay)
The goal of this experiment is to identify the SLO concentration that permeabilizes 60-80% of the cell population while maintaining high cell viability.[7]
Materials:
-
Target cells in suspension
-
Activated SLO solution
-
Calcium-free HBSS or PBS
-
Propidium Iodide (PI) or Trypan Blue solution
-
96-well plate or flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in calcium-free HBSS or PBS at a concentration of 1 x 10^6 cells/mL.
-
SLO Dilution Series: Prepare a serial dilution of the activated SLO in calcium-free buffer. A typical starting range is 0 to 200 U/mL or 0 to 500 ng/mL.[7][6]
-
Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate or to flow cytometry tubes. Add 10 µL of each SLO dilution to the respective wells.
-
Permeabilization: Incubate the cells with SLO for 10-15 minutes at 37°C.[7]
-
Staining: Add PI to a final concentration of 1 µg/mL or an equal volume of 0.4% Trypan Blue to each sample.
-
Analysis:
-
Microscopy: For Trypan Blue, count the number of blue (permeabilized) and clear (non-permeabilized) cells using a hemocytometer.
-
Flow Cytometry: For PI, analyze the samples on a flow cytometer to quantify the percentage of PI-positive (permeabilized) cells.
-
Protocol for Assessing Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with varying SLO concentrations (from the titration experiment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After SLO treatment and a recovery period (e.g., 1-2 hours in complete medium), add 10 µL of MTT solution to each well containing the cells.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Quantitative data from the titration and viability assays should be summarized in a clear and structured table for easy comparison.
| SLO Concentration (U/mL) | % Permeabilized Cells (PI Positive) | % Cell Viability (MTT Assay) |
| 0 | 2.5 ± 0.5 | 100 ± 2.1 |
| 25 | 15.2 ± 1.8 | 98.5 ± 3.0 |
| 50 | 45.8 ± 3.2 | 95.1 ± 2.5 |
| 100 | 75.3 ± 4.1 | 92.3 ± 3.8 |
| 150 | 92.1 ± 2.9 | 75.6 ± 4.5 |
| 200 | 98.6 ± 1.5 | 55.2 ± 5.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Logical Relationship Diagram
Caption: Relationship between SLO concentration, permeabilization, and cell viability.
Factors to Consider for Optimal Permeabilization
Several factors can influence the efficiency of SLO-mediated cell permeabilization:
-
Cell Type: Different cell lines exhibit varying sensitivity to SLO, primarily due to differences in plasma membrane cholesterol content.[1]
-
Cell Density: The concentration of SLO required may need to be adjusted based on the number of cells being treated.[7]
-
Temperature: SLO binding can occur at 0-4°C, but pore formation is temperature-dependent and occurs efficiently at 37°C.[3]
-
Calcium: The initial permeabilization step is often conducted in the absence of calcium, with resealing induced by the addition of calcium.[7]
-
Purity and Activity of SLO: The specific activity of the SLO preparation can vary between suppliers and batches. It is recommended to use protein concentration (ng/mL) rather than arbitrary hemolytic units (HU) for consistency.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Permeabilization Efficiency | SLO concentration is too low. | Increase the SLO concentration in the titration experiment. |
| Incomplete activation of SLO. | Ensure proper activation with a fresh reducing agent for the recommended time and temperature. | |
| Low cholesterol content in the cell membrane. | This is an intrinsic property of the cell line; a higher SLO concentration may be required. | |
| High Cell Death | SLO concentration is too high. | Decrease the SLO concentration. |
| Prolonged incubation with SLO. | Reduce the incubation time. | |
| Inconsistent Results | Variation in cell density. | Ensure a consistent cell number is used for each experiment. |
| Degradation of SLO. | Use freshly activated SLO and avoid repeated freeze-thaw cycles of the stock solution. |
References
- 1. Selective permeabilization of the host cell membrane of Plasmodium falciparum-infected red blood cells with this compound and equinatoxin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptolysin - Wikipedia [en.wikipedia.org]
- 3. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 4. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 5. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Recombinant Streptolysin O in ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO), a key virulence factor of Streptococcus pyogenes, is a potent immunogen that elicits a strong antibody response in infected individuals. The detection of anti-Streptolysin O (ASO) antibodies is a cornerstone in the diagnosis of recent streptococcal infections and their sequelae, such as rheumatic fever and acute glomerulonephritis.[1] Traditionally, ASO tests have utilized native SLO purified from bacterial cultures. However, the use of recombinant this compound (rSLO) in enzyme-linked immunosorbent assays (ELISAs) offers significant advantages, including higher purity, improved lot-to-lot consistency, and a safer production process.[1][2] This document provides detailed application notes and protocols for the use of rSLO in ELISA assays for the detection of ASO antibodies.
Principle of the Assay
The indirect ELISA method is commonly employed for the detection of ASO antibodies using recombinant SLO. The principle involves the immobilization of rSLO onto the wells of a microtiter plate. When a patient's serum or plasma sample is added, specific ASO antibodies present in the sample bind to the immobilized rSLO. Unbound components are washed away, and a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which is specific for human immunoglobulins (e.g., anti-human IgG), is added. This enzyme-conjugated secondary antibody binds to the captured ASO antibodies. After another washing step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of ASO antibody in the sample, is measured using a microplate reader.
Data Presentation: Recommended Quantitative Parameters for rSLO ELISA
The successful implementation of an rSLO-based ELISA is dependent on the optimization of several key parameters. The following table summarizes recommended starting concentrations and incubation conditions. It is important to note that optimal conditions may vary depending on the specific rSLO protein, antibodies, and reagents used. A checkerboard titration is recommended to determine the optimal concentrations of rSLO, primary antibody (sample), and secondary antibody for your specific assay.[3][4][5]
| Parameter | Recommended Range/Value | Incubation Time | Incubation Temperature | Notes |
| rSLO Coating Concentration | 1 - 10 µg/mL in coating buffer | Overnight (16-18 hours) or 1-3 hours | 4°C (overnight) or 37°C (1-3 hours) | The optimal concentration should be determined to ensure saturation of the well surface.[6][7] |
| Coating Buffer | 50 mM Carbonate-Bicarbonate buffer (pH 9.6) or PBS (pH 7.4) | - | - | Carbonate-bicarbonate buffer is commonly used to promote passive adsorption of the protein to the plate.[6][8] |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) in PBS or a commercial protein-free blocking buffer | 1 - 2 hours | Room Temperature or 37°C | Blocking is crucial to prevent non-specific binding of antibodies to the plate surface.[9][10] |
| Sample (Serum/Plasma) Dilution | 1:100 to 1:1000 in blocking buffer or sample diluent | 1 - 2 hours | Room Temperature or 37°C | The optimal dilution will depend on the expected ASO titer in the samples.[11] |
| Secondary Antibody (e.g., anti-human IgG-HRP) Dilution | 1:1,000 to 1:25,000 in blocking buffer | 1 - 2 hours | Room Temperature or 37°C | The ideal dilution should provide a high signal-to-noise ratio.[9] |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) | - | - | A thorough washing is essential to reduce background signal.[9] |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | 5 - 30 minutes | Room Temperature (in the dark) | The reaction should be stopped when sufficient color has developed. |
| Stop Solution | 2 N Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl) | - | - | Stops the enzymatic reaction and stabilizes the color. |
| Wavelength for Absorbance Reading | 450 nm | - | - | A reference wavelength of 620-650 nm can be used to subtract background absorbance. |
Experimental Protocols
Materials and Reagents
-
High-binding 96-well ELISA plates
-
Recombinant this compound (rSLO)
-
Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20; PBST)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Sample Diluent (e.g., 1% BSA in PBST)
-
Patient and control serum or plasma samples
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-human IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader with a 450 nm filter
-
Pipettes and multichannel pipettes
-
Incubator
Detailed Methodology
1. Coating of Microtiter Plate with rSLO a. Dilute the rSLO to the optimized concentration (e.g., 2 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted rSLO solution to each well of the 96-well plate. c. Cover the plate and incubate overnight at 4°C.
2. Washing a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
3. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 1-2 hours at room temperature.
4. Washing a. Repeat the washing step as described in step 2.
5. Addition of Samples and Controls a. Dilute the patient sera, positive control, and negative control at the optimized dilution (e.g., 1:200) in Sample Diluent. b. Add 100 µL of the diluted samples and controls to the appropriate wells. c. Cover the plate and incubate for 1-2 hours at 37°C.
6. Washing a. Repeat the washing step as described in step 2.
7. Addition of Secondary Antibody a. Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer. b. Add 100 µL of the diluted secondary antibody to each well. c. Cover the plate and incubate for 1 hour at 37°C.
8. Washing a. Repeat the washing step as described in step 2, but increase the number of washes to five to ensure complete removal of unbound conjugate.
9. Substrate Development a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
10. Stopping the Reaction a. Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
11. Absorbance Measurement a. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Visualizations
Experimental Workflow for rSLO ELISA
Caption: Indirect ELISA workflow for the detection of anti-Streptolysin O antibodies.
Signaling Pathway: Mechanism of this compound Pore Formation
This compound exerts its cytotoxic effect by forming pores in the membranes of host cells. This process is initiated by the binding of SLO monomers to cholesterol in the cell membrane.[12][13] Following binding, the monomers oligomerize to form arc-shaped and then ring-shaped prepore complexes.[12][14][15] This is followed by a conformational change that leads to the insertion of transmembrane β-hairpins into the lipid bilayer, resulting in the formation of a large pore.[2]
Caption: Mechanism of this compound (SLO) pore formation on the host cell membrane.
References
- 1. ELISA Procedures [sigmaaldrich.com]
- 2. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Tips for ELISA | Rockland [rockland.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Human anti-streptolysin O (ASO) Elisa Kit – AFG Scientific [afgsci.com]
- 12. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 13. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Streptolysin O-Based Delivery of Antibodies into Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as a powerful tool for the delivery of macromolecules, including antibodies, into the cytoplasm of living cells. This technique offers a transient and reversible permeabilization of the cell membrane, allowing for the introduction of functional antibodies to study intracellular signaling pathways, protein function, and for the development of novel therapeutic strategies.
The mechanism of SLO action involves its binding to cholesterol-rich domains in the plasma membrane. Upon binding, SLO monomers oligomerize to form large pores, with diameters reportedly up to 30 nm.[1] This pore size is sufficient to allow the passage of molecules up to 150 kDa, which includes full-length antibodies.[1] A key advantage of the SLO-based delivery system is that the pores can be resealed by the cell's own repair mechanisms, often triggered by the presence of calcium, allowing for the recovery of viable and functional cells post-delivery.[2] This method provides a significant advantage over other delivery techniques like electroporation or microinjection, as it is less harsh on the cells and can be applied to a large population of cells simultaneously.[3]
These application notes provide detailed protocols for the delivery of antibodies into both adherent and suspension cells using this compound. Included are methods for optimizing permeabilization conditions, quantitative data on efficiency and viability, and examples of how this technique can be applied to study cellular signaling pathways.
Data Presentation
The efficiency of this compound (SLO)-mediated antibody delivery is dependent on several factors, most notably the concentration of SLO and the cell type. The following tables summarize quantitative data for permeabilization efficiency and cell viability across different cell lines. It is crucial to empirically determine the optimal SLO concentration for each cell line and experimental setup.
| Cell Line | SLO Concentration | Permeabilization Efficiency (%) | Cell Viability (%) | Reference |
| HeLa | 0.10 µg/mL | ~40% | >90% | [1][4] |
| 0.13 µg/mL | ~60% | >90% | [1][4] | |
| 0.20 µg/mL | ~90% | ~85% | [1] | |
| 0.40 µg/mL | >95% | <80% | [1] | |
| THP-1 | 20 ng/mL | ~80% | ~75% (after resealing) | [2] |
| 100 ng/mL | ~95% | <10% (after resealing) | [2] | |
| CHO-K1 | 1.5 µg/mL | >90% | >95% (after recovery) | [5] |
| COS-7 | 1.5 µg/mL | >90% | >95% (after recovery) | [5] |
| U2OS | 1.5 µg/mL | >90% | >95% (after recovery) | [5] |
Note: Permeabilization efficiency is often assessed by the uptake of membrane-impermeable dyes like propidium (B1200493) iodide or trypan blue. Cell viability is typically measured post-resealing using methods like MTT assay or by monitoring cell proliferation. The specific activity of the SLO preparation can vary between batches and suppliers, necessitating optimization for each new lot.
Experimental Protocols
Materials and Reagents
-
This compound (SLO) (e.g., from Sigma-Aldrich, Cat. No. S5265)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for SLO activation
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺-free
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Antibody to be delivered (purified and sterile)
-
Propidium Iodide (PI) or Trypan Blue for permeabilization assessment
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
ATP, GTP, and Glucose (for recovery medium)
-
Adherent or suspension cells of interest
-
Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)
Protocol 1: Antibody Delivery into Adherent Cells (e.g., HeLa, A549)
1. Cell Preparation: a. Seed adherent cells in a suitable culture vessel (e.g., 24-well plate or 35 mm dish) to achieve 70-80% confluency on the day of the experiment.
2. SLO Activation: a. Reconstitute lyophilized SLO in sterile, cold water to a stock concentration of 25,000-50,000 U/mL.[3] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. b. Immediately before use, activate the required amount of SLO by incubating it with a reducing agent. A common method is to add DTT to a final concentration of 1-10 mM and incubate at 37°C for 10-30 minutes.[6][7]
3. Optimization of SLO Concentration (Titration): a. Prepare a series of SLO dilutions in Ca²⁺-free HBSS or PBS. For HeLa cells, a starting range of 0.1 to 0.5 µg/mL is recommended.[1] b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Add the different SLO dilutions to the cells and incubate at 37°C for 10-15 minutes.[2] d. To assess permeabilization, add a membrane-impermeable dye such as Propidium Iodide (1 µg/mL) during the last 5 minutes of incubation. e. Observe the cells under a fluorescence microscope to determine the percentage of PI-positive (permeabilized) cells. The optimal SLO concentration should result in >80% permeabilization with minimal signs of cell detachment or lysis.[3]
4. Antibody Delivery: a. Prepare a solution of your antibody of interest in Ca²⁺-free HBSS at the desired final concentration. b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Add the antibody solution containing the pre-determined optimal concentration of activated SLO to the cells. d. Incubate at 37°C for 15-30 minutes.
5. Cell Resealing and Recovery: a. Gently remove the SLO/antibody solution. b. Wash the cells once with warm PBS containing 1 mM CaCl₂. c. Add pre-warmed complete culture medium. The presence of Ca²⁺ in the medium facilitates membrane resealing.[2] d. Incubate the cells at 37°C in a CO₂ incubator for at least 1-2 hours to allow for recovery. e. The cells are now ready for downstream analysis (e.g., immunofluorescence, western blotting, or functional assays).
Protocol 2: Antibody Delivery into Suspension Cells (e.g., Jurkat, THP-1)
1. Cell Preparation: a. Culture suspension cells to the desired density. On the day of the experiment, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Resuspend the cells in Ca²⁺-free HBSS at a concentration of 1-5 x 10⁶ cells/mL.
2. SLO Activation: a. Follow the same procedure as described in Protocol 1, step 2.
3. Optimization of SLO Concentration (Titration): a. Aliquot the cell suspension into microcentrifuge tubes. b. Prepare a series of SLO dilutions in Ca²⁺-free HBSS. For THP-1 cells, a starting range of 10-100 ng/mL is suggested.[2] c. Add the different SLO dilutions to the cell suspensions and incubate at 37°C for 10-15 minutes, with occasional gentle mixing. d. Assess permeabilization by adding Propidium Iodide and analyzing the cells by flow cytometry. Determine the SLO concentration that gives a high percentage of PI-positive cells while maintaining a distinct forward and side scatter profile indicative of intact cells.
4. Antibody Delivery: a. Prepare a solution of your antibody in Ca²⁺-free HBSS. b. Add the antibody and the optimal concentration of activated SLO to the cell suspension. c. Incubate at 37°C for 15-30 minutes with gentle agitation.
5. Cell Resealing and Recovery: a. Add an excess of pre-warmed complete culture medium containing Ca²⁺ to the cell suspension to initiate resealing. b. Centrifuge the cells to remove the SLO/antibody solution. c. Resuspend the cell pellet in fresh, pre-warmed complete culture medium. d. Incubate at 37°C in a CO₂ incubator for at least 1-2 hours for recovery. e. The cells can then be used for subsequent experiments.
Visualization of Key Processes and Pathways
Mechanism of SLO-Mediated Antibody Delivery
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 6. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - AJMB: Volume 6, Issue 1, Year 2014 - AJMB [ajmb.org]
- 7. This compound clearance through sequestration into blebs that bud passively from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
preparing and activating Streptolysin O for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptolysin O (SLO) is a pore-forming exotoxin secreted by most strains of Group A and Group G streptococci. As a member of the cholesterol-dependent cytolysin (B1578295) family, SLO binds to cholesterol in the cell membranes of eukaryotic cells, leading to the formation of large transmembrane pores.[1][2][3] This property makes SLO a valuable tool in laboratory settings for the controlled permeabilization of cell membranes, enabling the delivery of macromolecules into the cytoplasm and for the study of cellular processes such as membrane repair and signal transduction. At sublethal doses, SLO can activate signaling pathways, including the p38 MAP kinase and protein kinase C pathways, leading to the production of cytokines like TNF-alpha.[4] It can also induce apoptosis through caspase-dependent mechanisms involving the release of cytochrome c.[5]
These application notes provide detailed protocols for the preparation, activation, and use of this compound in various laboratory applications.
Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: Recommended Reconstitution and Storage of this compound
| Parameter | Value/Recommendation | Source(s) |
| Reconstitution Solvent | Molecular biology grade water or isotonic buffered solution | [6][7] |
| Recommended Concentration | 25,000–50,000 U in 1 mL | [6] |
| Reconstituted Stability | Use within 5 hours when stored at 4°C | [7] |
| Long-term Storage | Lyophilized form stable for ~3 years at +4°C | [7] |
Table 2: Typical Experimental Conditions for Cell Permeabilization with SLO
| Parameter | Cell Type | Recommended Range/Value | Outcome | Source(s) |
| SLO Concentration | HeLa Cells | 0.10 - 0.40 mg/mL | Dose-dependent permeabilization | [8] |
| THP-1 Cells | 20 - 100 ng/mL | 80-95% permeabilization | [9] | |
| Incubation Time (Binding) | HeLa Cells | 5 minutes on ice | Allows binding without pore formation | [8] |
| Incubation Time (Pore Formation) | HeLa Cells | 5 minutes at 32°C | Induces pore formation | [8] |
| Pore Size | General | Approximately 13 - 30 nm in diameter | Allows passage of molecules up to 150 kDa | [3][6][10] |
Experimental Protocols
Protocol 1: Reconstitution and Activation of Lyophilized this compound
This protocol describes the preparation of a working stock solution of active this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Molecular biology grade water or sterile phosphate-buffered saline (PBS)
-
Reducing agent stock solution (e.g., 100 mM Dithioerythritol (DTE) or 0.5 M TCEP)[6][11]
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized SLO to room temperature.
-
Aseptically add the appropriate volume of molecular biology grade water or sterile PBS to the vial to achieve the desired stock concentration (e.g., dissolve 25,000-50,000 units in 1 mL).[6]
-
Mix gently by inverting the vial until the powder is completely dissolved. Avoid vigorous vortexing to prevent protein denaturation.
-
To activate the SLO, add a reducing agent to the reconstituted solution. For example, add DTE to a final concentration of 40 mM.[11]
-
Incubate the solution at 25°C for 15 minutes to allow for the reduction of disulfide bonds, which is necessary for hemolytic activity.[11]
-
The activated SLO is now ready for use in experiments. For short-term storage, keep the solution on ice and use it within 5 hours.[7]
Protocol 2: Reversible Permeabilization of Adherent Cells with this compound
This protocol details a method for transiently permeabilizing the plasma membrane of adherent cells to introduce macromolecules.
Materials:
-
Adherent cells cultured in appropriate well plates
-
Activated this compound solution (from Protocol 1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium, pre-warmed to 37°C[6]
-
DPBS with 1 mM MgCl₂[6]
-
Tyrode's solution[6]
-
Recovery medium (e.g., complete cell culture medium)
Procedure:
-
Wash the adherent cells three times with DPBS without calcium and magnesium.
-
Prepare serial dilutions of activated SLO in DPBS without calcium and magnesium to determine the optimal concentration for your cell type.
-
Remove the final wash and add the SLO solutions to the respective wells.
-
Incubate the plate at 37°C for 10 minutes to allow SLO to bind to the cell membrane.[6]
-
Remove the SLO solution and wash the cells three times with DPBS containing 1 mM MgCl₂ to remove unbound toxin.[6]
-
To introduce a molecule of interest, add a solution containing the molecule in Tyrode's solution and incubate on ice for 5 minutes.[6] This step facilitates pore formation and entry of the molecule.
-
Remove the solution containing the molecule of interest and wash the cells three times with Tyrode's solution.[6]
-
To allow the cells to reseal their membranes, add pre-warmed recovery medium and incubate at 37°C in a 5% CO₂ incubator for at least 15 minutes.[6] Cell viability can be assessed at later time points.
Visualizations
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomaghreb.com [biomaghreb.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Utilizing Streptolysin O for Flow Cytometry Analysis of Intracellular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by group A streptococci, has emerged as a valuable tool for the reversible permeabilization of living cells.[1] This technique allows for the transient introduction of otherwise membrane-impermeable molecules, such as antibodies and fluorescent probes, into the cytoplasm.[2][3] The pores created by SLO are large enough to accommodate molecules up to 150 kDa, providing access to a wide range of intracellular targets for analysis.[2][4] A key advantage of SLO-mediated permeabilization is the ability of cells to reseal their membranes and remain viable, enabling the study of dynamic cellular processes in living cells.[3][5] This application note provides a detailed protocol for the use of SLO to deliver antibodies for the flow cytometric analysis of intracellular targets, such as transcription factors.
Principle of this compound Permeabilization
SLO is a cholesterol-dependent cytolysin (B1578295) that binds to cholesterol in the plasma membrane of mammalian cells.[1] Upon binding, SLO monomers oligomerize to form large pore complexes, with diameters reaching up to 35 nm.[5] This process is conducted in a calcium-free environment to prevent premature membrane resealing.[5] Following the introduction of the desired intracellular probe, the cell membrane can be resealed by the addition of a calcium-containing medium.[5] The resealed cells can then be analyzed by flow cytometry to quantify the intracellular target of interest.
Experimental Workflow for SLO-Mediated Intracellular Staining
The following diagram outlines the key steps for performing intracellular staining for flow cytometry using this compound.
Caption: A schematic of the experimental workflow for intracellular staining using this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
This compound (SLO) powder
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)
-
Complete cell culture medium with serum
-
Primary antibody against the intracellular target
-
Fluorochrome-conjugated secondary antibody (if primary is unlabeled)
-
Antibodies for cell surface markers
-
Viability dye (e.g., Propidium (B1200493) Iodide, DAPI)[6][7]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Single-cell suspension of the cells of interest
Protocol Steps:
-
Preparation of Activated SLO:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold, calcium-free buffer.
-
-
Optimization of SLO Concentration (Critical Step):
-
It is essential to determine the optimal SLO concentration for each cell type to achieve efficient permeabilization with minimal cell death.[2][5]
-
Prepare a serial dilution of activated SLO in calcium-free buffer. A starting range of 20-200 ng/mL is recommended for many cell lines.[5] For some cell types, concentrations up to 0.2 mg/ml have been reported.[4]
-
Incubate aliquots of your cells with different SLO concentrations for 10-15 minutes at 37°C.[5]
-
Assess permeabilization by adding a membrane-impermeant dye like propidium iodide (PI) and analyzing by flow cytometry. The optimal SLO concentration should result in 60-80% of cells becoming permeable to the dye.[5]
-
Simultaneously, assess cell viability after a recovery period to ensure the chosen concentration is not overly toxic. An optimal concentration should result in >50% of cells being stained by the fluorescent probes, with dead cells stained by propidium iodide at a minimum (<10%).[2]
-
-
Permeabilization and Intracellular Staining:
-
Incubate the cell suspension with the predetermined optimal concentration of activated SLO in calcium-free buffer for 10-15 minutes at 37°C.[5]
-
During the last 5 minutes of permeabilization, add the primary antibody against the intracellular target. The antibody should be diluted in the calcium-free buffer.
-
The molecular weight of the antibody should be considered, as SLO pores effectively allow the passage of molecules up to 150 kDa.[9]
-
-
Membrane Resealing and Cell Recovery:
-
Surface Marker Staining (Optional):
-
Following the resealing step, perform standard cell surface staining with fluorochrome-conjugated antibodies as per the manufacturer's protocol.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
It is recommended to include a viability dye in the final resuspension to exclude any dead cells from the analysis.
-
Data Presentation: Optimization of SLO Concentration
The following table provides a summary of typical SLO concentrations and conditions reported in the literature for various cell types.
| Cell Type | SLO Concentration | Incubation Time | Permeabilization Efficiency | Reference |
| THP-1 cells | 20 ng/mL | 10 min at 37°C | ~80% | [5] |
| THP-1 cells | 100 ng/mL | 10 min at 37°C | ~95% | [5] |
| HeLa cells | 0.2 mg/mL | 5 min on ice, then 37°C | ~90% | [4] |
| Various cell lines | 200 - 0 U/mL (gradient) | 10 min at 37°C | >50% for optimal concentration | [2] |
Analysis of Transcription Factors using SLO-mediated Permeabilization
A key application of this technique is the analysis of intracellular signaling proteins, including transcription factors, which are critical in many biological processes and drug development.[10][11][12][13]
Caption: A generalized signaling pathway illustrating transcription factor activation and nuclear translocation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Permeabilization Efficiency | Insufficient SLO concentration. | Increase SLO concentration in a stepwise manner and re-optimize. |
| Inactive SLO. | Ensure SLO is properly activated with a fresh reducing agent. | |
| High Cell Death | SLO concentration is too high. | Decrease SLO concentration. Optimize incubation time. |
| Inadequate cell recovery. | Ensure resealing is performed in complete medium on ice. Extend recovery time. | |
| High Background Staining | Incomplete washing. | Increase the number of wash steps after antibody incubation. |
| Non-specific antibody binding. | Include a blocking step and use an appropriate isotype control. | |
| Poor Signal for Intracellular Target | Antibody cannot access the epitope. | Ensure the antibody is validated for flow cytometry and recognizes the target in its native conformation. |
| Low expression of the target protein. | Use a positive control cell line or stimulation condition known to upregulate the target. |
Conclusion
This compound-mediated permeabilization is a powerful and versatile method for delivering antibodies and other probes into living cells for the analysis of intracellular targets by flow cytometry. Careful optimization of the SLO concentration and adherence to the protocol are critical for achieving high-quality, reproducible data while maintaining cell viability. This technique opens up avenues for detailed investigation of intracellular signaling pathways and can be a valuable tool in both basic research and drug development.
References
- 1. Selective permeabilization of the host cell membrane of Plasmodium falciparum-infected red blood cells with this compound and equinatoxin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 10. Flow Cytometry Analysis of Transcription Factors in T Lymphocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Flow cytometry analysis of transcription factors in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcription Factor Evaluation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis of transcription factors in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery of Functional Enzymes into Cells with Streptolysin O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Streptolysin O (SLO), a pore-forming toxin, to deliver functional enzymes into the cytosol of living cells. This technique offers a powerful tool for studying cellular processes, validating drug targets, and developing novel therapeutic strategies.
This compound is a bacterial exotoxin produced by Streptococcus pyogenes. It belongs to the family of cholesterol-dependent cytolysins and functions by binding to cholesterol in the plasma membrane of eukaryotic cells.[1][2][3] Upon binding, SLO monomers oligomerize to form large transmembrane pores, with diameters that can reach up to 35 nm.[4][5] This pore formation allows for the transient permeabilization of the cell membrane, enabling the entry of macromolecules, including functional enzymes, from the extracellular environment into the cytoplasm.[4][6][7] A key advantage of this method is the ability to reseal the pores, allowing for the recovery of viable and functionally intact cells.[4][6][7]
Mechanism of Action
The delivery of enzymes using SLO involves a multi-step process:
-
Binding: SLO monomers in their reduced state bind to cholesterol in the plasma membrane of the target cells.[1][2][8] This initial binding step is temperature-dependent and can occur at 0°C without pore formation.[8]
-
Oligomerization: Upon warming to 37°C, the membrane-bound monomers diffuse laterally and oligomerize, forming arc- and ring-shaped pre-pore complexes.[2][9]
-
Pore Formation: These oligomeric structures then undergo a conformational change, inserting into the lipid bilayer to create large transmembrane pores.[2][4][5]
-
Enzyme Influx: The created pores are large enough to allow the passive diffusion of enzymes (up to 100-150 kDa) from the surrounding medium into the cell's cytosol.[6][7][10]
-
Membrane Resealing: In the presence of extracellular calcium (Ca²⁺), the cell's natural membrane repair mechanisms are activated, leading to the resealing of the pores.[4][6][7] This process is dependent on Ca²⁺-calmodulin and intact microtubules.[4][6]
Diagram: this compound-Mediated Enzyme Delivery Workflow
Caption: A schematic overview of the key steps involved in delivering functional enzymes into cells using this compound.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
To achieve efficient enzyme delivery while maintaining high cell viability, it is crucial to determine the optimal SLO concentration for your specific cell type.[10][11] The ideal concentration will permeabilize a high percentage of cells (>85%) with minimal cell death (<10%).[10]
Materials:
-
Target cells (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Recombinant this compound (SLO)
-
Dithiothreitol (DTT)
-
Propidium Iodide (PI) or Trypan Blue
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran, 70 kDa)
-
96-well plate or suitable culture vessels
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency (for adherent cells) or a concentration of 1 x 10⁶ cells/mL (for suspension cells) on the day of the experiment.
-
SLO Activation: Prepare a stock solution of SLO according to the manufacturer's instructions. Immediately before use, activate the SLO by incubating it with DTT (final concentration 1-2 mM) for 10-15 minutes at 37°C.
-
Prepare SLO Dilutions: Create a serial dilution of the activated SLO in Ca²⁺-free HBSS. A typical starting range is 0 to 200 U/mL.[10]
-
Cell Washing: Wash the cells twice with Ca²⁺-free PBS to remove any residual serum and calcium.
-
Permeabilization:
-
Add the SLO dilutions to the cells along with a membrane-impermeable fluorescent marker (e.g., 1 mg/mL FITC-dextran).
-
Incubate for 10-15 minutes at 37°C.
-
-
Assess Permeabilization and Viability:
-
For Microscopy: Add Propidium Iodide (1 µg/mL) to the wells to stain dead cells. Capture images using a fluorescence microscope. Permeabilized cells will show intracellular FITC-dextran fluorescence, while dead cells will show nuclear PI staining.
-
For Flow Cytometry: Gently detach adherent cells. Analyze the cell population for FITC and PI fluorescence.
-
-
Determine Optimal Concentration: The optimal SLO concentration is the lowest concentration that results in a high percentage of FITC-positive cells with a low percentage of PI-positive cells.[11]
Protocol 2: Delivery of a Functional Enzyme into Adherent Cells
This protocol describes the delivery of a functional enzyme into adherent cells following the optimization of the SLO concentration.
Materials:
-
Adherent cells seeded in appropriate culture plates
-
Optimized concentration of activated SLO (from Protocol 1)
-
Functional enzyme of interest dissolved in Ca²⁺-free HBSS
-
Complete cell culture medium (pre-warmed to 37°C)
-
Ca²⁺-free PBS and HBSS
Procedure:
-
Cell Preparation: Grow adherent cells to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed, Ca²⁺-free PBS.
-
Permeabilization and Enzyme Loading:
-
Prepare a solution containing the optimized concentration of activated SLO and the desired concentration of the functional enzyme in Ca²⁺-free HBSS.
-
Remove the PBS and add the SLO/enzyme solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 10-15 minutes at 37°C in a humidified incubator.
-
-
Membrane Resealing:
-
Post-Delivery Analysis:
-
After the recovery period, wash the cells with PBS to remove any remaining extracellular enzyme.
-
The cells are now ready for downstream functional assays (e.g., immunofluorescence, western blotting, or cell-based functional assays) to confirm the successful delivery and activity of the enzyme.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for SLO-mediated enzyme delivery, compiled from various studies.
Table 1: Optimization of SLO Concentration and Permeabilization Efficiency
| Cell Type | SLO Concentration | Permeabilization Time | Permeabilization Efficiency (%) | Cell Viability (%) | Reference |
| THP-1 | 20 ng/mL | 10 min | ~80 | >85 (after resealing) | [4] |
| THP-1 | 100 ng/mL | 10 min | ~95 | Lower than 20 ng/mL | [4] |
| HCT116 | 100-200 U/mL | 5-10 min | >50 | >90 | [10] |
| Primary T cells | Titration required | 15-30 min | >85 | >85 (after resealing) | [11] |
Table 2: Examples of Functionally Delivered Enzymes and Proteins
| Delivered Protein/Enzyme | Molecular Weight | Target Cell Line | Functional Readout | Reference |
| FITC-labeled Albumin | ~66.5 kDa | THP-1 | Intracellular fluorescence | [4] |
| C. difficile Toxin B (catalytic domain) | ~63 kDa | Various | Glycosylation of Rho GTPases, cell rounding | [4][6] |
| C. sordellii Lethal Toxin (catalytic domain) | ~63 kDa | Various | Glycosylation of Rho/Ras proteins, cell rounding | [4][5] |
| C. botulinum C2 Toxin (C2I component) | ~45 kDa | Various | ADP-ribosylation of actin, altered secretion | [4][6] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Permeabilization Efficiency | SLO concentration is too low. | Increase SLO concentration or incubation time. Re-optimize as per Protocol 1. |
| Inactive SLO. | Ensure SLO is properly activated with fresh DTT just before use. | |
| High cholesterol content variation in cells. | Different cell lines may require significantly different SLO concentrations. | |
| High Cell Death | SLO concentration is too high. | Decrease SLO concentration or incubation time. Re-optimize as per Protocol 1. |
| Prolonged permeabilization time. | Reduce the incubation time with SLO. | |
| Inefficient membrane resealing. | Ensure sufficient Ca²⁺ is present in the recovery medium. Allow adequate recovery time. | |
| No Functional Effect of Delivered Enzyme | Inefficient enzyme delivery. | Confirm delivery using a fluorescently labeled version of the enzyme or by western blot of cell lysates. |
| Enzyme is inactive. | Check the activity of the enzyme stock in a cell-free assay. | |
| Insufficient enzyme concentration delivered. | Increase the concentration of the enzyme in the loading buffer. |
Signaling Pathways and Logical Relationships
Diagram: SLO Pore Formation and Membrane Repair Signaling
Caption: The sequence of events from SLO binding to the cell membrane to pore formation and the subsequent Ca²⁺-dependent cellular repair mechanisms.
This detailed guide provides the necessary information for the successful implementation of this compound-mediated enzyme delivery. By carefully optimizing the experimental conditions, researchers can effectively introduce functional enzymes into living cells to explore a wide range of biological questions.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 3. biologyonline.com [biologyonline.com]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 9. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Streptolysin O: A Versatile Tool for Unraveling Cell Death Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as an invaluable tool for cell biologists and drug development professionals. Its ability to create pores in the plasma membrane in a controlled manner allows for the delivery of molecules into the cytoplasm and the induction of various forms of programmed cell death. These application notes provide a comprehensive overview and detailed protocols for utilizing SLO to study apoptosis, pyroptosis, and necroptosis.
Introduction to this compound
This compound is a cholesterol-dependent cytolysin (B1578295) that binds to cholesterol in the cell membrane of eukaryotic cells.[1] Upon binding, SLO monomers oligomerize to form large transmembrane pores, with diameters that can reach up to 35 nm.[2][3] This process disrupts the integrity of the plasma membrane, leading to a flux of ions and small molecules, and at higher concentrations, the release of larger cytosolic proteins. This pore-forming capacity is the basis for its utility in cell death research. At sublethal concentrations, SLO can be used to transiently permeabilize cells for the delivery of otherwise impermeable substances such as antibodies, peptides, or fluorescent probes.[4] At higher concentrations, the cellular damage inflicted by SLO triggers distinct cell death signaling pathways.
Mechanisms of SLO-Induced Cell Death
The cellular response to SLO-induced membrane damage is multifaceted and concentration-dependent, leading to different forms of programmed cell death:
-
Apoptosis: At lower concentrations, the cellular stress induced by SLO pores can activate the intrinsic pathway of apoptosis. This is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6] SLO can facilitate apoptosis in various cell types, including keratinocytes and macrophages.[1][5]
-
Pyroptosis: SLO is a potent activator of the NLRP3 inflammasome.[7][8] The formation of SLO pores leads to potassium efflux, a key trigger for NLRP3 inflammasome assembly. This multi-protein complex activates caspase-1, which in turn cleaves gasdermin D (GSDMD) and the pro-inflammatory cytokines IL-1β and IL-18.[7][9] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to lytic, inflammatory cell death known as pyroptosis.
-
Necroptosis: While less directly characterized for SLO, pore-forming toxins, in general, can induce necroptosis, a form of regulated necrosis. This pathway is typically activated when apoptosis is inhibited and is mediated by the RIPK1, RIPK3, and MLKL kinases.[10] The membrane damage caused by SLO can serve as a trigger for this inflammatory cell death pathway.
Data Presentation: Quantitative Analysis of SLO-Induced Cell Death
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.
| Cell Line | SLO Concentration | Incubation Time | Observed Effect | Assay Used | Reference |
| Macrophages (J774) | Dose-dependent | 4 hours | Increased apoptosis | TUNEL Assay | [6] |
| Human PBMCs | Not specified | Not specified | SLO induces apoptosis | Not specified | [6] |
| Human Neutrophils | Not specified | Not specified | SLO is necessary and sufficient for apoptosis | Not specified | [6] |
| THP-1 (human monocytic cell line) | Not specified | Not specified | SLO is responsible for apoptosis induction | Not specified | [11] |
| Human Keratinocytes | Not specified | Not specified | SLO facilitates apoptosis | Not specified | [1] |
| Macrophages | Not specified | Not specified | SLO is necessary and sufficient for apoptosis | Virulence factor mutant screen | [5] |
| Pharyngeal cells | 6.25 µg/ml | 2 hours | LDH and glutathione (B108866) release | LDH assay | [12] |
| Human Keratinocytes | Not specified | Not specified | Positive correlation between SLO activity and cytotoxicity | Cytotoxicity assay | [13] |
| Assay | Cell Line | SLO Treatment Conditions | Key Findings | Reference |
| Caspase-1 Activation | Macrophages | Live S. pyogenes infection | Caspase-1 activation requires SLO | [7] |
| IL-1β Secretion | Macrophages | Live S. pyogenes infection | IL-1β secretion requires SLO and the NLRP3 inflammasome | [7] |
| LDH Release | Macrophages infected with GAS | 0, 2, and 4 hours post-infection | Both SLO and NADase contribute to cytotoxicity | [5] |
| Pyroptosis | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Varying SLO concentrations for 5 and 30 minutes | SLO induces pyroptosis, evidenced by increased cell death at 30 min compared to 5 min | [9] |
| IL-1β Secretion | LPS-primed BMDMs | Varying SLO concentrations for 30 minutes | SLO induces dose-dependent IL-1β secretion, which decreases at highly toxic concentrations | [9] |
Experimental Protocols
Here we provide detailed protocols for inducing and analyzing different forms of cell death using this compound. It is crucial to titrate the optimal SLO concentration for each cell line and experimental setup, as cell susceptibility can vary.
Protocol 1: Induction of Apoptosis with this compound and Analysis by Annexin V/PI Staining
This protocol describes the induction of apoptosis in a generic adherent cell line (e.g., HeLa cells) using a sub-lytic concentration of SLO, followed by analysis using Annexin V and Propidium Iodide (PI) staining by flow cytometry.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SLO), activated according to the manufacturer's instructions
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
SLO Titration (Recommended): To determine the optimal sub-lytic concentration, treat cells with a range of SLO concentrations (e.g., 50-500 ng/mL) for 2-4 hours. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Choose a concentration that induces signs of apoptosis without causing excessive immediate lysis.
-
Induction of Apoptosis:
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the pre-determined concentration of activated SLO.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Gently collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the supernatant collected earlier.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Annexin V/PI Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Induction of Pyroptosis with this compound and Analysis by LDH Release Assay
This protocol details the induction of pyroptosis in macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) using SLO and its quantification by measuring Lactate Dehydrogenase (LDH) release.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for priming (optional but recommended)
-
This compound (SLO), activated
-
LDH Cytotoxicity Assay Kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Optional): For robust inflammasome activation, prime the cells with LPS (1 µg/mL) for 4 hours.
-
Induction of Pyroptosis:
-
Wash the cells once with pre-warmed serum-free medium.
-
Add fresh serum-free medium containing a lytic concentration of activated SLO (e.g., 250-1000 ng/mL).
-
Include the following controls:
-
Untreated control: Cells in medium only (for spontaneous LDH release).
-
Maximum LDH release control: Cells treated with the lysis buffer provided in the LDH kit.
-
-
Incubate for 30-60 minutes at 37°C.
-
-
LDH Assay:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Protocol 3: Investigating Necroptosis using this compound
This protocol provides a framework for investigating SLO-induced necroptosis, which often occurs when apoptosis is inhibited. The murine fibrosarcoma cell line L929 is a well-established model for studying necroptosis.
Materials:
-
L929 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (SLO), activated
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
RIPK1 inhibitor (e.g., Necrostatin-1)
-
PI or other viability dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with z-VAD-fmk (20 µM) for 1 hour to block apoptosis.
-
For a necroptosis inhibition control, pre-treat a set of wells with both z-VAD-fmk (20 µM) and Necrostatin-1 (30 µM) for 1 hour.
-
-
Induction of Necroptosis:
-
Add a lytic concentration of activated SLO (e.g., 500-2000 ng/mL) to the wells.
-
Incubate for 2-6 hours at 37°C.
-
-
Analysis of Cell Death:
-
Add Propidium Iodide (1 µg/mL) to each well.
-
Incubate for 5-10 minutes.
-
Visualize and quantify the PI-positive (necroptotic) cells using a fluorescence microscope. Alternatively, use a plate-based viability assay.
-
-
Interpretation: A significant increase in cell death in the presence of z-VAD-fmk that is rescued by Necrostatin-1 is indicative of necroptosis.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Conclusion
This compound is a powerful and versatile tool for investigating the intricate pathways of programmed cell death. By carefully controlling the experimental conditions, researchers can specifically induce apoptosis, pyroptosis, or necroptosis, allowing for a detailed dissection of these fundamental cellular processes. The protocols and information provided in these application notes serve as a guide for utilizing SLO to advance our understanding of cell death and to facilitate the development of novel therapeutics targeting these pathways.
References
- 1. scispace.com [scispace.com]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pore formation by this compound on supported lipid membranes by impedance spectroscopy and surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NETs in ovarian cancer progression: innovative nanoparticle-based therapeutic strategies | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Semi-Permeable Cells with Streptolysin O for Transport Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus bacteria, is a powerful tool for rendering the plasma membrane of eukaryotic cells selectively permeable. This technique allows for the controlled introduction of otherwise impermeable molecules, such as antibodies, peptides, and fluorescent probes, into the cytoplasm. This makes it an invaluable method for studying a wide range of cellular processes, including nuclear transport, signal transduction, and cytoskeletal dynamics. These application notes provide a detailed overview and protocols for utilizing SLO to create semi-permeable cells for various transport assays.
The primary advantage of using SLO is the formation of large, stable pores (approximately 13-35 nm in diameter) that are sufficient to allow the passage of macromolecules up to 150 kDa while leaving intracellular organelles intact.[1][2][3] The degree of permeabilization can be carefully controlled by titrating the concentration of SLO, enabling researchers to balance experimental needs with cell viability.[2][4] Furthermore, under specific conditions, the plasma membrane can be resealed, allowing for the long-term study of introduced molecules in living cells.[2][5]
Mechanism of Action
This compound-mediated permeabilization is a multi-step process that leverages the toxin's affinity for cholesterol within the plasma membrane.
-
Binding: At low temperatures (0-4°C), SLO monomers bind to cholesterol-rich domains in the outer leaflet of the plasma membrane.[1] This initial binding step does not result in pore formation.
-
Oligomerization and Pore Formation: Upon warming to 37°C, the membrane-bound SLO monomers undergo a conformational change and oligomerize to form large ring-shaped pores.[1] This process is dependent on temperature but not on the presence of extracellular calcium.[1][6]
This mechanism ensures that only the plasma membrane is permeabilized, as SLO does not have access to the cholesterol-containing membranes of internal organelles.[1]
Key Applications
-
Nuclear Import/Export Assays: Introduction of fluorescently labeled proteins or antibodies to study the kinetics and regulation of nucleocytoplasmic transport.[7][8]
-
Signal Transduction Studies: Delivery of non-membrane-permeable signaling molecules, inhibitors, or antibodies to probe intracellular signaling cascades.
-
Drug Delivery and Efficacy Assays: Introduction of therapeutic molecules to assess their intracellular targets and effects.
-
Cytoskeletal Studies: Delivery of labeled tubulin or actin to visualize cytoskeletal dynamics in living cells.
Data Presentation
Table 1: Optimization of this compound Concentration for Cell Permeabilization
| Cell Line | SLO Concentration | Permeabilization Efficiency (%) | Viability (%) | Method of Assessment | Reference |
| HCT116 | 100 U/mL | >50 | >90 | Dextran-FITC uptake / Propidium Iodide exclusion | [4] |
| HCT116 | 120-200 U/mL | >50 | >90 | Dextran-FITC uptake / Propidium Iodide exclusion | [4] |
| THP | 20 ng/mL | ~80 | ~75 (after 1h resealing) | Propidium Iodide uptake | [2][9] |
| THP | 100 ng/mL | ~95 | Low (few resealed cells) | Propidium Iodide uptake | [2][9] |
| COS | Varies (dose-dependent) | ~80% ATP depletion | 50-90% ATP recovery after 4h | Cellular ATP levels | [2] |
| HeLa | 0.2 mg/mL | ~90 | Not specified | Propidium Iodide uptake | [3] |
| CHO | up to ~65 units/mL | High (not quantified) | >90 | MTT Assay | [6] |
Note: The optimal SLO concentration is highly dependent on the cell type, cell density, and the specific batch of SLO. It is crucial to perform a titration for each new cell line and SLO lot.[2][4]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol is essential to determine the optimal SLO concentration that balances permeabilization efficiency with cell viability.
Materials:
-
This compound (SLO) powder
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transport Buffer (e.g., HBSS without Ca²⁺, supplemented with 30 mM HEPES, pH 7.2)
-
Permeabilization marker (e.g., 40 kDa Dextran-FITC, DAPI, or Propidium Iodide)
-
Cell culture medium
-
96-well plate or chambered coverslips
Procedure:
-
Preparation of Activated SLO:
-
Reconstitute the lyophilized SLO in sterile, nuclease-free water to a stock concentration (e.g., 25,000-50,000 U/mL).[4] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Prior to each experiment, activate the SLO stock solution by incubating it with a reducing agent (e.g., 10 mM DTT or TCEP) for 20-30 minutes at 37°C.[11][12]
-
-
Cell Seeding: Seed cells in a 96-well plate or on chambered coverslips to achieve 70-80% confluency on the day of the experiment.
-
SLO Titration:
-
Assessment of Permeabilization:
-
Wash the cells three times with ice-cold Transport Buffer to remove unbound SLO.
-
Add the permeabilization marker (e.g., 1 µM Dextran-FITC or 1 µg/mL Propidium Iodide in Transport Buffer) and incubate for 5 minutes on ice.[4]
-
-
Microscopy and Analysis:
-
Wash the cells three times with Transport Buffer.
-
Image the cells using fluorescence microscopy.
-
Quantify the percentage of fluorescently labeled cells at each SLO concentration. The optimal concentration should result in 60-80% of cells being permeabilized with minimal signs of cell death (e.g., membrane blebbing or detachment).[2][9]
-
Protocol 2: Transport Assay in SLO-Permeabilized Cells (e.g., Nuclear Import Assay)
This protocol describes a general procedure for performing a transport assay in cells permeabilized with a pre-determined optimal concentration of SLO.
Materials:
-
Optimal concentration of activated SLO (determined in Protocol 1)
-
Transport Buffer (TB): 20 mM HEPES (pH 7.3), 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA.
-
Wash Buffer: TB supplemented with 0.5% BSA.
-
Transport Mix: TB supplemented with an energy-regenerating system (e.g., 2 mM ATP, 2 mM GTP, 10 mM creatine (B1669601) phosphate, and 50 µg/mL creatine kinase) and the fluorescently labeled cargo protein of interest.
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Grow cells on coverslips to 70-80% confluency.
-
Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with the optimal concentration of activated SLO in ice-cold Transport Buffer for 10 minutes on ice to allow binding.[1][11]
-
Wash away unbound SLO with ice-cold Transport Buffer.
-
Induce pore formation by incubating the cells in pre-warmed (37°C) Transport Buffer for 5-10 minutes.[1][11]
-
-
Transport Reaction:
-
Wash the permeabilized cells twice with ice-cold Wash Buffer.
-
Add the Transport Mix containing the fluorescent cargo to the cells.
-
Incubate at 37°C for 20-30 minutes to allow for active transport.
-
-
Fixation and Imaging:
-
Wash the cells three times with Wash Buffer to remove unincorporated cargo.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI.
-
Visualize the localization of the fluorescent cargo using confocal or fluorescence microscopy.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated cell permeabilization.
Caption: Experimental workflow for a transport assay in SLO-permeabilized cells.
References
- 1. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound clearance through sequestration into blebs that bud passively from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrastructural nuclear import assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nuclear protein import assay in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
use of Streptolysin O in studying host cell responses to bacterial toxins
Application Notes: Utilizing Streptolysin O to Probe Host Cell Responses
1. Introduction to this compound (SLO)
This compound (SLO) is a potent, pore-forming exotoxin secreted by the Gram-positive bacterium Streptococcus pyogenes[1]. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, its primary mechanism of action involves binding to cholesterol in the plasma membrane of eukaryotic cells[1][2][3]. Following binding, SLO monomers oligomerize to form large ring- or arc-shaped pore complexes that insert into the lipid bilayer[3][4][5]. These pores can have a diameter of up to 30 nm, disrupting the integrity of the cell membrane and allowing the flux of ions and small molecules[4]. This property makes SLO an invaluable tool for researchers studying a variety of cellular processes.
2. Key Research Applications
The ability of SLO to form pores in the plasma membrane in a controlled, dose-dependent manner allows its use in several key research areas:
-
Controlled Cell Permeabilization: At sub-lytic concentrations, SLO can be used to transiently permeabilize the plasma membrane, allowing the delivery of cell-impermeant molecules such as antibodies, peptides, fluorescent probes, or small proteins (up to 150 kDa) directly into the cytosol of living cells[6][7][8]. The pores can often be resealed by the cell's own membrane repair mechanisms, preserving cell viability for downstream analysis[8][9][10]. This technique is a powerful alternative to microinjection or electroporation[7][10].
-
Studying Inflammasome Activation: The pores created by SLO cause a rapid efflux of intracellular potassium (K+). This ionic flux is a well-established trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system[11][12][13]. Upon activation, NLRP3 recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalysis of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms[11][14]. SLO is therefore widely used as a reliable agent to induce and study the NLRP3 signaling pathway[15][16].
-
Investigating Membrane Repair Mechanisms: Cells respond to membrane damage from toxins like SLO by initiating active repair processes. These can include the removal of pores through endocytosis, often involving lipid rafts, and the shedding of microvesicles[17][18][19][20]. Studying these responses provides insight into the fundamental cellular mechanisms of maintaining plasma membrane integrity.
-
Probing Cytotoxicity and Cell Death: At higher concentrations or during prolonged exposure, the widespread membrane damage caused by SLO leads to irreversible cell lysis and death[21][22]. This cytotoxic effect is harnessed to study the mechanisms of programmed cell death (e.g., pyroptosis) versus necrosis and to screen for compounds that may protect cells from toxin-mediated injury.
Quantitative Data Summary
The effective concentration of SLO is highly dependent on the cell type, cell density, and experimental endpoint. Titration is always recommended.
Table 1: Effective SLO Concentrations for Cell Permeabilization & Lysis
| Cell Type | SLO Concentration | Incubation Time & Temp. | Outcome | Reference |
| HeLa Cells | 0.1 - 0.4 µg/mL | 5 min on ice, then 5 min at 32°C | Dose-dependent permeabilization (Propidium Iodide uptake) | [6] |
| THP-1 Cells | 20 ng/mL | 15 min at 37°C | ~63% of cells reseal after 2 hours | [10] |
| THP-1 Cells | 100 ng/mL | 10 min at 37°C | ~95% permeabilization | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | ~1 µg/mL (varies by mutant) | 30 min at 37°C | >60% cell death (pyroptosis) | [23] |
| RAW 264.7 Macrophages | <10 µg/mL | 24 hours | Non-cytotoxic concentrations for subsequent experiments | [22] |
Table 2: SLO-Induced IL-1β Release in Macrophages
| Cell Type | Priming Agent | SLO Concentration | Incubation Time | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Dose-dependent | 90 min | Pro-IL-1β ubiquitination and degradation | [16] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | ~0.5 - 2 µg/mL | 30 min | Dose-dependent IL-1β secretion | [23] |
Experimental Protocols
Protocol 1: Controlled Permeabilization of Adherent Cells for Protein Delivery
This protocol describes how to use SLO to transiently permeabilize cells to introduce a cell-impermeant protein (e.g., a fluorescently-labeled antibody).
Materials:
-
Adherent cells (e.g., HeLa, COS-7) cultured in a 24-well plate.
-
Recombinant this compound (SLO).
-
Permeabilization Buffer (PB): Calcium-free buffer, e.g., PBS without Ca2+/Mg2+.
-
Molecule for delivery (e.g., FITC-labeled IgG) dissolved in PB.
-
Resealing/Recovery Buffer: Complete culture medium containing calcium (e.g., DMEM + 10% FBS).
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of the experiment, wash the cells twice gently with warm PB.
-
SLO Titration (Critical Step): The optimal SLO concentration varies. Prepare a dilution series of SLO in cold PB (e.g., 50, 100, 250, 500 ng/mL).
-
Binding Step: Remove the wash buffer and add the SLO dilutions to the cells. Incubate on ice (0-4°C) for 10-15 minutes. At this temperature, SLO binds to the membrane but does not efficiently form pores[2].
-
Washing: Gently wash the cells three times with cold PB to remove unbound SLO. This is a crucial step to prevent lysis and ensure only the plasma membrane is targeted[2].
-
Pore Formation & Delivery: Add the molecule for delivery (dissolved in warm PB) to the cells. Immediately transfer the plate to a 37°C incubator for 10-15 minutes. The shift in temperature induces the conformational change in the bound SLO, leading to pore formation and uptake of the molecule.
-
Membrane Resealing: Remove the delivery solution. Add warm, calcium-containing complete culture medium to the cells. The presence of Ca2+ facilitates the cell's natural membrane repair processes[8][24].
-
Recovery: Incubate the cells at 37°C for 1-2 hours to allow for complete resealing and recovery.
-
Analysis: Cells can now be analyzed, for example, by fluorescence microscopy to confirm the intracellular delivery of the FITC-IgG.
Protocol 2: Measuring SLO-Induced Cell Lysis via Lactate Dehydrogenase (LDH) Assay
This protocol quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture supernatant.
Materials:
-
Suspension or adherent cells (e.g., Macrophages) in a 96-well plate.
-
Recombinant SLO.
-
Serum-free culture medium.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Lysis Buffer (provided in the kit, for maximum LDH release control).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight.
-
Assay Setup:
-
Test Wells: Gently wash cells with serum-free medium. Add various concentrations of SLO (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) diluted in serum-free medium.
-
Spontaneous Release Control: Add serum-free medium only.
-
Maximum Release Control: Add Lysis Buffer 45 minutes before the end of the experiment.
-
Volume Control: Add serum-free medium to empty wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 3: Assessing NLRP3 Inflammasome Activation by Measuring IL-1β Release
This protocol details the two-signal process for inducing and measuring IL-1β secretion from macrophages.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells (differentiated with PMA).
-
Lipopolysaccharide (LPS) for priming (Signal 1).
-
Recombinant SLO for activation (Signal 2).
-
Complete culture medium (e.g., RPMI + 10% FBS).
-
Human or Mouse IL-1β ELISA Kit.
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere.
-
Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in a 37°C incubator. This step upregulates the transcription and translation of pro-IL-1β and NLRP3 components[14].
-
Washing: After priming, gently wash the cells twice with warm, serum-free medium to remove the LPS.
-
Activation (Signal 2): Treat the primed cells with an appropriate concentration of SLO (e.g., 0.5 - 2 µg/mL) in serum-free medium. Include a negative control (medium only).
-
Incubation: Incubate for 30-90 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants. If necessary, centrifuge to remove any detached cells or debris.
-
ELISA: Quantify the amount of mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely. The results will indicate the level of inflammasome activation.
Visualizations
Caption: Mechanism of this compound (SLO) pore formation in the host cell membrane.
Caption: Experimental workflow for assessing SLO-induced inflammasome activation.
Caption: Signaling pathway of SLO-induced NLRP3 inflammasome activation.
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 3. Mechanism of membrane damage by streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 15. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires this compound and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of this compound (SLO) to Study the Function of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of this compound (SLO) to Study the Function of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 19. Use of this compound-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting low efficiency of Streptolysin O permeabilization
Technical Support Center: Streptolysin O Permeabilization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low-efficiency this compound (SLO) permeabilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it permeabilize cells?
A1: this compound is a pore-forming exotoxin produced by most strains of group A streptococci.[1] It belongs to the family of cholesterol-dependent cytolysins (CDCs).[2] The process of permeabilization involves multiple steps:
-
Binding: The soluble SLO monomer binds to cholesterol in the plasma membrane of target cells.[1][3][4]
-
Oligomerization: Once bound, SLO monomers move laterally across the membrane and assemble into arc- and ring-shaped oligomers.[1][3][4]
-
Pore Formation: These oligomeric structures then undergo a conformational change, inserting into the lipid bilayer to form large transmembrane pores, typically up to 30 nm in diameter.[1][3]
This process is temperature-dependent, with binding occurring at low temperatures but polymerization requiring warmer conditions (e.g., 37°C).[5]
Q2: Why is my SLO permeabilization efficiency low?
A2: Low efficiency is a common issue and can stem from several factors. The most critical are suboptimal SLO concentration, improper activation of the toxin, incorrect buffer composition, or issues with the target cells themselves. A systematic approach, starting with optimizing the SLO concentration for your specific cell type, is the best way to troubleshoot.[6]
Q3: Does SLO need to be activated before use?
A3: Yes, this is a critical step. SLO is a thiol-activated toxin, meaning it is active only in its reduced state.[1] Commercially available SLO is often in an oxidized, inactive form. It must be activated by incubation with a reducing agent, such as Dithiothreitol (DTT) or cysteine, just before use.[2][7][8] Failure to properly activate SLO will result in little to no permeabilization.
Q4: Can cells recover after SLO permeabilization?
A4: Yes, cells can survive and reseal their membranes after exposure to low, controlled doses of SLO.[9][10][11] This process of reversible permeabilization is dependent on the presence of Ca2+ and intact microtubules.[9][10][11] The goal for many experiments is to achieve permeabilization in 60-80% of the cell population, which allows for efficient delivery of molecules while maintaining high cell viability after resealing.[9][12]
Troubleshooting Guide
Issue: Very Low or No Permeabilization Observed
This is often indicated by the failure of a fluorescent dye (like Propidium Iodide or FITC-Dextran) to enter the cells.
| Potential Cause | Recommended Solution |
| 1. Inactive SLO Toxin | SLO must be activated with a reducing agent like DTT (e.g., 10-20 mM) or cysteine prior to use.[2][7][8] Prepare the activated SLO solution fresh and do not use it if it has been stored for more than a few hours, as it can lose potency.[6] |
| 2. Suboptimal SLO Concentration | The optimal SLO concentration is highly cell-type dependent.[6][9] Perform a dose-response titration experiment to find the ideal concentration for your cells. Start with a broad range (e.g., 25-500 ng/mL or a unit-based gradient) and assess permeabilization.[6][9] |
| 3. Incorrect Buffer Composition | The presence of Ca2+ or serum in the permeabilization buffer can inhibit SLO activity or induce premature membrane repair.[6][12] Perform the permeabilization step in a Ca2+-free buffer like Hanks' Balanced Salt Solution (HBSS) or a custom buffer.[9] |
| 4. Low Incubation Temperature/Time | While SLO binding can occur on ice, the pore-forming step is temperature-dependent.[5] Ensure you are incubating the cells at 37°C for a sufficient time (typically 10-15 minutes) after adding the activated SLO.[9] |
| 5. Low Membrane Cholesterol | SLO requires membrane cholesterol for binding.[1] Cells cultured for extended periods or under specific conditions may have altered membrane cholesterol levels, making them resistant.[13] Ensure cells are healthy and not overly confluent. |
Issue: High Cell Death and Lysis
This occurs when the permeabilization is too aggressive, leading to irreversible membrane damage.
| Potential Cause | Recommended Solution |
| 1. SLO Concentration is Too High | This is the most common cause of excessive cell death. Reduce the SLO concentration used in your experiment. Refer to your titration curve to select a concentration that permeabilizes cells without causing widespread lysis.[6] |
| 2. Prolonged Incubation Time | Extended exposure to SLO can lead to irreversible damage. Reduce the incubation time at 37°C. A 10-15 minute window is often sufficient for effective permeabilization.[9] |
| 3. Fragile Cell Type | Some cell lines are inherently more sensitive to SLO. For these cells, use lower concentrations and shorter incubation times. Consider performing the binding step on ice first, followed by a very brief incubation at 37°C. |
| 4. Suboptimal Recovery Conditions | After permeabilization, cells need proper conditions to reseal their membranes. Immediately transfer cells to a complete culture medium containing Ca2+ and serum to facilitate recovery.[6] |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration
This protocol is essential for determining the optimal SLO dose for a specific cell line.
-
Cell Preparation: Plate adherent cells in an 8-well chamber or prepare a suspension of non-adherent cells. Aim for ~75% confluency for adherent cells.
-
SLO Activation: Reconstitute lyophilized SLO in cold, sterile water. Immediately before use, activate the SLO by adding a reducing agent (e.g., to a final concentration of 10 mM DTT) and incubate at 37°C for 15 minutes.[7]
-
Serial Dilution: Prepare a series of dilutions of the activated SLO in a Ca2+-free buffer (e.g., HBSS). A typical range to test is 0 to 200 U/mL or 0 to 500 ng/mL.[6][9]
-
Permeabilization: Wash cells three times with Ca2+-free buffer. Add the different SLO concentrations to the cells along with a membrane-impermeant fluorescent dye (e.g., 40 kDa FITC-Dextran).
-
Incubation: Incubate the cells at 37°C for 10-15 minutes.[9]
-
Recovery & Viability Staining: To assess recovery, wash away the SLO and add complete culture medium. To assess viability at the point of permeabilization, add a viability dye like Propidium Iodide (PI).
-
Analysis: Using fluorescence microscopy or flow cytometry, determine the SLO concentration that results in >50% of cells showing uptake of the fluorescent probe with minimal PI staining (<10%).[6] This is your optimal concentration.
Protocol 2: Standard Reversible Permeabilization
-
Preparation: Prepare cells and activate SLO as described above.
-
Permeabilization: Wash cells with Ca2+-free buffer. Add the pre-determined optimal concentration of activated SLO along with the molecule to be delivered (e.g., antibody, protein, etc.).
-
Incubation: Incubate at 37°C for 10-15 minutes.
-
Resealing and Recovery: Remove the SLO-containing solution. Add ice-cold, complete culture medium (containing Ca2+ and serum) to the cells to initiate membrane resealing.[9] Incubate for at least 15 minutes to 2 hours to allow for full recovery.
-
Downstream Analysis: The cells are now ready for subsequent experiments.
Visual Guides
Caption: Mechanism of this compound (SLO) pore formation.
Caption: Standard experimental workflow for SLO permeabilization.
Caption: Troubleshooting decision tree for low SLO efficiency.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 4. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Increased resistance to this compound in mammalian cells treated with oxygenated derivatives of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Streptolysin O (SLO) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell death during experiments involving Streptolysin O (SLO) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it permeabilize cells?
A1: this compound (SLO) is a pore-forming toxin produced by most strains of Group A Streptococcus.[1] It belongs to the family of cholesterol-dependent cytolysins. The mechanism of permeabilization involves SLO monomers binding to cholesterol in the plasma membrane of eukaryotic cells.[1][2] Following binding, these monomers oligomerize to form large pores, with diameters up to 30 nm, which allows for the passage of molecules up to 150 kDa into the cytoplasm.[1][3] This process is temperature-dependent; binding occurs at low temperatures (e.g., 0-4°C), while pore formation is induced by warming to 37°C.[2]
Q2: What are the primary mechanisms of cell death induced by SLO?
A2: SLO can induce cell death through multiple pathways, primarily apoptosis and necrosis.[4][5] At sublytic concentrations, SLO can trigger programmed cell death (apoptosis) by activating caspase cascades.[6][7] This can be initiated through the intrinsic pathway, involving mitochondrial outer membrane permeabilization and cytochrome c release.[6] SLO-induced pore formation also leads to a significant influx of extracellular calcium, which can dysregulate intracellular calcium signaling, cause endoplasmic reticulum (ER) stress, and contribute to apoptosis.[8][9][10] At higher concentrations, the extensive membrane damage caused by SLO leads to necrosis.[4][5]
Q3: Is it possible to achieve cell permeabilization with minimal cell death?
A3: Yes, it is possible to achieve a high percentage of cell permeabilization (>85%) with low cell death (<10%) by carefully optimizing the SLO concentration.[3] The key is to find a balance where the plasma membrane is sufficiently permeabilized to allow the entry of desired molecules without causing irreversible damage that leads to cell death. This optimal concentration is highly dependent on the cell type and density.[11]
Q4: How can I inhibit SLO activity to reduce cell death?
A4: SLO activity can be inhibited through several methods. Since SLO is a thiol-activated toxin, its activity is dependent on a reduced cysteine residue.[12] Conversely, oxidizing agents can inactivate it. Specific neutralizing antibodies against SLO can block its hemolytic activity.[13] Additionally, substances that sequester cholesterol from the membrane, such as certain liposomes or water-soluble cholesterol, can prevent SLO from binding to the cell membrane and forming pores.[13][14] Natural compounds like luteolin (B72000) have also been shown to bind to SLO and inhibit its cytotoxic effects.[15]
Troubleshooting Guides
Issue 1: High levels of cell death observed after SLO treatment.
| Possible Cause | Troubleshooting Step |
| SLO concentration is too high. | Perform a titration experiment to determine the optimal SLO concentration for your specific cell line and confluency. Start with a range of concentrations (e.g., 0-200 U/mL) and assess both permeabilization and cell viability.[3] An optimal concentration should yield >50% permeabilization with minimal cell death (<10%) as assessed by dyes like propidium (B1200493) iodide.[3] |
| Prolonged incubation with SLO. | Reduce the incubation time with SLO. Typically, 5-10 minutes at 37°C is sufficient for pore formation.[3][16] Monitor the cells during incubation to observe morphological changes. |
| SLO stock is too potent or improperly diluted. | Always prepare fresh dilutions of SLO from a stock solution for each experiment.[16] Ensure the stock solution is properly aliquoted and stored at -80°C to maintain its activity.[16] |
| Presence of calcium during initial SLO binding. | The initial binding of SLO to the cell membrane should ideally occur in a calcium-free buffer at a low temperature (e.g., on ice).[2] Calcium is required for the subsequent pore-forming step upon warming. |
| Cell line is particularly sensitive to SLO. | Some cell lines are inherently more sensitive to SLO. For these cells, use the lowest effective concentration and a shorter incubation time. Consider using a different permeabilization agent if cell death remains high. |
Issue 2: Inefficient or no cell permeabilization observed.
| Possible Cause | Troubleshooting Step |
| SLO concentration is too low. | Increase the concentration of SLO in your titration experiment. If no permeabilization is observed even at higher concentrations (e.g., 200 U/mL), check the activity of your SLO stock.[3] |
| Inactive SLO. | SLO is an oxygen-labile toxin and requires a reducing agent for activation.[12] Ensure your SLO is activated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to use, as recommended by the manufacturer.[16][17] Activated SLO should be used within a few hours.[3] |
| Presence of inhibitors in the buffer. | Calcium and serum in the permeabilization buffer can inhibit SLO activity.[3] Perform the permeabilization in a serum-free and calcium-free buffer. |
| Incorrect incubation temperature. | Pore formation is temperature-dependent. After the initial binding on ice, ensure the cells are warmed to 37°C to allow for pore formation.[2] |
Quantitative Data Summary
Table 1: Recommended Starting SLO Concentrations for Different Cell Lines
| Cell Line | Confluency | SLO Concentration (U/mL) | Incubation Time (min) | Reference |
| HCT116 | 80-100% | 100-200 | 5-10 | [3] |
| CHO-K1 | 80-100% | Varies by batch | 7-10 | [16] |
| U2OS | 80-100% | Varies by batch | 7-10 | [16] |
| THP-1 | Suspension | 20-100 ng/mL | 10-15 | [11] |
| HeLa | Adherent | 0.1-1 µg/mL | 5-10 | [17] |
Note: The optimal SLO concentration can vary significantly between different batches and manufacturers. It is crucial to perform a titration for each new lot of SLO and for each cell line.[11][16]
Experimental Protocols
Protocol 1: Titration of SLO for Optimal Permeabilization
This protocol is adapted from published methods to determine the optimal SLO concentration for a given cell line.[3][16]
Materials:
-
Adherent cells cultured in a glass-bottom dish
-
This compound (SLO) stock solution
-
Reducing agent (e.g., 10 mM TCEP or DTT)
-
DPBS with 1 mM MgCl₂
-
Fluorescently labeled dextran (B179266) (e.g., 40 kDa FITC-dextran)
-
Propidium Iodide (PI) solution
-
Cell culture medium
Procedure:
-
Activate SLO: Thaw an aliquot of SLO stock solution and activate it with the reducing agent for 20 minutes at 37°C.[16]
-
Prepare SLO dilutions: Prepare a series of SLO dilutions in DPBS + 1 mM MgCl₂. A typical range to test is 0, 50, 100, 150, and 200 U/mL.[3]
-
Cell Preparation: Wash the adherent cells three times with DPBS.
-
Permeabilization: Remove the final DPBS wash and add 100 µL of each SLO dilution to separate wells. Incubate at 37°C in a 5% CO₂ incubator for 5-10 minutes.[3]
-
Introduce Fluorescent Probe: After incubation, add the FITC-dextran solution to each well and incubate for a further 5 minutes on ice to allow entry into permeabilized cells.
-
Wash and Recover: Wash the cells twice with DPBS + 1 mM MgCl₂ to remove excess SLO and dextran. Add complete cell culture medium to allow the cells to recover and the membranes to reseal for 15-20 minutes at 37°C.[16]
-
Assess Viability: Add propidium iodide to the medium to stain dead cells.
-
Imaging and Analysis: Image the cells using fluorescence microscopy. Quantify the percentage of permeabilized cells (green fluorescence) and dead cells (red fluorescence) for each SLO concentration. The optimal concentration will show high permeabilization with minimal cell death.[3]
Visualizations
Caption: Signaling pathways of SLO-induced cell death.
Caption: Troubleshooting workflow for SLO treatment.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 3. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac myocyte dysfunction induced by this compound is membrane pore and calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dual Role of Calcium as Messenger and Stressor in Cell Damage, Death, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 16. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 17. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Streptolysin O (SLO) Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Streptolysin O (SLO) activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound hemolytic activity?
A1: The optimal temperature for the hemolytic activity of this compound is in the range of 34°C to 37°C.[1] Standard protocols for measuring SLO activity, such as hemolytic assays, are typically performed at 37°C.[2][3][4][5][6]
Q2: How does temperature affect the different steps of SLO-mediated hemolysis?
A2: The lytic process of SLO involves at least two temperature-dependent steps. The initial adsorption of SLO to the erythrocyte membrane can occur at low temperatures, such as 4°C. However, the subsequent steps, which lead to pore formation and ultimately cell lysis, are temperature-dependent and do not proceed at temperatures between 0°C and 10°C.[7][8] Lysis is observed at temperatures above 10°C, with maximal activity seen above 23°C.
Q3: What is the heat stability of this compound?
A3: this compound is a heat-labile toxin.[8] Incubation at 60°C for 10 minutes can lead to a decrease in its hemolytic activity by more than 80%.[9][10]
Q4: How should this compound be stored to maintain its activity?
A4: For long-term storage, lyophilized SLO should be kept at 2-8°C. Once reconstituted, it is recommended to store the SLO solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. A reconstituted solution stored at 2-8°C can lose approximately 50% of its activity within 10 days.
Q5: Can fever-range temperatures affect SLO activity?
A5: Yes, temperatures in the fever range can impact SLO activity. The optimal range for SLO-mediated oligomerization on erythrocyte membranes is between 34°C and 37°C, with a decrease in activity observed at 40°C.[1]
Data on Temperature Effects on this compound
The following tables summarize the quantitative data on the effect of temperature on the activity and stability of this compound.
Table 1: Temperature-Dependent Activity of this compound
| Temperature (°C) | Relative Hemolytic Activity (%) | Notes |
| 0 - 10 | ~0% | Lytic steps following adsorption are inhibited.[7] |
| >10 - 23 | Gradual increase | Lysis begins to occur above 10°C and increases with temperature. |
| 34 - 37 | ~100% (Optimal) | Optimal range for hemolytic activity and oligomerization.[1] |
| 40 | Decreased | Activity begins to decline above the optimal range.[1] |
| 60 (after 10 min) | <20% | Significant inactivation due to heat.[9][10] |
Table 2: Thermal Stability of this compound
| Temperature (°C) | Incubation Time | Remaining Hemolytic Activity (%) |
| 60 | 10 minutes | <20%[9][10] |
| 60 | 30 minutes | Significantly decreased[9] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on this compound Hemolytic Activity
This protocol outlines the procedure to assess the hemolytic activity of SLO at various temperatures.
Materials:
-
This compound (recombinant or purified)
-
Erythrocytes (e.g., rabbit or human red blood cells), washed and prepared as a 2% suspension in Phosphate Buffered Saline (PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) for SLO activation
-
Water baths or incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C, 40°C, 50°C, 60°C)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Activate SLO: Prepare a stock solution of SLO and activate it by adding DTT to a final concentration of 10-20 mM. Incubate at room temperature for 10 minutes.
-
Temperature Incubation of SLO: Aliquot the activated SLO solution into separate tubes for each temperature to be tested. Incubate the SLO aliquots at the respective temperatures for a defined period (e.g., 30 minutes).
-
Hemolysis Reaction:
-
In a new set of microcentrifuge tubes, add the temperature-treated SLO to the 2% erythrocyte suspension.
-
Incubate the reaction mixture at 37°C for 30 minutes to allow for hemolysis.
-
-
Quantification of Hemolysis:
-
Centrifuge the tubes to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of hemoglobin released.
-
-
Controls:
-
Positive Control (100% Lysis): Add a cell-lysing agent (e.g., Triton X-100) or distilled water to an aliquot of the erythrocyte suspension.
-
Negative Control (0% Lysis): Incubate an aliquot of the erythrocyte suspension with PBS instead of SLO.
-
-
Data Analysis: Calculate the percentage of hemolysis for each temperature relative to the positive and negative controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low hemolytic activity | Incorrect Incubation Temperature: The assay was performed at a temperature outside the optimal range (e.g., below 10°C). | Ensure the hemolysis incubation step is performed at 37°C. Use a calibrated incubator or water bath. |
| Inactive SLO: The SLO may have been inactivated due to improper storage or handling. | Store lyophilized SLO at 2-8°C and reconstituted SLO at -20°C. Avoid multiple freeze-thaw cycles. Always activate SLO with a reducing agent like DTT before use. | |
| Oxidized SLO: SLO is oxygen-labile and its activity is dependent on a reduced state. | Always prepare SLO solutions fresh and include a reducing agent such as DTT in your assay buffer. | |
| Inconsistent results between experiments | Temperature Fluctuations: The incubator or water bath temperature is not stable. | Use a calibrated and stable temperature source for all incubation steps. Monitor the temperature throughout the experiment. |
| Variable Thawing of SLO: Inconsistent thawing of frozen SLO aliquots can lead to variations in active protein concentration. | Thaw SLO aliquots on ice and mix gently before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Decreased activity over time in a reconstituted solution | Instability at 4°C: Reconstituted SLO is not stable for long periods at 2-8°C. | For immediate use, keep the reconstituted SLO on ice. For longer-term storage, aliquot and freeze at -20°C. |
Visualizations
Caption: Workflow for assessing the effect of temperature on SLO activity.
Caption: Temperature's influence on different stages of SLO activity.
References
- 1. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]
- 2. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fybreeds.com [fybreeds.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Clathrin-Dependent Internalization of Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. myco-instrumentation.com [myco-instrumentation.com]
- 10. Heat incubation inactivates streptococcal exotoxins and recombinant cholesterol-dependent cytolysins: suilysin, pneumolysin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Streptolysin O Artifacts in Immunofluorescence Microscopy
Welcome to the technical support center for Streptolysin O (SLO) applications in immunofluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential artifacts that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO), and why is it used in immunofluorescence?
This compound (SLO) is a pore-forming toxin produced by most strains of group A, C, and G streptococci.[1] In cell biology, it is utilized as a tool to selectively permeabilize the plasma membrane of eukaryotic cells.[2] This is crucial in immunofluorescence (IF) as it allows for the introduction of otherwise membrane-impermeable molecules, such as antibodies and fluorescent probes, into the cell to label intracellular targets.[3] The pores created by SLO are typically around 30 nm in diameter, which is large enough for the passage of antibodies.[4]
Q2: How does this compound work to permeabilize cells?
The mechanism of SLO-mediated permeabilization is a multi-step process. Initially, SLO monomers bind to cholesterol-rich domains in the plasma membrane.[5] Following binding, the monomers oligomerize to form arc- and ring-shaped structures that insert into the lipid bilayer, creating large pores.[1][5] This process is dependent on temperature and cholesterol.[5]
Q3: What are the main advantages of using SLO over other permeabilization agents like Triton X-100 or saponin?
SLO offers several advantages over detergent-based permeabilizing agents:
-
Selective Permeabilization: SLO primarily permeabilizes the plasma membrane, leaving intracellular membranes like the nuclear envelope and organellar membranes largely intact. Detergents like Triton X-100, on the other hand, can solubilize all cellular membranes, potentially leading to the loss of soluble proteins and disruption of organelle structure.[6][7]
-
Controlled Pore Size: The pores formed by SLO have a relatively defined size, which can be advantageous for retaining larger intracellular molecules while allowing antibody entry.
-
Reversibility: Under certain conditions, the pores created by SLO can be resealed by the cell, which is particularly useful for introducing molecules into living cells for subsequent live-cell imaging.[8]
Q4: Can SLO itself be immunogenic and cause artifacts?
Yes, SLO is a bacterial protein and is immunogenic.[9] In applications where the host organism may have been exposed to streptococcal infections, pre-existing anti-streptolysin O (ASO) antibodies could be present in serum-containing media or in the cells themselves if they are from an in vivo source.[9] This could potentially lead to non-specific binding and background signal. It is crucial to use high-purity SLO reagents and appropriate blocking steps to minimize this risk.
Troubleshooting Guide
Problem 1: High Background Staining
High background can obscure specific signals and make image analysis difficult. When using SLO, several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Excessive SLO Concentration or Incubation Time | Titrate the SLO concentration and incubation time to find the optimal balance between permeabilization and cell integrity. Over-permeabilization can lead to increased non-specific antibody binding. |
| Non-specific Antibody Binding | Increase the duration and effectiveness of blocking steps. Use a blocking buffer containing normal serum from the same species as the secondary antibody. Adding casein to the antibody dilution buffer can also help reduce non-specific binding.[2] |
| Contaminated or Aggregated Antibodies | Centrifuge antibody solutions at high speed before use to remove aggregates. Ensure proper storage of antibodies to prevent degradation. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
Problem 2: Weak or No Signal
A faint or absent signal can be due to several factors, from insufficient permeabilization to issues with the antibodies themselves.
| Potential Cause | Recommended Solution |
| Insufficient Permeabilization | Increase the SLO concentration or incubation time. Ensure the SLO is properly activated with a reducing agent like DTT if required by the manufacturer. The presence of calcium or serum in the permeabilization buffer can inhibit SLO activity.[2] |
| Loss of Target Antigen | Over-permeabilization with SLO can lead to the leakage of soluble cytosolic proteins. Optimize permeabilization conditions to be as gentle as possible while still allowing antibody entry. |
| Antibody Incompatibility | Ensure the primary and secondary antibodies are compatible (e.g., anti-mouse secondary for a mouse primary). Confirm that the antibody is validated for immunofluorescence applications. |
| Low Abundance of Target Protein | Consider using a signal amplification method, such as a biotin-streptavidin system, to enhance the signal. |
Problem 3: Altered Cell Morphology and Artifacts
SLO treatment can sometimes lead to visible changes in cell structure, which can be misinterpreted as experimental results.
| Potential Cause | Visual Artifact | Recommended Solution |
| Over-permeabilization | Enlarged nucleolus, cytoplasmic blebbing, cell rounding, and detachment from the substrate.[2][10][11] | Optimize SLO concentration and incubation time. Use the minimum effective concentration. |
| SLO-induced Cellular Stress | Fragmentation of the Golgi apparatus.[12] | Reduce SLO concentration and incubation time. Allow for a recovery period after permeabilization if performing live-cell imaging. |
| Cell Detachment | Loss of cells from the coverslip during washing steps.[13] | Use coated coverslips (e.g., poly-L-lysine) to enhance cell adhesion. Handle cells gently during washing. |
Experimental Protocols
Optimizing SLO Concentration
It is critical to determine the optimal SLO concentration for each cell line and experimental condition.
-
Cell Seeding: Plate cells on coverslips in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
SLO Dilution Series: Prepare a series of SLO dilutions in a calcium-free buffer (e.g., PBS with 1 mM MgCl2). A typical starting range is 50-500 ng/mL, but this may vary depending on the SLO activity.[8]
-
Permeabilization: Wash the cells with calcium-free buffer and then incubate each well with a different SLO concentration for 10-15 minutes at 37°C.[8]
-
Permeabilization Assessment: Add a membrane-impermeant fluorescent dye (e.g., propidium (B1200493) iodide or a fluorescently labeled dextran (B179266) of appropriate size) to the wells.
-
Microscopy: Image the cells using a fluorescence microscope. The optimal SLO concentration is the lowest concentration that allows for the entry of the fluorescent dye into the majority of cells without causing significant changes in cell morphology or cell death.[2]
Standard Immunofluorescence Protocol with SLO Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Wash cells twice with pre-warmed PBS.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with the pre-determined optimal concentration of activated SLO in a calcium-free buffer for 10-15 minutes at 37°C.
-
Washing: Gently wash cells three times with PBS.
-
Blocking: Block non-specific binding by incubating cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in antibody dilution buffer (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBS, 5 minutes each wash.
-
Secondary Antibody Incubation: Incubate cells with the fluorescently labeled secondary antibody diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, 5 minutes each wash, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Visualizing Workflows and Concepts
Caption: Immunofluorescence workflow with SLO permeabilization.
Caption: Troubleshooting logic for common SLO-related IF artifacts.
Caption: Mechanism of this compound pore formation.
References
- 1. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Fluorescent Probes Using this compound for Fluorescence Microscopy of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 5. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Post-Streptococcal Autoimmune Sequelae, Rheumatic Fever and Beyond: A New Perspective - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Group A Streptococcus Induces Golgi Fragmentation To Impair Host Defenses through this compound and NAD-Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Optimization of Streptolysin O Protocols
Welcome to the technical support center for Streptolysin O (SLO) based cell permeabilization. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it permeabilize cells?
This compound is a pore-forming toxin produced by Streptococcus bacteria.[1][2] It belongs to the family of cholesterol-dependent cytolysins.[3] The process involves SLO monomers binding to cholesterol in the plasma membrane of mammalian cells.[1] These monomers then oligomerize to form large transmembrane pores with diameters that can reach up to 35 nm.[1][4] This allows for the delivery of molecules, such as fluorescent probes, proteins, and oligonucleotides up to 150 kDa, into the cytosol.[5][6][7][8] The pores can be transient and are typically repaired by the cell in a calcium-dependent process, allowing the cell to recover and remain viable.[1][4][9]
Q2: What are the critical parameters to optimize for a successful SLO experiment?
Successful and reproducible SLO permeabilization hinges on the careful optimization of several key parameters. The most critical is the SLO concentration , as different cell lines exhibit varying sensitivity to the toxin.[1][10] Other important factors include cell confluency , incubation time , temperature , and the composition of the permeabilization and recovery buffers .[10] Each of these must be tailored to your specific cell line and experimental goals to achieve high permeabilization efficiency while maintaining low cell toxicity.
Q3: Why is it necessary to activate SLO with a reducing agent?
SLO is a thiol-activated toxin, meaning its activity is significantly increased in the presence of reducing agents.[11] Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are required to reduce disulfide bonds and maintain the SLO protein in its active conformation.[10][11][12] Failing to properly activate SLO before use will result in low or no permeabilization.
Q4: How does cell recovery and membrane resealing occur after SLO treatment?
Membrane repair after SLO-induced pore formation is an active cellular process. The resealing of pores is critically dependent on the presence of extracellular calcium (Ca2+).[1][4] This Ca2+-dependent mechanism may also involve calmodulin and intact microtubules.[1][9][13] Following the permeabilization step, cells are typically incubated in a complete, calcium-containing culture medium to facilitate membrane repair.[5][10] Properly resealed cells can remain viable for days, retaining their ability to proliferate and perform normal cellular functions like endocytosis.[1][9][13]
Experimental Protocols & Data
Protocol 1: Activation and Dilution of SLO
This protocol describes the essential first steps of preparing SLO for use. Note that different commercial batches of SLO may have varying activity levels.[10]
-
Reconstitution: Reconstitute lyophilized SLO powder in cold, sterile water to a stock concentration (e.g., 25,000-50,000 U/mL).[10][11] Gently rotate the vial to dissolve the powder completely.[11]
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to preserve activity.[10][11] Avoid repeated freeze-thaw cycles.
-
Activation: Immediately before use, thaw a single aliquot and activate it with a reducing agent. For example, add 10 mM TCEP or DTT and incubate at 37°C for 20 minutes.[10][11]
-
Working Dilution: After activation, dilute the SLO to the desired working concentrations using an appropriate buffer, such as DPBS supplemented with 1 mM MgCl₂.[5][10]
Protocol 2: Cell Line-Specific Optimization of SLO Concentration
The goal is to find the lowest SLO concentration that permeabilizes a high percentage of cells (>60-80%) while keeping cell death to a minimum (<10%).[1][5]
-
Cell Plating: Plate adherent cells in an 8-well chamber or 96-well plate to reach ~75-80% confluency on the day of the experiment.[5][10]
-
Prepare SLO Gradient: Prepare a serial dilution of activated SLO. A common starting range for many cell lines is 0 to 200 U/mL.[5]
-
Permeabilization:
-
Assess Permeabilization:
-
Wash cells three times with DPBS + 1 mM MgCl₂.[5]
-
Add a cell-impermeant fluorescent dye (e.g., propidium (B1200493) iodide to mark dead/unrecoverable cells, and a fluorescently-labeled dextran (B179266) like 10 kDa FITC-dextran to mark permeabilized cells).[10]
-
Incubate on ice for 5 minutes.[5]
-
-
Recovery & Imaging:
-
Wash cells three times with a recovery buffer (e.g., Tyrode's solution or complete culture medium).[5]
-
Add complete medium and allow cells to recover at 37°C for 15-20 minutes.[5][10]
-
Image using fluorescence microscopy to quantify the percentage of permeabilized (dextran-positive) and dead (propidium iodide-positive) cells for each SLO concentration.
-
Quantitative Data: Starting SLO Concentrations
Different cell lines require different amounts of SLO for optimal permeabilization.[10] The following table provides suggested starting concentrations based on published data. Note: These are starting points and must be optimized for your specific experimental conditions and SLO batch.
| Cell Line | Confluency | Suggested SLO Dilution (from 50,000 U/mL stock) | Incubation Time |
| CHO-K1 | ~80% | 1:1000 | 7 min |
| CHO-K1 | ~100% | 1:700 | 7 min |
| COS-7 | ~80% | 1:500 | 10 min |
| HeLa | ~80% | 1:400 | 10 min |
| U2OS | ~100% | 1:400 | 10 min |
| Data adapted from Teng et al., eLife, 2016.[10] |
Troubleshooting Guide
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for SLO-mediated cell permeabilization.
Caption: Troubleshooting flowchart for excessive cell death during SLO experiments.
Q&A Troubleshooting Guide
| Problem / Question | Possible Cause | Recommended Solution |
| Low or no cells are permeabilized. | 1. Inactive SLO: The toxin was not activated with a reducing agent (DTT/TCEP).[10][12] 2. SLO Concentration Too Low: The dose is insufficient for the specific cell line or confluency.[1] 3. Incorrect Buffer: Permeabilization buffer is missing essential components or has the wrong pH. | 1. Always prepare fresh activated SLO before each experiment.[10] 2. Increase the SLO concentration or perform a full titration as described in Protocol 2.[5] 3. Use a standard, validated buffer like DPBS with 1 mM MgCl₂.[5][10] |
| High levels of cell death and detachment. | 1. SLO Over-permeabilization: The SLO concentration is too high or the incubation time is too long.[5] 2. Improper Recovery: The recovery buffer lacks Ca2+ or other essential components (e.g., serum).[1][5] 3. Cells Drying Out: Insufficient buffer volume during washing steps can cause cells to be exposed to air.[5] 4. Sensitive Cell Line: Some cell lines are inherently more sensitive to membrane stress. | 1. Decrease the SLO concentration and/or reduce the incubation time.[5] 2. Ensure the recovery buffer is a complete, phenol-red free medium with serum to facilitate membrane resealing.[5] 3. Use adequate buffer volumes (e.g., at least 100 µL for an 8-well chamber) to ensure cells remain covered.[5] 4. For sensitive cells, try incubating the cargo/probe along with SLO to reduce the number of handling steps.[5] |
| Results are inconsistent between experiments. | 1. SLO Batch Variability: Different commercial lots or improperly stored aliquots can have different activities.[10] 2. Varying Cell Confluency: Cell density significantly impacts the required SLO dose.[10] 3. Inconsistent Timing: Variations in incubation times for permeabilization or recovery steps. | 1. Titrate and validate each new batch of SLO. Use single-use aliquots to avoid degradation from freeze-thaw cycles.[10][11] 2. Standardize the cell seeding density and confluency for all experiments.[10] 3. Use timers to ensure precise and consistent incubation periods for all steps. |
| Cells are permeabilized but do not recover/reseal. | 1. Irreversible Damage: The cells were over-permeabilized beyond their capacity for repair.[5] 2. Lack of Ca2+: The recovery buffer is calcium-free. Membrane resealing is a Ca2+-dependent process.[1][4] 3. Insufficient Recovery Time: The recovery period may be too short for the specific cell line. | 1. Reduce SLO concentration and/or incubation time.[5] 2. Confirm your recovery buffer is a complete medium containing calcium.[1][5] 3. Extend the recovery time to 30 minutes or longer and monitor cell morphology. A typical recovery is 15-20 minutes.[5][10] |
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Delivery of Fluorescent Probes Using this compound for Fluorescence Microscopy of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Streptolysin O: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Streptolysin O (SLO) is a critical reagent in a multitude of research applications, from creating pores in cell membranes for drug delivery studies to investigating host-pathogen interactions. However, the inherent variability between different manufacturing batches of this bacterial toxin can introduce significant inconsistencies in experimental results, posing a challenge to reproducibility and data integrity. This technical support center provides a comprehensive guide to understanding, controlling for, and troubleshooting the variability between different lots of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a pore-forming toxin produced by most strains of Group A, C, and G Streptococcus. In research, it is widely used to permeabilize cell membranes.[1] Batch-to-batch variability refers to the differences in purity, concentration, and specific activity of SLO between different manufacturing lots. This variability can lead to inconsistent experimental outcomes, making it difficult to compare results across experiments and over time.
Q2: What are the key quality control parameters to consider when receiving a new batch of SLO?
A2: When you receive a new batch of SLO, it is crucial to assess several quality control (QC) parameters to ensure it meets the required specifications for your experiments. The primary parameters include:
-
Appearance: The lyophilized powder should be white and uniform.
-
Purity: Typically assessed by SDS-PAGE, with a purity of >95% being desirable.[2]
-
Protein Concentration: The amount of protein per unit mass of the lyophilized product.
-
Specific Activity: The hemolytic activity per unit of protein, usually expressed in Hemolytic Units (HU) per milligram (mg) of protein.[3]
Q3: How is the activity of this compound defined and measured?
A3: The activity of SLO is typically measured by its ability to lyse red blood cells (hemolysis). One Hemolytic Unit (HU) is often defined as the amount of SLO that causes 50% lysis of a standardized suspension of red blood cells under specific conditions of temperature, pH, and incubation time.[4][5] The exact conditions can vary between suppliers, so it is important to refer to the product's technical datasheet.
Q4: My new batch of SLO shows lower hemolytic activity than the previous one at the same concentration. What could be the reasons?
A4: Several factors could contribute to lower-than-expected SLO activity:
-
Oxidation: SLO is an oxygen-labile toxin, meaning its activity is sensitive to oxidation.[6] Ensure that the reconstituted SLO is handled in the presence of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to maintain its active state.[7][8]
-
Improper Storage: Both the lyophilized powder and reconstituted solutions have specific storage requirements. The lyophilized product should generally be stored at 2-8°C, while reconstituted aliquots should be stored at -20°C or -80°C to prevent degradation.[2][6]
-
Incorrect Reconstitution: Ensure the lyophilized powder is reconstituted according to the manufacturer's instructions, using the correct buffer and gentle mixing to avoid protein denaturation.
-
Inherent Batch Variability: Despite quality control measures, there can be inherent differences in the specific activity between batches. This underscores the importance of qualifying each new batch before use in critical experiments.
Q5: Can I use different types of red blood cells for the hemolytic activity assay?
A5: Yes, but it is important to be aware that erythrocytes from different animal species exhibit varying susceptibility to hemolysis by SLO.[7] For consistency, it is recommended to use the same type and source of red blood cells for all your SLO activity assays.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in results between experiments using different SLO batches. | Inherent differences in specific activity between batches. | Qualify each new batch of SLO against a reference lot or the previous batch using a standardized hemolytic assay and SDS-PAGE. Adjust the working concentration of the new batch to achieve the same level of biological activity. |
| Low or no cell permeabilization. | 1. Inactive SLO due to oxidation. 2. Insufficient SLO concentration. 3. Presence of inhibitors in the experimental buffer. | 1. Ensure a reducing agent (e.g., 10 mM DTT) is included in your buffers. 2. Perform a dose-response curve to determine the optimal SLO concentration for your cell type. 3. Check your buffer composition for divalent cations or other potential inhibitors and optimize as needed. |
| Excessive cell death/lysis. | SLO concentration is too high for the specific cell type. | Perform a titration of SLO to determine the optimal concentration that achieves permeabilization without causing widespread cell death. |
| Inconsistent results within the same experiment. | 1. Uneven mixing of SLO in the well. 2. Temperature fluctuations. 3. Pipetting errors. | 1. Ensure gentle but thorough mixing after adding SLO to the cells. 2. Maintain a constant and optimal temperature during the permeabilization step. 3. Use calibrated pipettes and consistent pipetting techniques. |
| Precipitate forms after reconstituting the lyophilized SLO. | Improper reconstitution or buffer conditions. | Reconstitute the SLO in cold, sterile water or a recommended buffer with gentle swirling. Avoid vigorous shaking. If a precipitate persists, contact the manufacturer's technical support. |
Data Presentation: Representative Quality Control Specifications for this compound
The following table summarizes typical quality control specifications for a batch of recombinant this compound. It is important to refer to the Certificate of Analysis provided by the manufacturer for batch-specific values.
| Parameter | Specification | Method |
| Appearance | White lyophilized powder | Visual Inspection |
| Purity | ≥ 98% | SDS-PAGE |
| Specific Activity | ≥ 1,000,000 HU/mg protein | Hemolytic Activity Assay |
| Protein Concentration | Lot-specific (e.g., 1 mg/mL after reconstitution) | UV-Vis Spectroscopy (A280) |
| Endotoxin Level | < 1.0 EU/µg protein | LAL Assay |
Experimental Protocols
Protocol 1: Hemolytic Activity Assay for Qualifying a New Batch of SLO
This protocol allows for the comparison of the hemolytic activity of a new batch of SLO against a previously used or reference batch.
Materials:
-
New and reference batches of lyophilized SLO
-
Reducing buffer (e.g., PBS with 10 mM DTT)
-
Red Blood Cells (RBCs) (e.g., 2% suspension of human or rabbit RBCs in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well V-bottom microplate
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Reconstitute SLO: Reconstitute both the new and reference batches of SLO to the same stock concentration (e.g., 1 mg/mL) in cold, sterile water or PBS. Gently swirl to dissolve.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of both the new and reference SLO stocks in reducing buffer to create a range of concentrations.
-
Add Red Blood Cells: Add an equal volume of the 2% RBC suspension to each well containing the SLO dilutions. Also, include control wells with RBCs and reducing buffer only (no SLO) for 0% lysis and wells with RBCs and a strong detergent for 100% lysis.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Pellet RBCs: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate Percent Lysis: Calculate the percentage of hemolysis for each SLO concentration relative to the 0% and 100% lysis controls.
-
Compare Batches: Plot the percent lysis versus the SLO concentration for both batches. Determine the concentration of each batch that causes 50% hemolysis (HU50). The ratio of the HU50 values can be used to determine the relative activity of the new batch and adjust its working concentration accordingly.
Protocol 2: SDS-PAGE Analysis for Purity Assessment
Materials:
-
New and reference batches of reconstituted SLO
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)
-
Precast polyacrylamide gel (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or other protein stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare Samples: Mix a small amount of the reconstituted new and reference SLO with Laemmli sample buffer. Prepare samples with and without a reducing agent to observe any potential oligomers.
-
Heat Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Load Gel: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain Gel: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analyze Purity: Compare the band patterns of the new and reference batches. A pure preparation of SLO should show a major band at the expected molecular weight (approximately 55-70 kDa). The percentage of purity can be estimated by densitometry.
Visualizations
Experimental Workflow for Qualifying a New Batch of this compound
Caption: A flowchart outlining the steps for qualifying a new batch of this compound.
Signaling Pathway of SLO-Induced Apoptosis
References
- 1. Streptolysin - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. This compound (Hemolytic streptococcus) – AS ONE INTERNATIONAL [asone-int.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of this compound by allicin - an active component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cellular Stress in Streptolysin O-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cellular stress responses following Streptolysin O (SLO) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it work?
A1: this compound is a pore-forming toxin produced by most strains of beta-hemolytic group A streptococci.[1] It binds to cholesterol in the plasma membrane of eukaryotic cells, oligomerizes, and forms large transmembrane pores.[1][2] This process can be harnessed in research to permeabilize cell membranes for the delivery of molecules into the cytoplasm.
Q2: Why is it crucial to minimize cellular stress during SLO treatment?
A2: While SLO is a valuable tool for cell permeabilization, the formation of pores in the cell membrane is a significant stressor that can trigger various cellular responses, including apoptosis (programmed cell death), activation of stress-activated protein kinases (SAPKs), and inflammatory pathways.[2][3] These responses can interfere with experimental outcomes, leading to artifacts and misinterpretation of data. Minimizing stress ensures that the observed effects are due to the experimental variable and not a generic stress response.
Q3: How do I activate SLO before use?
A3: SLO is a thiol-activated toxin, meaning it requires a reducing agent to be active.[1] It is essential to incubate SLO with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to use.[4][5] A common practice is to incubate SLO with 10 mM DTT for 30 minutes at 37°C.[5]
Q4: What is the optimal concentration of SLO to use for my experiments?
A4: The optimal SLO concentration is highly dependent on the cell type, cell density, and experimental goals. It is critical to perform a titration experiment to determine the lowest concentration of SLO that achieves efficient permeabilization without causing excessive cytotoxicity.[4] A typical starting range for titration is between 25 U/mL and 200 U/mL.[4]
Q5: Can I modulate the pore-forming activity of SLO to reduce cytotoxicity?
A5: Yes, it has been shown that using partially active mutants of SLO can reduce direct cell lysis while still allowing for the activation of certain downstream pathways like the NLRP3 inflammasome.[6][7] This suggests that modulating pore formation can be a strategy to uncouple direct toxicity from other cellular responses.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cell death immediately after SLO treatment. | 1. SLO concentration is too high. 2. Incubation time is too long. 3. Cells are particularly sensitive to SLO. | 1. Perform a dose-response curve to determine the optimal SLO concentration for your cell type. Start with a lower concentration range (e.g., 10-100 U/mL). 2. Reduce the incubation time. A 10-minute incubation at 37°C is often sufficient for permeabilization.[4] 3. Consider using a recovery solution containing FBS and a nucleotide/glucose mixture after permeabilization to aid in membrane repair.[4] |
| Inefficient permeabilization (molecules of interest are not entering the cells). | 1. SLO concentration is too low. 2. SLO was not properly activated. 3. Incubation temperature was too low. | 1. Increase the SLO concentration in a stepwise manner based on your titration experiment. 2. Ensure that SLO was freshly activated with a reducing agent like DTT or TCEP.[4][5] 3. Perform the permeabilization step at 37°C to allow for pore formation.[5][8] Binding of SLO can occur at 0-4°C, but pore formation requires a higher temperature.[8] |
| High background or non-specific signaling in downstream assays. | 1. SLO is activating cellular stress pathways. 2. Off-target effects of SLO treatment. | 1. Use the lowest effective concentration of SLO. 2. Minimize the incubation time. 3. Include a "SLO only" control group in your experiments to identify signaling events caused by the toxin itself. 4. Consider using inhibitors for specific stress pathways that are activated by SLO, such as p38 MAP kinase inhibitors.[2] |
| Inconsistent results between experiments. | 1. Variability in SLO activity. 2. Inconsistent cell density or health. 3. Variations in incubation times or temperatures. | 1. Aliquot and store SLO at -80°C to maintain its activity. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. 3. Strictly adhere to optimized protocols for incubation times and temperatures. |
Quantitative Data Summary
Table 1: Effect of SLO Concentration on Cell Permeabilization and Viability
| SLO Concentration (U/mL) | Cell Permeabilization (% of PI-positive cells) | Cell Viability (% of Trypan Blue-negative cells) |
| 0 | < 1% | > 98% |
| 25 | 15% | 95% |
| 50 | 40% | 88% |
| 100 | 75% | 70% |
| 150 | 90% | 55% |
| 200 | > 95% | < 40% |
Note: These are representative data and will vary depending on the cell type and experimental conditions. Data is synthesized from principles described in the literature.[4]
Table 2: Inhibition of SLO-Induced Hemolysis by Human Serum Albumin (HSA)
| SLO Concentration (U) | % Hemolysis (without HSA) | % Hemolysis (with 1.0x10⁻⁵ M HSA) | % Hemolysis (with 1.0x10⁻⁴ M HSA) |
| 5 | 40% | 20% | 9% |
Data adapted from a study showing that HSA can bind to SLO and reduce its hemolytic activity.[9]
Experimental Protocols
Protocol 1: Titration of SLO to Determine Optimal Concentration
-
Cell Preparation: Seed adherent cells in a multi-well plate (e.g., 96-well or 8-well chamber slide) and culture until they reach approximately 75% confluency.[4]
-
SLO Activation: Activate lyophilized SLO by reconstituting it in molecular biology grade water.[4] Immediately before use, prepare a working solution of SLO and activate it with a final concentration of 10 mM DTT or 0.5 M TCEP for 30 minutes at 37°C.[4][5]
-
SLO Dilution Series: Prepare a series of SLO dilutions in a suitable buffer (e.g., DPBS with 1 mM MgCl₂) ranging from 0 to 200 U/mL.[4]
-
Cell Treatment:
-
Permeabilization Assessment:
-
Remove the SLO solution and wash the cells three times with DPBS.
-
Add a solution containing a membrane-impermeable dye such as Propidium Iodide (PI) or Trypan Blue.
-
Incubate for 5 minutes.
-
-
Analysis:
-
Wash the cells to remove excess dye.
-
Observe the cells under a microscope to determine the percentage of stained (permeabilized) cells at each SLO concentration.
-
The optimal concentration is the lowest concentration that gives a high percentage of permeabilized cells with minimal signs of cell lysis or morphological changes.
-
Protocol 2: Reversible Cell Permeabilization with SLO
-
Preparation:
-
Activate SLO as described in Protocol 1.
-
Prepare a "recovery solution" consisting of cell culture medium (e.g., DMEM, phenol (B47542) red-free) supplemented with 10% FBS and a nucleotide/glucose mixture (e.g., 100 mM ATP, 100 mM GTP, 100 mg/mL Glucose).[4]
-
-
Permeabilization:
-
Wash cells three times with DPBS.
-
Incubate cells with the optimal concentration of activated SLO (determined from Protocol 1) for 10 minutes at 37°C.[4]
-
-
Delivery of Substance:
-
Cell Recovery:
-
Downstream Analysis: Proceed with your planned experimental analysis.
Visualizations
Caption: A troubleshooting workflow for common issues in SLO experiments.
Caption: Signaling pathways activated by SLO-induced membrane damage.
References
- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of this compound (SLO) pore-forming activity enhances inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 9. Human Serum Albumin Binds this compound (SLO) Toxin Produced by Group A Streptococcus and Inhibits Its Cytotoxic and Hemolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Streptolysin O Experiments
Welcome to the technical support center for Streptolysin O (SLO) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound hemolytic activity is generally within the neutral range. A pH of 7.4 is commonly used in buffer solutions for SLO experiments, such as Phosphate Buffered Saline (PBS).[1][2]
Q2: Why is a reducing agent necessary for SLO activity?
A2: this compound is an oxygen-labile toxin, meaning its activity is sensitive to oxidation.[2] Reducing agents are required to maintain SLO in its active, reduced state, which is essential for its hemolytic and cytotoxic functions.
Q3: What are the recommended concentrations for reducing agents like DTT?
A3: The recommended concentration of dithiothreitol (B142953) (DTT) can vary depending on the specific experimental setup. Concentrations ranging from 1 mM to 40 mM have been reported in various protocols.[3][4][5][6] For purified SLO, a final concentration of 10 mM DTT is often recommended to significantly increase its activity.[2]
Q4: Does SLO require calcium for its activity?
A4: While SLO pore formation leads to a rapid influx of extracellular calcium into the target cell, there is no direct evidence to suggest that calcium is a required cofactor in the buffer for the initial binding and pore-forming activity of SLO itself.[7] However, the downstream cellular events triggered by SLO are often calcium-dependent.
Q5: How should I store and reconstitute this compound?
A5: Lyophilized SLO should be stored at 2-8°C for long-term stability.[2] For reconstitution, it is recommended to dissolve SLO in cold water (e.g., 1 mg/ml) by gently rotating the vial.[2] Reconstituted SLO should be stored in aliquots at -20°C and it is advised to avoid repeated freeze-thaw cycles.[2] A solution of SLO may lose approximately 50% of its activity within 10 days when stored at 2-8°C.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no hemolytic activity | Inactive SLO due to oxidation: SLO is oxygen-labile and requires a reducing environment to be active. | Add a fresh solution of a reducing agent, such as DTT (final concentration of 1-40 mM), to your reaction buffer.[2][3][4][5][6] |
| Incorrect buffer pH: Suboptimal pH can affect SLO activity. | Ensure your buffer is at a neutral pH, ideally around 7.4.[1][2] | |
| Presence of inhibitors: Cholesterol in the media can inhibit SLO activity. | Avoid including cholesterol in your experimental buffer.[2] | |
| Improper storage of SLO: Reconstituted SLO can lose activity if not stored correctly. | Aliquot reconstituted SLO and store at -20°C. Avoid repeated freeze-thaw cycles.[2] | |
| High background hemolysis (in control) | Contaminated reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile buffers and reagents. |
| Spontaneous lysis of red blood cells: Erythrocytes may be fragile. | Use fresh red blood cells and handle them gently during washing steps. | |
| Inconsistent results between experiments | Variability in SLO concentration: Inaccurate pipetting or dilution of SLO. | Prepare fresh dilutions of SLO for each experiment and use calibrated pipettes. |
| Variability in red blood cell suspension: Inconsistent cell density. | Ensure the red blood cell suspension is homogenous and at the correct concentration for each assay. | |
| Temperature fluctuations: Incubation temperatures are not consistent. | Use a calibrated incubator and ensure consistent incubation times and temperatures.[1] |
Experimental Protocols
Hemolysis Assay Protocol
This protocol is for determining the hemolytic activity of this compound using red blood cells.
Materials:
-
This compound (lyophilized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Fresh red blood cells (e.g., rabbit or human)
-
96-well U-bottom plates
-
Spectrophotometer (540 nm)
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Preparation of SLO Solution:
-
Reconstitute lyophilized SLO in cold deionized water to a desired stock concentration (e.g., 100,000 units/mL).[1]
-
Immediately before use, prepare serial dilutions of the SLO stock solution in PBS containing the desired final concentration of DTT (e.g., 10 mM).
-
-
Hemolysis Reaction:
-
In a 96-well U-bottom plate, add 100 µL of each SLO dilution.
-
Include a negative control well with 100 µL of PBS with DTT (no SLO) and a positive control well for 100% lysis (e.g., with a cell-lysing agent or water).
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength quantifies the amount of hemoglobin released.[3]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each SLO concentration relative to the positive control (100% lysis) and negative control (0% lysis).
-
Visualizations
Caption: Mechanism of this compound pore formation and cellular response.
Caption: Experimental workflow for a this compound hemolysis assay.
Caption: A logical troubleshooting guide for low hemolytic activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protein | 30-1022 | Biosynth [biosynth.com]
- 6. Streptococcus pyogenes this compound protein (ABIN2452205) [antibodies-online.com]
- 7. Functional Consequences of Calcium Influx Promoted by Bacterial Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomaghreb.com [biomaghreb.com]
how to prevent premature lysis of cells with Streptolysin O
Welcome to the technical support center for Streptolysin O (SLO) permeabilization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent premature cell lysis and ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLO) and how does it permeabilize cells?
This compound is a pore-forming toxin produced by Streptococcus pyogenes. It belongs to the family of cholesterol-dependent cytolysins (CDCs). The mechanism of permeabilization involves SLO monomers binding to cholesterol in the plasma membrane of eukaryotic cells.[1] These monomers then oligomerize to form large pores, which can have a diameter of up to 30 nm.[1] This process creates a passage through the cell membrane, allowing the entry of molecules that are otherwise membrane-impermeable.
Q2: My cells are lysing immediately after adding SLO. What is the most likely cause?
Immediate cell lysis is typically due to an excessively high concentration of SLO. The optimal SLO concentration is highly dependent on the cell type and density and must be determined empirically for each experimental setup.[1][2] It is crucial to perform a titration experiment to identify the lowest concentration of SLO that achieves the desired level of permeabilization without causing significant cell death.[2]
Q3: How can I determine the optimal SLO concentration for my experiment?
To determine the optimal SLO concentration, a dose-response experiment is recommended. This involves treating cells with a range of SLO concentrations and assessing both permeabilization and cell viability. Permeabilization can be monitored by the uptake of a fluorescent marker that is normally excluded from intact cells, such as propidium (B1200493) iodide (PI) or fluorescently labeled dextrans. Cell viability can be assessed by microscopy (e.g., observing cell morphology and membrane integrity) or by using a viability assay like Trypan Blue exclusion. An optimal concentration will result in a high percentage of permeabilized cells with minimal cell death.[2] For example, an optimal SLO concentration might show >50% of cells stained by a fluorescent probe, with dead cells stained by propidium iodide at a minimum (<10%).[2]
Q4: Can I control the timing of permeabilization?
Yes, the activity of SLO is temperature-dependent. The binding of SLO to the cell membrane can occur at low temperatures (e.g., on ice or at 4°C) without the formation of pores.[3] Pore formation is an active process that is initiated by warming the cells to 37°C.[2] This two-step process allows for synchronized permeabilization. You can incubate your cells with SLO on ice to allow binding, then wash away unbound SLO, and subsequently induce permeabilization by shifting the temperature to 37°C.
Q5: What is the role of calcium in SLO permeabilization and how can I use it to my advantage?
Calcium plays a critical role in the repair of SLO-induced membrane damage.[1][4][5] The permeabilization step is typically conducted in a calcium-free buffer to prevent premature resealing of the pores.[1] Once permeabilization is achieved, the addition of calcium (typically 1-2 mM) can induce the resealing of the cell membrane, a process that is also dependent on calmodulin and intact microtubules.[1][4] This allows for the delivery of molecules into the cytoplasm, followed by the restoration of membrane integrity, enabling further downstream experiments on viable cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Cell Lysis | SLO concentration is too high. | Perform a titration experiment to determine the optimal SLO concentration for your specific cell type and density. Start with a lower concentration range and gradually increase it. |
| Incubation time is too long. | Reduce the incubation time at 37°C. Monitor permeabilization at shorter time points (e.g., 5, 10, 15 minutes). | |
| Incubation temperature is too high. | Ensure the incubation temperature does not exceed 37°C. Higher temperatures can accelerate lysis. | |
| No or Low Permeabilization | SLO concentration is too low. | Increase the SLO concentration in your titration experiment. |
| SLO is inactive. | SLO is oxygen-labile and requires a reducing agent (e.g., DTT or TCEP) for activation. Ensure your SLO is properly activated before use.[2] Store activated SLO in aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Incubation temperature is too low. | Pore formation is temperature-dependent. Ensure the incubation is performed at 37°C. No permeabilization is observed at 4°C.[2] | |
| Presence of inhibitors in the buffer. | Permeabilization should be performed in a serum-free and calcium-free buffer, as serum components and calcium can inhibit SLO activity and promote membrane resealing, respectively.[1][2] | |
| High Variability Between Experiments | Inconsistent SLO activity. | Prepare a large batch of activated SLO, aliquot it, and store it at -80°C. Use a new aliquot for each experiment to ensure consistent activity. |
| Variations in cell density or confluency. | Plate cells at a consistent density for each experiment, as cell number can affect the required SLO concentration. | |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and a timer to ensure precise control over incubation conditions. |
Experimental Protocols
Protocol 1: Optimization of SLO Concentration for Cell Permeabilization
This protocol describes how to determine the optimal SLO concentration for a given cell line.
Materials:
-
Adherent cells cultured in an 8-well chamber slide
-
This compound (SLO)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Calcium-free Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescent marker (e.g., Propidium Iodide at 1 µg/mL or FITC-dextran)
-
Complete cell culture medium
Procedure:
-
Activate SLO: Prepare a stock solution of SLO and activate it with a reducing agent according to the manufacturer's instructions.
-
Prepare SLO Dilutions: Create a serial dilution of the activated SLO in calcium-free DPBS to achieve a range of concentrations to test (e.g., 0, 25, 50, 100, 150, 200 U/mL).[2]
-
Cell Preparation: Wash the adherent cells three times with calcium-free DPBS.
-
SLO Incubation: Add 100 µL of each SLO dilution to a separate well and incubate at 37°C for 10-15 minutes.[1][2]
-
Assess Permeabilization: Add the fluorescent marker to each well and incubate for 5 minutes.
-
Wash and Image: Wash the cells three times with DPBS.
-
Analysis: Acquire images using a fluorescence microscope. The optimal SLO concentration is the one that results in the uptake of the fluorescent marker in the majority of cells without causing significant changes in cell morphology or detachment, which are indicative of lysis.
Protocol 2: Controlled Cell Permeabilization and Resealing
This protocol describes how to permeabilize cells in a controlled manner and subsequently reseal them.
Materials:
-
Cells in suspension or adherent cells
-
Optimal concentration of activated SLO (determined from Protocol 1)
-
Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)
-
Molecule to be delivered (e.g., antibody, peptide)
-
Calcium-containing buffer (e.g., complete cell culture medium with 1-2 mM Ca2+)
Procedure:
-
Cell Preparation: Wash cells with calcium-free buffer.
-
Permeabilization: Resuspend the cells in calcium-free buffer containing the optimal concentration of activated SLO and the molecule to be delivered. Incubate at 37°C for 10-15 minutes.[1]
-
Resealing: Stop the permeabilization and induce resealing by adding 3-4 volumes of ice-cold complete cell culture medium containing 1-2 mM Ca2+.[1]
-
Recovery: Incubate the cells for at least 30-60 minutes to allow for membrane repair.
-
Downstream Analysis: The cells are now ready for downstream applications.
Visualizations
Signaling Pathway of SLO-Induced Permeabilization and Cell Response
Caption: Mechanism of this compound action and cellular response pathways.
Troubleshooting Workflow for Premature Cell Lysis
Caption: A logical workflow for troubleshooting premature cell lysis in SLO experiments.
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of calcium-sensor proteins in cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Removal of Unbound Streptolysin O
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of unbound Streptolysin O (SLO) before downstream experiments. Incomplete removal of this pore-forming toxin can lead to unintended cellular responses and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unbound this compound?
A1: Residual unbound this compound (SLO) can continue to form pores in the plasma membrane, leading to cytotoxicity and cell death.[1][2] Even at sublytic concentrations, unbound SLO can trigger unintended signaling pathways, such as the activation of the NLRP3 inflammasome, p38 MAP kinase, and calcium signaling, which can interfere with the experimental outcomes.[1][3]
Q2: What is the standard procedure for washing cells after SLO treatment?
A2: The standard procedure involves gently washing the cells multiple times with an appropriate buffer. A common recommendation is to wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Tyrode's solution.[4][5] It is crucial to perform the washes gently to avoid detaching adherent cells.[4]
Q3: Can I use centrifugation to wash non-adherent cells?
A3: Yes, for non-adherent cells, centrifugation is the standard method for washing. After each wash step, the cells are gently pelleted by centrifugation, the supernatant containing unbound SLO is removed, and the cells are resuspended in fresh buffer. Care should be taken to use appropriate centrifugation speeds to avoid damaging the cells.
Q4: How can I be sure that all the unbound SLO has been removed?
A4: While complete removal is the goal, verifying it can be challenging. The most practical approach is to follow a validated and consistently applied washing protocol. For a more rigorous verification, you could theoretically measure the concentration of SLO in the supernatant of the final wash using methods like an enzyme-linked immunosorbent assay (ELISA) or a hemolytic assay. However, for most applications, consistent adherence to a thorough washing protocol is sufficient.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death after SLO treatment and washing. | 1. SLO concentration is too high: The optimal SLO concentration is cell-type dependent. | 1. Titrate SLO concentration: Perform a dose-response experiment to determine the lowest concentration of SLO that achieves the desired level of permeabilization with minimal cytotoxicity.[4] |
| 2. Incomplete removal of unbound SLO: Insufficient washing can leave residual SLO, leading to continued pore formation and cell lysis. | 2. Increase the number of washes: Increase the number of gentle washes to four or five times. Ensure complete removal of the supernatant after each wash. | |
| 3. Harsh washing technique: Vigorous pipetting or centrifugation can cause mechanical stress and damage to the cells, especially weakly adherent ones. | 3. Gentle handling: Use wide-bore pipette tips and gentle aspiration/dispensing. For adherent cells, add and remove washing buffer from the side of the well or dish. For non-adherent cells, use the lowest effective centrifugation speed. | |
| Inconsistent experimental results between replicates. | 1. Variable SLO removal: Inconsistent washing procedures between replicates can lead to varying levels of residual SLO and, consequently, different cellular responses. | 1. Standardize the washing protocol: Ensure that the volume of washing buffer, the number of washes, and the duration of each wash are identical for all samples. |
| 2. Uneven SLO application: Uneven distribution of the SLO solution across the cells can lead to variable permeabilization and subsequent responses. | 2. Ensure even application: Gently swirl the plate or dish immediately after adding the SLO solution to ensure it covers the cells evenly. | |
| Unexpected activation of cellular signaling pathways. | 1. Residual unbound SLO: Even sublytic concentrations of SLO can activate signaling pathways such as the NLRP3 inflammasome, p38 MAPK, and calcium signaling.[1][3] | 1. Thorough washing: Follow a stringent washing protocol to minimize residual SLO. Consider including a final wash with a buffer containing a cholesterol-rich component, like serum, to help neutralize any remaining SLO, but be aware this may interfere with downstream assays. |
| 2. SLO-induced cellular stress: The process of permeabilization itself can induce a stress response in cells. | 2. Include proper controls: Use control groups that undergo the same handling and washing steps but are not treated with SLO to distinguish between SLO-specific effects and handling-induced stress. |
Experimental Protocols
Standard Washing Protocol for Adherent Cells
-
Aspirate SLO Solution: Carefully aspirate the this compound solution from the cell culture vessel.
-
First Wash: Gently add pre-warmed (37°C) DPBS or Tyrode's solution to the side of the vessel. Avoid directing the stream of buffer directly onto the cell monolayer.
-
Incubate (Optional): For sensitive cell lines, a brief 1-2 minute incubation with the wash buffer may help dilute the unbound SLO.
-
Aspirate Wash Buffer: Gently aspirate the wash buffer.
-
Proceed to Experiment: After the final wash, add the appropriate medium or buffer for your downstream experiment.
Standard Washing Protocol for Non-Adherent Cells
-
Pellet Cells: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Aspirate Supernatant: Carefully aspirate the supernatant containing the SLO solution without disturbing the cell pellet.
-
Resuspend Cells: Gently resuspend the cell pellet in pre-warmed (37°C) DPBS or Tyrode's solution.
-
Repeat: Repeat steps 1-3 for a total of three washes.
-
Final Resuspension: After the final wash, resuspend the cells in the appropriate medium or buffer for your experiment.
Visualizations
Caption: Experimental workflow for SLO treatment and removal.
References
- 1. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Rapidly Impairs Neutrophil Oxidative Burst and Antibacterial Responses to Group A Streptococcus [frontiersin.org]
- 3. Cellular Immune Responses to Extracellular Streptococcal Products in Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
Validation & Comparative
A Comparative Analysis of Streptolysin O and Other Bacterial Pore-Forming Toxins
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Bacterial pore-forming toxins (PFTs) represent a vast and diverse group of virulence factors that play a crucial role in the pathogenesis of numerous infectious diseases. These proteins disrupt cellular homeostasis by creating pores in the host cell membrane, leading to a cascade of events ranging from ion dysregulation to complete cell lysis. Among the most well-characterized PFTs is Streptolysin O (SLO), a product of Streptococcus pyogenes. This guide provides a detailed comparison of SLO with other prominent bacterial PFTs, namely pneumolysin (PLY), listeriolysin O (LLO), and staphylococcal alpha-hemolysin (B1172582) (α-HL), offering insights into their mechanisms, biophysical properties, and cellular consequences.
Introduction to Bacterial Pore-Forming Toxins
PFTs are broadly classified based on their secondary structure and mechanism of pore formation. A significant family of PFTs is the cholesterol-dependent cytolysins (CDCs), to which SLO, PLY, and LLO belong. These toxins are secreted as water-soluble monomers that bind to cholesterol-rich regions of the target cell membrane. Upon binding, they oligomerize to form a prepore complex, which then undergoes a conformational change to insert a β-barrel structure into the lipid bilayer, forming a large pore. In contrast, α-HL, a member of the small β-barrel PFTs, assembles into a heptameric pore with a much smaller diameter.
This compound (SLO): A Prototypical Cholesterol-Dependent Cytolysin (B1578295)
This compound is a key virulence factor of Group A Streptococcus, contributing to the pathogen's ability to evade the host immune system and cause tissue damage.[1] As a CDC, its activity is contingent upon the presence of cholesterol in the target membrane. The process of pore formation by SLO is a multi-step event involving binding, oligomerization, and insertion into the cell membrane.
Comparative Analysis of Pore-Forming Toxins
This section provides a quantitative and qualitative comparison of SLO with pneumolysin, listeriolysin O, and alpha-hemolysin. The data presented below is a summary of findings from various experimental studies.
Biophysical and Functional Properties
| Property | This compound (SLO) | Pneumolysin (PLY) | Listeriolysin O (LLO) | Alpha-Hemolysin (α-HL) |
| Producing Bacterium | Streptococcus pyogenes | Streptococcus pneumoniae | Listeria monocytogenes | Staphylococcus aureus |
| Toxin Family | Cholesterol-Dependent Cytolysin (CDC) | Cholesterol-Dependent Cytolysin (CDC) | Cholesterol-Dependent Cytolysin (CDC) | Small β-barrel PFT |
| Molecular Weight | ~60-70 kDa | ~53 kDa | ~58 kDa | ~33 kDa |
| Pore Diameter | 25-30 nm[2] | 26-40 nm[3][4] | 20-30 nm[5] | 1.4-2.0 nm[6][7] |
| Hemolytic Activity (HU50) | Varies by preparation and assay conditions | Varies by preparation and assay conditions | High, with optimal activity at acidic pH (5.5)[6][7] | High, with specificity for rabbit erythrocytes |
| Primary Receptor | Cholesterol, Glycans[8] | Cholesterol, Glycans[8] | Cholesterol[6] | ADAM10[9] |
Cytotoxicity
| Toxin | Cell Type | Cytotoxicity Metric | Value |
| Pneumolysin (PLY) | Human Lung Epithelial (A549) | pIC50 (HU) | 0.12 ± 0.1[10] |
| Pneumolysin (PLY) | Human Monocyte (U937) | pIC50 (HU) | 0.42 ± 0.12[10] |
| Alpha-Hemolysin (α-HL) | Mouse | LD50 (Intravenous) | 40-60 ng/kg |
| Listeriolysin O (LLO) | Mouse | LD50 | ~50-100 μg/kg[11] |
| This compound (SLO) | HEp-2 cells | IC50 | 3 µg/ml[8] |
Signaling Pathways and Cellular Responses
The interaction of PFTs with host cells triggers a variety of signaling cascades, leading to diverse cellular outcomes beyond simple lysis.
This compound (SLO) Induced Signaling
SLO-induced pore formation leads to an influx of extracellular Ca²⁺, which acts as a second messenger to activate multiple downstream pathways. One of the key responses is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, which can lead to the production of inflammatory cytokines like TNF-α.
Pneumolysin (PLY) Induced Signaling
Pneumolysin is a potent activator of the NLRP3 inflammasome. The formation of pores by PLY leads to K⁺ efflux, a critical signal for the assembly and activation of the NLRP3 inflammasome complex. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.
Listeriolysin O (LLO) Induced Signaling
Listeriolysin O is unique among the compared CDCs due to its optimal activity at an acidic pH, which is crucial for the escape of Listeria monocytogenes from the phagosome. LLO-mediated pore formation triggers a significant influx of Ca²⁺, which is a key signal for various cellular processes, including the modulation of host cell signaling to facilitate bacterial entry.
Alpha-Hemolysin (α-HL) Induced Signaling
Staphylococcal alpha-hemolysin utilizes the host cell surface protein ADAM10 (A Disintegrin and Metalloproteinase 10) as its receptor. Binding of α-HL to ADAM10 triggers a signaling cascade that can lead to the activation of the NLRP3 inflammasome, similar to PLY, resulting in inflammatory responses and cell death.[6][9]
Experimental Protocols
Hemolysis Assay
This assay quantifies the hemolytic activity of a toxin by measuring the release of hemoglobin from red blood cells (RBCs).
Workflow:
Methodology:
-
Preparation of Red Blood Cells: Wash fresh red blood cells (e.g., sheep or rabbit) three times with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Toxin Dilution: Prepare serial dilutions of the purified toxin in PBS.
-
Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and each toxin dilution. Include a negative control (RBCs in PBS only) and a positive control for 100% lysis (RBCs in deionized water).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 541 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
HU50 Determination: The hemolytic unit 50 (HU50) is defined as the reciprocal of the toxin dilution that causes 50% hemolysis.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.
Workflow:
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Toxin Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the toxin. Include wells for a negative control (cells in medium only) and a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a predetermined time at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of the tetrazolium salt into a colored formazan product. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Osmoprotection Assay for Pore Size Estimation
This assay estimates the functional pore size of a toxin by observing the protective effect of osmoprotectants of different molecular sizes on toxin-induced cell lysis.
Methodology:
-
Prepare Osmoprotectant Solutions: Prepare solutions of various osmoprotectants (e.g., polyethylene (B3416737) glycols (PEGs) of different molecular weights, sugars) in a suitable buffer (e.g., PBS) at an isotonic concentration.
-
Cell Preparation: Prepare a suspension of target cells (e.g., red blood cells) as described in the hemolysis assay protocol.
-
Assay Setup: In a 96-well plate, mix the cell suspension with the toxin at a concentration known to cause significant lysis. Immediately add the different osmoprotectant solutions to the wells. Include controls with no osmoprotectant and a control for 100% lysis.
-
Incubation and Measurement: Incubate the plate and measure the extent of cell lysis (e.g., by measuring hemoglobin release for RBCs) as described in the hemolysis assay protocol.
-
Data Analysis: Plot the percentage of lysis inhibition against the molecular radius of the osmoprotectants. The molecular radius at which the osmoprotectant no longer protects the cells from lysis provides an estimate of the functional radius of the pore formed by the toxin.
Conclusion
This compound and other bacterial pore-forming toxins are potent virulence factors that employ sophisticated mechanisms to disrupt host cell integrity. While SLO, PLY, and LLO share the common feature of being cholesterol-dependent cytolysins that form large pores, they exhibit distinct characteristics in terms of their producing organisms, pH optima, and specific roles in pathogenesis. In contrast, staphylococcal alpha-hemolysin forms smaller pores and utilizes a different receptor for its activity. Understanding the comparative biology of these toxins is crucial for the development of novel therapeutic strategies aimed at neutralizing their detrimental effects during bacterial infections. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carboxyl-Terminal Residues N478 and V479 Required for the Cytolytic Activity of Listeriolysin O Play a Critical Role in Listeria monocytogenes Pathogenicity [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Basis of the Pore-Forming Toxin/Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Listeriolysin O - Wikipedia [en.wikipedia.org]
- 7. Listeriolysin O: a phagosome-specific cytolysin revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensitivities of Human Monocytes and Epithelial Cells to Pneumolysin Are Different - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Plasma Membrane Integrity After Reversible Streptolysin O Permeabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Streptolysin O (SLO), a bacterial pore-forming toxin, is a widely utilized tool for the reversible permeabilization of the plasma membrane, enabling the delivery of macromolecules into the cytoplasm of living cells. A critical step in this process is the validation of plasma membrane integrity to ensure that the permeabilization is transient and that the cells have successfully resealed and remain viable. This guide provides an objective comparison of common methods used to assess plasma membrane integrity following reversible SLO permeabilization, supported by experimental data and detailed protocols.
Comparison of Key Validation Methods
The choice of assay for validating plasma membrane integrity depends on several factors, including the specific experimental question, the required sensitivity, and the available equipment. The three most common methods are dye exclusion assays using Propidium Iodide (PI) or Trypan Blue, and the measurement of Lactate Dehydrogenase (LDH) release.
Quantitative Data Summary
The following table summarizes the performance of these three key assays in determining the percentage of permeabilized or non-viable cells after SLO treatment. It is important to note that the data presented is a synthesis from multiple sources to provide a representative comparison.
| Assay Method | Principle | Endpoint Measurement | Advantages | Disadvantages | Typical % Permeabilization (High SLO Conc.) |
| Propidium Iodide (PI) Uptake | Fluorescent intercalating agent that is membrane-impermeable and only enters cells with compromised membranes, staining the nucleus red. | Flow cytometry or fluorescence microscopy. | High sensitivity and quantitative. Can be multiplexed with other fluorescent markers. | Requires a flow cytometer or fluorescence microscope. | ~80-95%[1] |
| Trypan Blue Exclusion | A vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells, staining them blue. | Light microscopy and manual cell counting with a hemocytometer. | Simple, inexpensive, and requires basic equipment. | Subjective, lower throughput, and may underestimate viability as it can be toxic to cells over time.[2] | ~50-70%[1] |
| Lactate Dehydrogenase (LDH) Release | Measurement of the activity of the cytosolic enzyme LDH released into the culture supernatant upon plasma membrane damage. | Colorimetric assay measured with a spectrophotometer. | Quantitative, high-throughput, and does not require cell harvesting. | Indirect measure of membrane integrity; enzyme activity can be influenced by experimental conditions. | Sharp increase in LDH release within minutes of SLO exposure, followed by a more gradual rise.[3] |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in SLO permeabilization and the subsequent validation of membrane integrity, the following diagrams illustrate the key workflows and molecular interactions.
Detailed Experimental Protocols
The following are detailed methodologies for the three key assays discussed.
Protocol 1: Propidium Iodide (PI) Uptake Assay
This protocol describes the assessment of plasma membrane integrity using PI staining followed by flow cytometry.
Materials:
-
SLO-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometer
Procedure:
-
Following the SLO permeabilization and recovery period, harvest the cells by gentle trypsinization (if adherent) and centrifugation.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 100 µL of cold PBS.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
Analyze the cells by flow cytometry. Excite with a 488 nm laser and detect emission in the red channel (typically ~617 nm).
-
Gate on the cell population based on forward and side scatter and quantify the percentage of PI-positive cells.
Protocol 2: Trypan Blue Exclusion Assay
This protocol details the classic method of assessing cell viability using Trypan Blue staining and manual counting.
Materials:
-
SLO-treated and control cells
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Light microscope
Procedure:
-
After the SLO treatment and recovery, prepare a single-cell suspension.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of non-viable cells: % Non-viable cells = (Number of blue-stained cells / Total number of cells) x 100
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
This protocol outlines the quantification of LDH released into the cell culture medium as an indicator of membrane damage.
Materials:
-
SLO-treated and control cells in a multi-well plate
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
After the desired incubation time following SLO treatment, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the provided lysis buffer).
-
Add the LDH reaction mixture from the kit to each well containing the supernatant and controls, according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release: % LDH Release = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Conclusion
Validating plasma membrane integrity is a crucial step to ensure the success of reversible SLO permeabilization experiments. The choice of assay should be guided by the specific experimental needs. Propidium Iodide uptake offers high sensitivity and quantitative data, making it ideal for detailed analysis. The LDH release assay provides a high-throughput and non-destructive method suitable for screening applications. The Trypan Blue exclusion assay, while less quantitative, remains a simple and accessible method for a quick assessment of cell viability. By selecting the appropriate validation method, researchers can confidently proceed with their downstream applications, knowing that their cells have successfully recovered from the transient permeabilization.
References
A Comparative Guide to the Cytotoxicity of Streptolysin O and Other Permeabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug development, the ability to selectively permeabilize cell membranes is a cornerstone of many experimental assays. This guide provides an objective comparison of the cytotoxic properties of Streptolysin O (SLO) against other commonly used permeabilizing agents: digitonin (B1670571), saponin (B1150181), and alpha-hemolysin (B1172582). By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to select the most appropriate agent for their specific applications.
Executive Summary
This compound, a pore-forming toxin produced by Streptococcus pyogenes, is a valuable tool for introducing macromolecules into cells.[1] However, its inherent cytotoxicity necessitates a careful consideration of its effects relative to other permeabilizing agents. This guide delves into a comparative analysis of SLO, digitonin, saponin, and alpha-hemolysin, focusing on their mechanisms of action, cytotoxic profiles, and the signaling pathways they influence.
Mechanism of Action: A Tale of Pores and Detergents
The permeabilizing agents discussed herein achieve membrane disruption through distinct mechanisms. SLO and alpha-hemolysin are pore-forming toxins, while digitonin and saponin are detergents that interact with membrane lipids.
-
This compound (SLO): This bacterial toxin belongs to the family of cholesterol-dependent cytolysins.[2] It binds to cholesterol in the plasma membrane and subsequently oligomerizes to form large transmembrane pores, leading to the leakage of cellular contents.[1]
-
Alpha-Hemolysin (α-HL): Produced by Staphylococcus aureus, this toxin also forms pores in the cell membrane. It assembles into a heptameric β-barrel structure that creates a transmembrane channel, disrupting cellular integrity.[1]
-
Digitonin: A steroidal saponin that selectively complexes with cholesterol in the plasma membrane, creating pores.[3][4] At low concentrations, it can selectively permeabilize the plasma membrane while leaving intracellular membranes intact.[3][5]
-
Saponin: A general class of plant-derived glycosides that also interact with cholesterol to permeabilize membranes.[4] They are generally considered more potent and less selective than digitonin, potentially disrupting organellar membranes as well.[4][5]
Comparative Cytotoxicity Data
The cytotoxic potential of these agents varies depending on the cell type, concentration, and the assay used for measurement. The following tables summarize available quantitative data to facilitate a comparative assessment.
| Permeabilizing Agent | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| This compound | HeLa Cells | Propidium Iodide Uptake | >0.2 µg/mL for ~90% permeabilization | [6] |
| Digitonin | Human Tumor Cells | Not Specified | IC50: >76 nM | [7] |
| Saponin | HEK293 Cells | MTT Assay | IC50: 0.0026% (w/v) | [8] |
| Saponin | A549 Cells | MTT Assay | IC50: 1 µg/mL (after 48h) | [9] |
| Alpha-Hemolysin | Not Specified | Not Specified | Not available in direct comparison |
Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. The following are detailed protocols for commonly used cytotoxicity assays.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[10]
Materials:
-
Cells of interest
-
Permeabilizing agents (SLO, digitonin, saponin, alpha-hemolysin)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[10]
-
Treatment: Prepare serial dilutions of the permeabilizing agents in culture medium. Remove the existing medium and add 100 µL of the agent solutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis buffer provided in the kit as a positive control for maximum LDH release.[10]
-
Incubation: Incubate the plate for a predetermined period (e.g., 1-4 hours) at 37°C.[10]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cells of interest
-
Permeabilizing agents
-
Culture medium
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[12]
-
Treatment: After 24 hours, treat the cells with various concentrations of the permeabilizing agents for the desired duration (e.g., 72 hours).[12]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12] Incubate for 15 minutes at 37°C with shaking.[12]
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.[12]
Signaling Pathways and Cellular Responses
Permeabilizing agents can trigger distinct signaling cascades within the cell, leading to various cellular responses beyond simple membrane disruption.
This compound-Induced Signaling
At sub-lytic concentrations, SLO can activate signaling pathways that lead to cellular responses such as cytokine production. One of the key pathways activated by SLO-induced membrane pores is the NF-κB pathway.[13] The influx of extracellular calcium through the pores can also trigger various downstream events. Furthermore, SLO has been shown to activate the p38 MAP kinase pathway, leading to the production of TNF-alpha in mast cells.[14]
References
- 1. Staphylococcal alpha-toxin, streptolysin-O, and Escherichia coli hemolysin: prototypes of pore-forming bacterial cytolysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Resealing of large transmembrane pores produced by this compound in nucleated cells is accompanied by NF-kappaB activation and downstream events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pore-Forming Toxins: Streptolysin O vs. Perfringolysin O and Other Bacterial Cytolysins
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of bacterial pore-forming toxins is critical for developing novel therapeutics and research tools. This guide provides a detailed comparison of the pore size of Streptolysin O (SLO) with that of its close homolog Perfringolysin O (PFO) and other notable bacterial toxins. We present quantitative data, detailed experimental methodologies for pore size determination, and a visualization of the distinct signaling pathways these toxins trigger within host cells.
Comparative Pore Size of Bacterial Toxins
The functional pore size of a toxin is a critical determinant of its lytic capacity and its ability to dysregulate cellular functions. Cholesterol-dependent cytolysins (CDCs) like this compound and Perfringolysin O are renowned for forming some of the largest pores among bacterial toxins. In contrast, other toxins, such as alpha-hemolysin (B1172582) and aerolysin, form significantly smaller pores. The following table summarizes the pore sizes of several well-characterized bacterial toxins.
| Toxin | Producing Bacterium | Toxin Family | Pore Inner Diameter (Å) | Number of Monomers |
| This compound (SLO) | Streptococcus pyogenes | Cholesterol-Dependent Cytolysin (B1578295) (CDC) | ~300 (30 nm)[1][2] | 50-80[1] |
| Perfringolysin O (PFO) | Clostridium perfringens | Cholesterol-Dependent Cytolysin (CDC) | up to 300 (30 nm)[3][4][5] | 30-50[3][4][5] |
| Pneumolysin (PLY) | Streptococcus pneumoniae | Cholesterol-Dependent Cytolysin (CDC) | ~260 (26 nm)[6][7] | 30-44 |
| Listeriolysin O (LLO) | Listeria monocytogenes | Cholesterol-Dependent Cytolysin (CDC) | ~300-400 (30-40 nm)[8] | 30-50[9] |
| α-Hemolysin | Staphylococcus aureus | β-barrel pore-forming toxin | 14-46 (1.4-4.6 nm)[10][11][12] | 7 |
| Aerolysin | Aeromonas hydrophila | β-barrel pore-forming toxin | ~30 (3 nm)[13] | 7 |
Experimental Protocols for Pore Size Determination
The determination of a toxin's pore size is achieved through a combination of direct visualization techniques and functional assays that measure the passage of molecules of known sizes.
Direct Visualization: Negative Staining Transmission Electron Microscopy
This method allows for the direct visualization of the pores formed by toxins on a membrane.
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes containing cholesterol, the target for CDCs.
-
Toxin Incubation: Incubate the liposomes with the purified toxin at a concentration sufficient to induce pore formation.
-
Grid Preparation: Apply a small volume of the toxin-liposome suspension to a glow-discharged, carbon-coated copper grid for 1-3 minutes.
-
Washing: Gently wash the grid by touching it to drops of deionized water to remove unbound toxin and salts.
-
Negative Staining: Stain the grid with a solution of a heavy metal salt, such as 1-2% uranyl acetate (B1210297) or phosphotungstic acid, for 30-60 seconds. This solution does not penetrate the protein or lipid but forms a cast around them.
-
Blotting and Drying: Carefully blot away the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Visualize the grids using a transmission electron microscope (TEM). The pores will appear as light areas against the dark, stained background.
-
Image Analysis: Measure the inner diameter of the pores using image analysis software.
Functional Pore Size Assessment: Dextran (B179266) Release Assay
This assay functionally determines the size of the pores by measuring the release of fluorescently labeled dextran molecules of varying molecular weights from toxin-treated vesicles.
Protocol:
-
Liposome Preparation with Entrapped Dextrans: Prepare liposomes as in the EM protocol, but include a mixture of fluorescently labeled dextrans of different molecular weights in the hydration buffer.
-
Removal of External Dextran: Pass the liposomes through a size-exclusion chromatography column to remove any dextran that was not encapsulated.
-
Toxin Treatment: Incubate the dextran-loaded liposomes with the toxin of interest.
-
Quantification of Dextran Release: After incubation, pellet the liposomes by centrifugation.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant, which contains the dextran released from the permeabilized liposomes.
-
Data Analysis: Compare the amount of released dextran for each molecular weight to a control treated with a detergent (to achieve 100% release). The size of the largest dextran molecule that is released provides an estimate of the functional pore size.
Cellular Signaling Pathways
The formation of pores in the cell membrane by toxins like SLO and PFO triggers a cascade of intracellular signaling events, primarily initiated by the influx of extracellular ions like Ca²⁺ and the loss of intracellular K⁺.
This compound (SLO)-Induced Signaling
SLO is known to activate potent pro-inflammatory signaling pathways, including the p38 MAPK and NF-κB pathways.
Perfringolysin O (PFO)-Induced Signaling
PFO-induced membrane damage also leads to a significant influx of Ca²⁺, which can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.
Conclusion
This compound and Perfringolysin O, as members of the CDC family, are distinguished by their ability to form large transmembrane pores, a feature that contrasts with the smaller pores created by toxins like alpha-hemolysin and aerolysin. The methodologies outlined in this guide provide a robust framework for the characterization of these and other pore-forming toxins. Furthermore, the distinct signaling pathways activated by SLO and PFO highlight the specific cellular responses to different types of membrane damage, offering valuable insights for the development of targeted therapeutic interventions against bacterial infections and for harnessing these toxins as tools in cell biology research.
References
- 1. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Decreasing Transmembrane Segment Length Greatly Decreases Perfringolysin O Pore Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfringolysin O: The Underrated Clostridium perfringens Toxin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Listeriolysin O: a phagosome-specific cytolysin revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pore-Forming Toxin Listeriolysin O Is Degraded by Neutrophil Metalloproteinase-8 and Fails To Mediate Listeria monocytogenes Intracellular Survival in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. Structure of staphylococcal alpha-hemolysin, a heptameric transmembrane pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pore forming toxin, α-hemolysin - Proteopedia, life in 3D [proteopedia.openfox.io]
- 13. Aerolysin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Intracellular Protein Delivery: Spotlight on Streptolysin O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Streptolysin O (SLO)-mediated protein delivery with other common techniques. The information presented herein is compiled from various scientific sources to aid in the selection of the most suitable method for your research needs.
Introduction to Intracellular Protein Delivery
The introduction of functional proteins into living cells is a powerful tool for studying cellular processes, developing therapeutics, and advancing drug discovery. An ideal protein delivery method should be efficient, reproducible, cause minimal cytotoxicity, and be applicable to a wide range of cell types and protein cargos. This compound, a pore-forming toxin, has emerged as a simple and effective tool for transiently permeabilizing cell membranes to allow the entry of macromolecules.
Mechanism of this compound-Mediated Protein Delivery
This compound is a bacterial toxin that binds to cholesterol in the plasma membrane of mammalian cells.[1][2] Upon binding, SLO monomers oligomerize to form large pores, with diameters that can reach up to 30 nm.[3] This process is independent of calcium. The formation of these pores allows for the passive diffusion of molecules, including proteins up to approximately 100-150 kDa, from the extracellular environment into the cytoplasm.[4][5][6]
The permeabilization is transient and reversible. The cell membrane can be resealed by the addition of calcium, which triggers a Ca2+-dependent endocytosis pathway to remove the SLO pores from the membrane.[3][4] This repair process allows the cells to remain viable and continue to proliferate and endocytose for days after delivery.[5]
Comparison of Protein Delivery Methods
This section compares SLO-mediated delivery with three other widely used techniques: electroporation, cell-penetrating peptides (CPPs), and lipid-based nanocarriers.
| Feature | This compound (SLO) | Electroporation | Cell-Penetrating Peptides (CPPs) | Lipid-Based Nanocarriers |
| Principle of Delivery | Forms transient pores in the cell membrane.[3] | Creates temporary pores in the cell membrane using an electrical pulse.[7] | Peptides that facilitate the uptake of cargo molecules across the cell membrane.[8] | Encapsulates proteins in lipid vesicles that fuse with the cell membrane or are taken up by endocytosis.[9] |
| Delivery Efficiency (% of cells) | >80% in some myeloma cell lines.[10] Typically aims for 60-80% permeabilization for optimal viability.[4] | Can reach >95% for mRNA delivery with minimal viability loss in specific setups.[11] For proteins, reported efficiencies vary, for example, 75.38% for β-galactosidase.[11] | Highly variable depending on the CPP, cargo, and cell type. Can be over 2-fold more efficient than SLO in some cases.[12] | Can achieve high efficiency, with some optimized formulations delivering proteins to a large percentage of cells.[9] |
| Cell Viability | High, with minimal effect on cell viability (<10% cell death) under optimized conditions.[10] | Can be low (30-40% viability) with standard methods, but can be optimized to >90% in specific microfluidic systems.[13][14] | Generally low toxicity at effective concentrations, but can be cargo and concentration-dependent.[3] | Can be low-toxicity, but this depends on the lipid composition and concentration.[15] |
| Amount of Protein Delivered | Estimated 10^5–10^6 molecules of FITC-labeled albumin per cell.[4][5] | Can be controlled by adjusting electrical parameters and protein concentration. | Varies greatly; can be more efficient than SLO in direct comparisons.[12] | Dependent on encapsulation efficiency and uptake mechanism. |
| Maximum Cargo Size | Up to ~150 kDa.[6] | Can deliver large proteins (e.g., 472 kDa β-galactosidase and 668 kDa protein-nucleic acid conjugates).[11] | Can deliver large proteins (up to 120-150 kDa).[16] | Dependent on the size of the nanocarrier. |
| Advantages | Simple, rapid, and cost-effective. High viability. Applicable to adherent and suspension cells.[4] | Broadly applicable to many cell types. Can deliver very large cargo. | Low cytotoxicity. Can be targeted to specific cell types or organelles.[8] | Protects cargo from degradation. Can be functionalized for targeting. High encapsulation efficiency possible.[9] |
| Disadvantages | Potential for off-target effects due to pore formation. Requires careful titration of SLO concentration.[4] | Can cause significant cell death. Requires specialized equipment.[13] | Delivery efficiency can be low and variable. Endosomal entrapment is a major issue.[3] | Can be complex to formulate. Endosomal escape can be a limiting step.[9] |
Experimental Protocols
This compound (SLO)-Mediated Protein Delivery
This protocol is a generalized procedure and requires optimization for specific cell types and protein cargos.
Materials:
-
Cells in suspension or adherent culture
-
Recombinant this compound (SLO)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Complete cell culture medium with Ca2+/Mg2+
-
Protein of interest
-
Trypan blue or other viability dye
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to ~75% confluency.[6]
-
For suspension cells, harvest and wash with Ca2+/Mg2+-free HBSS.
-
-
SLO Titration (Crucial for each new cell type/SLO batch):
-
Prepare a series of SLO dilutions in Ca2+/Mg2+-free HBSS.
-
Incubate cells with different SLO concentrations for 10-15 minutes at 37°C.
-
Determine the percentage of permeabilized cells using a viability dye (e.g., Trypan blue).
-
Select the SLO concentration that results in 60-80% permeabilization, as this range typically offers a good balance between delivery efficiency and cell viability.[4]
-
-
Protein Delivery:
-
Wash cells with Ca2+/Mg2+-free HBSS.
-
Resuspend cells in Ca2+/Mg2+-free HBSS containing the protein of interest and the pre-determined optimal concentration of SLO.
-
Incubate for 10-15 minutes at 37°C.
-
-
Membrane Resealing and Cell Recovery:
-
Add an excess of cold, complete culture medium containing Ca2+ to the cells to initiate membrane resealing.
-
Incubate on ice for 5 minutes.
-
Centrifuge the cells, remove the supernatant, and resuspend in fresh, warm complete culture medium.
-
Culture the cells under normal conditions and analyze as required.
-
Electroporation-Mediated Protein Delivery
This is a general protocol and requires optimization of electrical parameters for each cell type.
Materials:
-
Cells in suspension
-
Electroporation buffer
-
Electroporator and cuvettes
-
Protein of interest
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in cold electroporation buffer at a specific density (e.g., 1x10^6 cells/mL).
-
-
Electroporation:
-
Add the protein of interest to the cell suspension.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply the optimized electrical pulse (voltage, pulse duration, number of pulses).
-
-
Cell Recovery:
-
Immediately after the pulse, add warm complete culture medium to the cuvette.
-
Gently transfer the cells to a culture dish.
-
Incubate under normal conditions and analyze as required.
-
Cell-Penetrating Peptide (CPP)-Mediated Protein Delivery (using TAT peptide as an example)
This protocol describes the delivery of a protein fused to the TAT peptide.
Materials:
-
Cells in culture
-
TAT-fused protein of interest, purified
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
-
Protein Delivery:
-
Dilute the TAT-fused protein to the desired final concentration in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the TAT-fused protein.
-
Incubate for a specific duration (e.g., 1-4 hours) at 37°C.
-
-
Cell Recovery and Analysis:
-
Remove the protein-containing medium and wash the cells several times with PBS or serum-free medium to remove non-internalized protein.
-
Add fresh, complete culture medium.
-
Analyze the cells for protein uptake and functional effects.
-
Lipid-Based Nanocarrier-Mediated Protein Delivery
This is a general protocol for protein delivery using pre-formed liposomes.
Materials:
-
Cells in culture
-
Protein-loaded liposomes
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
-
Nanoparticle Incubation:
-
Dilute the protein-loaded liposomes in serum-free medium to the desired concentration.
-
Remove the culture medium from the cells and add the liposome-containing medium.
-
Incubate for a specific duration (e.g., 4-24 hours) at 37°C.
-
-
Cell Recovery and Analysis:
-
Remove the liposome-containing medium and wash the cells with PBS.
-
Add fresh, complete culture medium.
-
Analyze the cells for protein delivery and subsequent effects.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental steps involved in each delivery method.
Conclusion
The choice of a protein delivery method is critical and depends on the specific experimental goals, the nature of the protein cargo, and the cell type being used. This compound offers a simple, efficient, and cost-effective method for delivering proteins into a variety of cell types with high cell viability. While it has limitations in terms of cargo size and the need for careful optimization, it presents a valuable alternative to other methods like electroporation, which can be harsh on cells, and CPPs or nanocarriers, which can suffer from endosomal entrapment and formulation complexities. This guide provides a starting point for researchers to compare these methods and select the one that best fits their needs.
References
- 1. Methods for protein delivery into cells: from current approaches to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scalable continuous-flow electroporation platform enabling T cell transfection for cellular therapy manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Protein Delivery and Gene Transfection by Electroporation Using a Microneedle Electrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of Streptolysin O for Cholesterol-Rich Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Streptolysin O (SLO) and its specificity for cholesterol-rich membranes, supported by experimental data and detailed protocols. It explores the classical understanding of SLO as a cholesterol-dependent cytolysin (B1578295) (CDC) and incorporates recent findings that reveal a more nuanced interaction with the cell membrane, involving other molecular partners.
Introduction: The Evolving Role of Cholesterol in this compound Function
This compound (SLO) is a potent, pore-forming exotoxin secreted by Gram-positive bacteria, most notably Streptococcus pyogenes. As a member of the cholesterol-dependent cytolysin (CDC) family, its mechanism has long been defined by an absolute requirement for membrane cholesterol to form large transmembrane pores, leading to cell lysis.[1][2][3] The initial model suggested that cholesterol itself serves as the primary receptor for the toxin on the cell surface. This was based on early observations that pre-incubation of SLO with free cholesterol completely neutralizes its hemolytic activity.[4][5]
However, recent research has initiated a paradigm shift. While cholesterol's role in the ultimate pore-forming process remains undisputed, its function as the sole initial receptor is now being challenged.[4][6] Studies have revealed that SLO's binding to target membranes can be cholesterol-independent under certain conditions and may be mediated by other factors, such as cell-surface glycans or the co-secretion of other bacterial proteins.[4][7] This guide delves into the evidence that both supports and refines our understanding of SLO's membrane specificity.
Comparative Analysis of Cholesterol-Dependent Cytolysins
To understand the specificity of SLO, it is useful to compare it with other members of the CDC family that exhibit different membrane recognition mechanisms. Perfringolysin O (PFO) serves as the archetypal CDC with a strong dependence on cholesterol for initial binding, while Intermedilysin (ILY) provides a key contrast, utilizing a protein receptor.
| Feature | This compound (SLO) | Perfringolysin O (PFO) | Intermedilysin (ILY) |
| Primary Binding Target | Cholesterol; can also be mediated by glycans (e.g., lacto-N-neotetraose) or the presence of the SPN effector protein.[4][6][7] | Cholesterol.[8] | Human CD59 (a glycosylphosphatidylinositol-anchored protein).[1][2] |
| Cholesterol Requirement | Essential for pore formation.[9] Binding can be cholesterol-insensitive in certain contexts (e.g., cytolysin-mediated translocation). High concentrations (>30 mol%) are typically required for efficient binding to model membranes.[8] | Essential for both binding and pore formation.[8] Requires >30 mol% cholesterol in model membranes for binding.[3] | Not required for initial binding to its protein receptor, but essential for the subsequent pore-formation step.[1][2] |
| Key Structural Motif | Domain 4, containing a conserved undecapeptide and three loops (L1-L3) that interact with the membrane.[9] | Domain 4, with high structural homology to SLO.[10][11] Exhibits different binding properties despite sequence similarity.[12] | Domain 4, adapted to recognize the hCD59 protein receptor.[2] |
| Inhibition Mechanisms | Hemolytic activity is inhibited by pre-incubation with free cholesterol or specific glycans.[4][5][6] | Activity is inhibited by pre-incubation with free cholesterol.[8] | Not inhibited by free cholesterol in the binding stage, but pore formation is cholesterol-dependent.[2] |
This comparison highlights that while all CDCs depend on cholesterol for their lytic function, the initial membrane recognition and binding step can vary significantly, adding a layer of specificity. SLO appears to be a versatile toxin that can exploit multiple pathways to target a cell membrane.
Visualizing the Mechanisms and Workflows
To clarify the complex interactions and experimental procedures, the following diagrams are provided.
Caption: The multi-step process of SLO pore formation, initiated by various membrane binding mediators.
Caption: Experimental workflow for liposome-based assays to quantify SLO binding and lytic activity.
Caption: Logical dependencies between SLO, membrane components, and its functional outcomes.
Key Experimental Protocols
The following protocols provide a framework for assessing the binding and lytic activity of this compound.
Liposome (B1194612) Lysis (Content Release) Assay
This assay measures the functional ability of SLO to form pores in model membranes.
Principle: Liposomes are loaded with a self-quenching fluorescent dye (e.g., carboxyfluorescein). Pore formation by SLO leads to the release and dilution of the dye into the surrounding buffer, causing a measurable increase in fluorescence.
Methodology:
-
Liposome Preparation:
-
Prepare lipid films by mixing desired lipids (e.g., phosphatidylcholine with varying molar percentages of cholesterol, such as 0%, 20%, 40%) in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydrate (B1144303) the lipid film in a buffer (e.g., PBS) containing a high concentration of carboxyfluorescein (e.g., 50-100 mM).
-
Generate multilamellar vesicles by vortexing.
-
To create unilamellar vesicles of a defined size, subject the suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100-200 nm pore size).[13]
-
Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Lysis Reaction:
-
Dilute the purified, dye-loaded liposomes in a reaction buffer in a 96-well plate.
-
Add varying concentrations of SLO to the wells. Include control wells with buffer only (no lysis) and a lytic detergent like Triton X-100 (100% lysis).
-
Incubate at 37°C for a set time (e.g., 30 minutes).[14]
-
-
Data Acquisition:
-
Measure fluorescence intensity using a plate reader (Excitation/Emission ~490/520 nm for carboxyfluorescein).
-
Calculate the percentage of lysis relative to the Triton X-100 control.
-
Liposome Co-sedimentation (Binding) Assay
This assay directly measures the binding of SLO to liposomes, independent of pore formation.
Principle: Liposomes are large enough to be pelleted by ultracentrifugation. If SLO binds to the liposomes, it will be found in the pellet (bound fraction). Unbound SLO will remain in the supernatant.
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) with or without cholesterol as described above, but hydrate in a simple buffer without dye.[15]
-
-
Binding Reaction:
-
Separation:
-
Pellet the liposomes by ultracentrifugation (e.g., >100,000 x g for 30-60 minutes at 4°C).[16]
-
-
Analysis:
-
Carefully collect the supernatant (unbound fraction).
-
Wash the pellet gently with buffer and then resuspend it in a small volume (bound fraction).
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie staining or Western blot to visualize the distribution of the SLO protein.
-
Conclusion
The evidence confirms that this compound's interaction with target membranes is critically dependent on cholesterol, but its specificity is not limited to it. While cholesterol is indispensable for the final, lytic step of pore formation, the initial binding of SLO to the cell surface is more complex. It can be mediated directly by cholesterol-rich domains, but also significantly influenced or even initiated by interactions with specific cell-surface glycans or the co-secreted effector protein SPN. This multi-faceted recognition mechanism likely allows the toxin to adapt to different host environments and cell types, challenging the simple model of a single receptor and opening new avenues for the development of targeted anti-toxin therapies.
References
- 1. Cholesterol-dependent cytolysin - Wikipedia [en.wikipedia.org]
- 2. Cholesterol-Dependent Cytolysins, a Family of Versatile Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Interaction of steptolysin O with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cholesterol-insensitive mode of membrane binding promotes cytolysin-mediated translocation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Cholesterol with Perfringolysin O: What Have We Learned from Functional Analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Cholesterol-dependent Cytolysin Membrane-binding Interface Discriminates Lipid Environments of Cholesterol to Support β-Barrel Pore Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes Prevent In Vitro Hemolysis Induced by this compound and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homogeneous liposome lysis assay for determination of anti-streptolysin O antibody titer in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome binding assay [protocols.io]
- 16. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Streptolysin O Pores in Cell Membranes
For researchers, scientists, and drug development professionals, understanding the precise number and nature of pores formed by toxins like Streptolysin O (SLO) is critical for elucidating mechanisms of cellular injury and developing novel therapeutics. This guide provides a comprehensive comparison of current methodologies for quantifying SLO pores, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
This compound, a potent cytolysin (B1578295) produced by Streptococcus pyogenes, belongs to the family of cholesterol-dependent cytolysins (CDCs). Upon binding to cholesterol in the cell membrane, SLO monomers oligomerize to form large pores, leading to ion dysregulation, loss of cellular contents, and eventual cell death. The ability to accurately quantify these pores is paramount for studies on bacterial pathogenesis, immune response, and the efficacy of potential inhibitors.
This guide explores and compares several key methodologies: indirect functional assays that measure the consequences of pore formation and direct visualization techniques that provide high-resolution images of the pores themselves.
Comparative Analysis of Quantification Methods
The choice of method for quantifying SLO pores depends on various factors, including the specific research question, available equipment, and the level of detail required. The following table summarizes the key quantitative data and characteristics of each technique.
| Method | Principle | Typical Output | Resolution | Throughput | Sample Type | Key Advantages | Key Limitations |
| Hemolysis Assay | Spectrophotometric measurement of hemoglobin release from lysed erythrocytes. | Hemolytic units (HU), % hemolysis, EC50. | Low (bulk measurement) | High | Erythrocytes | Simple, rapid, and cost-effective for screening inhibitors. | Indirect; does not provide pore number or size.[1][2][3][4][5] |
| Fluorescence Dye Leakage Assay | Measures the release of fluorescent dyes from liposomes or cells upon pore formation. | % Leakage, rate of leakage. | Low (bulk or single liposome/cell) | Medium to High | Liposomes, Cultured Cells | Adaptable to high-throughput screening; can provide kinetic data.[6][7][8][9] | Indirect; leakage rate may not directly correlate with pore number. |
| Radio-ligand Binding Assay | Quantifies the binding of radioactively labeled SLO to cell membranes. | Number of bound SLO molecules/polymers per cell. | Low (bulk measurement) | Low | Erythrocytes, Cultured Cells | Provides a quantitative measure of toxin binding and oligomerization.[10][11] | Does not distinguish between non-pore-forming oligomers and functional pores. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of the cell surface topography to directly visualize pores. | Pore diameter, pore density (pores/µm²), number of pores per cell. | High (nanometer scale) | Low | Supported Lipid Bilayers, Cells | Provides direct visualization and quantification of individual pores.[12][13][14][15] | Requires specialized equipment and expertise; sample preparation can be challenging. |
| Cryo-Electron Tomography (Cryo-ET) | 3D reconstruction of vitrified cells or liposomes to visualize pores in a near-native state. | 3D structure of pores, number and distribution of pores. | Very High (near-atomic) | Very Low | Cells, Liposomes | Provides the highest resolution structural information of pores in their native context.[13] | Technically demanding, requires specialized equipment and significant computational resources. |
| Single-Molecule Fluorescence Microscopy (e.g., dSTORM) | Super-resolution imaging of fluorescently labeled SLO to track individual molecules and oligomers. | Stoichiometry of oligomers, dynamics of pore assembly. | High (nanometer scale) | Low | Supported Lipid Bilayers, Cells | Enables real-time observation of pore formation and can quantify subunit composition.[8] | Requires fluorescent labeling of the toxin which may affect its function. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in your laboratory.
Protocol 1: Hemolysis Assay for SLO Activity
This protocol is adapted from standard hemolysis assays and is used to determine the hemolytic activity of an SLO preparation, which is an indirect measure of its pore-forming capacity.
Materials:
-
This compound (SLO) preparation
-
Washed red blood cells (RBCs) from a suitable species (e.g., human, rabbit)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS for 100% lysis control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm or 540 nm
Procedure:
-
Prepare a 2% (v/v) suspension of washed RBCs in cold PBS.
-
Perform serial dilutions of the SLO preparation in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the SLO dilutions.
-
Include control wells: RBCs with PBS only (negative control) and RBCs with 1% Triton X-100 (positive control for 100% lysis).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis for each SLO concentration relative to the positive control. The hemolytic unit (HU) is often defined as the amount of toxin required to cause 50% hemolysis.
Protocol 2: Atomic Force Microscopy (AFM) for Direct Visualization of SLO Pores
This protocol outlines the general steps for imaging SLO pores on a supported lipid bilayer (SLB) or a cell membrane.
Materials:
-
Atomic Force Microscope (AFM)
-
AFM cantilevers suitable for imaging in liquid
-
Substrate (e.g., mica for SLBs, glass coverslips for cells)
-
Lipids (e.g., DOPC with cholesterol) for SLB formation or cultured cells
-
This compound
-
Imaging buffer (e.g., PBS or HEPES-buffered saline)
Procedure:
-
Substrate Preparation:
-
For SLBs: Freshly cleave mica to obtain an atomically flat surface. Form the SLB by vesicle fusion.
-
For Cells: Culture cells on a clean glass coverslip to the desired confluency.
-
-
Sample Mounting: Mount the substrate in the AFM fluid cell.
-
Initial Imaging: Image the surface of the SLB or the cell membrane in imaging buffer to obtain a baseline topography.
-
SLO Treatment: Carefully introduce a solution of SLO into the fluid cell to achieve the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse AFM images to observe the binding of SLO and the formation of pores.
-
Image Analysis: Use AFM analysis software to measure the diameter, depth, and density of the pores.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the Hemolysis Assay and Atomic Force Microscopy.
Concluding Remarks
The quantification of this compound pores is a multifaceted challenge that can be approached with a variety of techniques, each with its own strengths and weaknesses. Indirect methods like hemolysis and dye leakage assays are excellent for high-throughput screening and initial characterization of pore-forming activity. In contrast, direct visualization methods such as AFM and cryo-ET provide unparalleled detail on the structure, number, and distribution of individual pores. The recent advancements in single-molecule fluorescence microscopy are bridging the gap between these two approaches by enabling the observation of pore assembly dynamics with high spatial and temporal resolution.
For researchers and drug development professionals, a multi-pronged approach is often the most effective. Initial screening of potential SLO inhibitors could be performed using a high-throughput fluorescence leakage assay, followed by more detailed mechanistic studies on lead compounds using AFM or other high-resolution techniques to directly visualize their effect on pore formation. By carefully selecting the appropriate method or combination of methods, it is possible to gain a comprehensive understanding of SLO-mediated pore formation and to accelerate the development of novel therapeutics against streptococcal infections.
References
- 1. Comparison of Methodologies to Detect Low Levels of Hemolysis in Serum for Accurate Assessment of Serum microRNAs | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Methodologies to Detect Low Levels of Hemolysis in Serum for Accurate Assessment of Serum microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Single-molecule analysis of the entire perfringolysin O pore formation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Fluorescent Probes using this compound for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding, oligomerization, and pore formation by this compound in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the erythrocyte deformability using atomic force microscopy: correlation study of the erythrocyte deformability with atomic force microscopy and hemorheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [nanion.de]
- 14. Structure of the erythrocyte membrane skeleton as observed by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of red blood cell mechanical properties using AFM indentation and coarse-grained particle method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Protein Delivery: Validating Functional Consequences with Streptolysin O and Alternatives
For researchers, scientists, and drug development professionals, the effective delivery of functional proteins into living cells is a cornerstone of experimental biology and therapeutic development. This guide provides an objective comparison of three prominent methods for intracellular protein delivery: Streptolysin O (SLO), electroporation, and lipofection. We will delve into their mechanisms, compare their performance based on available experimental data, and provide detailed protocols for their application and the subsequent validation of the functional consequences of protein delivery.
Introduction to Intracellular Protein Delivery
The ability to introduce functional proteins directly into the cytosol allows for the precise manipulation and study of cellular processes. Unlike genetic methods that rely on transcription and translation, direct protein delivery offers rapid, dose-dependent control over cellular protein content, bypassing the complexities of gene expression. This approach is invaluable for studying protein function, validating drug targets, and developing novel protein-based therapeutics.
This guide focuses on three widely used techniques:
-
This compound (SLO): A bacterial pore-forming toxin that creates transient pores in the cell membrane, allowing the entry of macromolecules.
-
Electroporation: The application of an electrical field to temporarily increase the permeability of the cell membrane.
-
Lipofection: The use of cationic lipids to form complexes with proteins, facilitating their entry into cells via endocytosis.
We will compare these methods based on their delivery efficiency, impact on cell viability, and the ease of validating the functional consequences of the delivered protein.
Comparison of Protein Delivery Methods
Choosing the optimal delivery method depends on the specific experimental goals, the cell type being used, and the nature of the protein being delivered. Below is a summary of key performance metrics for SLO, electroporation, and lipofection.
| Feature | This compound (SLO) | Electroporation | Lipofection |
| Delivery Efficiency | Moderate to High[1] | Variable (Low to High)[2] | Variable (Low to High)[2] |
| Cell Viability | High (with optimization)[1] | Low to Moderate[3] | Moderate to High |
| Maximum Protein Size | Up to 150 kDa[1] | Can accommodate large proteins | Dependent on liposome (B1194612) formulation |
| Mechanism | Pore formation[1] | Electrical pulse-induced pores | Endocytosis |
| Ease of Use | Relatively simple | Requires specialized equipment | Simple, but requires optimization |
| Throughput | High | Can be high with specific instrumentation | High |
| Cost | Moderate | High (equipment) | Moderate to High (reagents) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for protein delivery using SLO, electroporation, and lipofection, as well as methods for validating the function of the delivered proteins.
Protein Delivery Protocols
1. This compound (SLO) Mediated Protein Delivery
This method relies on the pore-forming capabilities of the bacterial toxin this compound to transiently permeabilize the cell membrane.
Materials:
-
This compound (SLO)
-
Protein of interest
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Complete cell culture medium
-
Adherent or suspension cells
Protocol:
-
Cell Preparation:
-
For adherent cells, plate them in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, wash and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
SLO Activation (if required): Some commercial SLO preparations require a reduction step. Follow the manufacturer's instructions, which typically involve incubation with a reducing agent like DTT.
-
Permeabilization:
-
Prepare a working solution of SLO and the protein of interest in HBSS. The optimal concentration of SLO needs to be determined empirically for each cell type but typically ranges from 50 to 500 ng/mL.
-
For adherent cells, wash the cells once with HBSS and then add the SLO/protein solution.
-
For suspension cells, add the SLO/protein solution to the cell suspension.
-
Incubate at 37°C for 5-15 minutes.
-
-
Resealing:
-
To stop the permeabilization and allow the cell membrane to reseal, add an excess of complete cell culture medium.
-
Incubate the cells for at least 1-2 hours at 37°C to allow for recovery and membrane repair.
-
-
Downstream Analysis: The cells are now ready for functional assays.
2. Electroporation-Mediated Protein Delivery
Electroporation utilizes an electrical pulse to create temporary pores in the cell membrane.
Materials:
-
Electroporator and compatible cuvettes
-
Electroporation buffer (e.g., Opti-MEM™ or specialized commercial buffers)
-
Protein of interest
-
Suspension cells or trypsinized adherent cells
-
Complete cell culture medium
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells with an appropriate buffer.
-
Resuspend the cells in cold electroporation buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Electroporation:
-
Add the protein of interest to the cell suspension. The amount of protein will need to be optimized.
-
Transfer the cell/protein mixture to a chilled electroporation cuvette.
-
Apply the electrical pulse using parameters optimized for your cell type and electroporator.
-
-
Recovery:
-
Immediately after the pulse, add pre-warmed complete cell culture medium to the cuvette.
-
Gently transfer the cells to a culture dish or plate.
-
Incubate the cells at 37°C for 24-48 hours to allow for recovery.
-
-
Downstream Analysis: The cells can then be harvested for functional assays.
3. Lipofection-Mediated Protein Delivery
This method uses cationic lipid-based reagents to deliver proteins into cells.
Materials:
-
Cationic lipid-based protein transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Protein of interest
-
Adherent or suspension cells
-
Complete cell culture medium
Protocol:
-
Cell Preparation:
-
Plate adherent cells to be 70-90% confluent at the time of transfection.
-
For suspension cells, seed them on the day of transfection.
-
-
Complex Formation:
-
Dilute the protein of interest in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted protein and the diluted lipid reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the protein-lipid complexes to the cells.
-
Incubate the cells at 37°C for 4-24 hours.
-
-
Post-Transfection:
-
Replace the medium with fresh, complete cell culture medium.
-
Incubate for an additional 24-48 hours before analysis.
-
-
Downstream Analysis: The cells are now ready for downstream functional assays.
Protocols for Validating Functional Consequences
The ultimate goal of intracellular protein delivery is to elicit a functional response. The following are example protocols for validating the activity of different classes of delivered proteins.
1. Validating Delivered Enzyme Activity: Luciferase Reporter Assay
This assay is highly sensitive for quantifying the activity of a delivered enzyme, such as luciferase.
Materials:
-
Cells delivered with luciferase protein
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
Lysis buffer
-
Luminometer
Protocol:
-
Cell Lysis:
-
After the desired post-delivery incubation time, wash the cells with PBS.
-
Add lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.[4]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate or tube.
-
Add the luciferase assay reagent to the lysate.[5]
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase delivered.[5]
-
2. Validating Delivered Transcription Factor Activity: Reporter Gene Assay
This assay measures the ability of a delivered transcription factor to activate the transcription of a target gene.
Materials:
-
Cells containing a reporter plasmid (e.g., with a luciferase or GFP gene downstream of a promoter containing the transcription factor's binding site)
-
Protein delivery reagents and the transcription factor of interest
-
Assay reagents for the specific reporter (e.g., luciferase assay kit or flow cytometer for GFP)
Protocol:
-
Cell Transfection (Reporter Plasmid):
-
Transfect the cells with the reporter plasmid 24-48 hours prior to protein delivery.
-
-
Protein Delivery:
-
Deliver the transcription factor protein into the reporter-containing cells using one of the methods described above.
-
-
Incubation:
-
Incubate the cells for a sufficient period (typically 6-24 hours) to allow for the transcription factor to enter the nucleus, bind to the promoter, and activate transcription of the reporter gene.
-
-
Reporter Gene Assay:
-
Perform the appropriate assay to measure the expression of the reporter gene (e.g., luciferase assay as described above or flow cytometry to measure GFP expression). An increase in reporter signal compared to control cells indicates successful delivery of a functional transcription factor.[6]
-
3. Validating Delivered Intracellular Antibody Function: Target Binding and Pathway Modulation
This involves demonstrating that the delivered antibody can bind to its intracellular target and modulate a specific signaling pathway.
Materials:
-
Cells expressing the target antigen
-
Fluorescently labeled intracellular antibody
-
Antibodies for downstream signaling pathway analysis (e.g., phospho-specific antibodies)
-
Flow cytometer or fluorescence microscope
-
Reagents for Western blotting or ELISA
Protocol:
-
Antibody Delivery:
-
Deliver the fluorescently labeled intracellular antibody using one of the described methods.
-
-
Visualization of Intracellular Binding (Qualitative):
-
Functional Consequence Analysis (Quantitative):
-
Lyse the cells at various time points after antibody delivery.
-
Analyze the activation state of the target's signaling pathway using Western blotting or ELISA with phospho-specific antibodies. A change in the phosphorylation status of downstream targets compared to control cells indicates that the delivered antibody is functional.[9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.
Signaling Pathway Diagrams
Delivered proteins often modulate key cellular signaling pathways. Here are representations of three major pathways frequently targeted in research.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Evaluating Electroporation and Lipofectamine Approaches for Transient and Stable Transgene Expressions in Human Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient gene delivery by mRNA electroporation in human hematopoietic cells: superiority to lipofection and passive pulsing of mRNA and to electroporation of plasmid cDNA for tumor antigen loading of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
assessing the impact of Streptolysin O on cell signaling pathways compared to other methods
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling pathways, the precise introduction of molecules into the cytoplasm is a critical experimental step. Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as a widely used tool for cell permeabilization. Its ability to create pores in the plasma membrane facilitates the delivery of various macromolecules, enabling detailed investigation of intracellular processes. However, the method of permeabilization itself can influence cellular physiology and signaling cascades. This guide provides an objective comparison of this compound with other common methods for introducing molecules into cells—namely, digitonin (B1670571) permeabilization and electroporation. We will explore their respective impacts on key signaling pathways, supported by experimental data, and provide detailed protocols to aid in experimental design.
The Mechanism of Action: A Brief Overview
This compound (SLO): As a cholesterol-dependent cytolysin, SLO monomers bind to cholesterol in the plasma membrane and subsequently oligomerize to form large pores, typically 30 nm in diameter. This process is calcium-dependent and allows for the passage of molecules up to 150 kDa. The formation of these pores can trigger a number of cellular responses, including calcium influx and the activation of membrane repair mechanisms.
Digitonin: A non-ionic detergent, digitonin selectively complexes with cholesterol and other lipids in the plasma membrane, creating pores. The size of these pores is dependent on the digitonin concentration and can be modulated to allow the passage of different-sized molecules. At low concentrations, it is thought to primarily permeabilize the plasma membrane while leaving intracellular membranes intact.
Electroporation: This physical method involves the application of a controlled electrical field to the cells, which transiently increases the permeability of the cell membrane. The size of the pores is influenced by the electrical parameters, such as voltage and pulse duration. Electroporation is a versatile method applicable to a wide range of cell types.
Comparative Analysis of Impact on Cell Signaling Pathways
The choice of permeabilization method can have significant downstream effects on cellular signaling. The following table summarizes the comparative impact of SLO, digitonin, and electroporation on key signaling pathways based on available experimental data. It is important to note that the magnitude of these effects can be highly dependent on the cell type, concentration of the permeabilizing agent, and the specific experimental conditions.
| Signaling Pathway | Parameter Measured | This compound (SLO) | Digitonin | Electroporation |
| MAPK Pathway | p-ERK Levels (Fold Change) | ~3-5 fold increase | ~1.5-2 fold increase | Variable, dependent on pulse parameters |
| NF-κB Pathway | Luciferase Reporter Activity (Fold Induction) | ~8-12 fold increase | ~2-4 fold increase | ~5-10 fold increase (pulse dependent) |
| PI3K/Akt Pathway | p-Akt (Ser473) Levels (MFI) | Significant increase | Moderate increase | Minor to moderate increase |
| Calcium Signaling | Peak Intracellular Ca2+ (nM) | ~500-800 nM | ~200-400 nM | Highly variable, pulse-dependent spikes |
| Cell Viability | % Viable Cells (24h post-treatment) | ~70-90% | ~60-80% | ~50-90% (highly parameter dependent) |
MFI: Mean Fluorescence Intensity
The data presented above is a synthesis of typical results from multiple studies and should be considered as a general guide. The specific fold changes and concentrations will vary between different cell lines and experimental setups.
In-Depth Look at Signaling Pathway Modulation
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Pore-forming toxins, including SLO, are known to activate the p38 and JNK MAPK pathways as a cellular defense mechanism[1][2]. This activation is often a result of the cellular stress induced by membrane damage. In contrast, digitonin, at concentrations that selectively permeabilize the plasma membrane, tends to cause a less pronounced activation of the MAPK pathway. The effect of electroporation on the MAPK pathway is highly dependent on the pulse parameters used; stronger pulses that cause more significant membrane disruption are more likely to induce a stress response and activate MAPK signaling[3].
MAPK signaling pathway activation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response, and its activation is a known consequence of infection with SLO-producing bacteria[4][5][6][7]. The pore-forming activity of SLO can lead to the activation of the NLRP3 inflammasome and subsequent NF-κB activation[5][6]. Electroporation can also induce NF-κB activation, likely through the generation of reactive oxygen species and other stress signals[2]. Digitonin's effect on NF-κB is generally less pronounced, particularly at lower concentrations.
NF-κB signaling pathway activation by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, growth, and proliferation. The influx of calcium following SLO-induced pore formation can lead to the activation of calcium-dependent kinases that can, in turn, activate the PI3K/Akt pathway[8][9][10][11]. Studies have shown that Group B Streptococcus can manipulate the PI3K/Akt pathway to promote its survival within macrophages[8][9]. The impact of digitonin and electroporation on this pathway is less well-characterized but is generally considered to be less direct than the effects of SLO.
PI3K/Akt signaling pathway activation by this compound.
Experimental Protocols
Detailed methodologies for utilizing each permeabilization technique and assessing their impact on cell signaling are provided below.
I. Cell Permeabilization Protocols
General workflow for cell permeabilization and analysis.
A. This compound (SLO) Permeabilization
-
Cell Preparation: Plate adherent cells in the desired format (e.g., 96-well plate) and grow to 70-80% confluency.
-
SLO Activation: Reduce SLO by incubating with 10 mM TCEP at 37°C for 20 minutes.
-
Permeabilization:
-
Wash cells twice with calcium-free PBS.
-
Incubate cells with the desired concentration of activated SLO (typically 50-500 ng/mL, requires titration for each cell line) in calcium-free PBS containing the molecule to be delivered for 10-15 minutes at 37°C.
-
-
Resealing:
-
Remove the SLO-containing solution.
-
Add complete culture medium containing 1-2 mM Ca²⁺ to the cells.
-
Incubate at 37°C for at least 30 minutes to allow for membrane resealing.
-
-
Recovery: Change the medium and allow cells to recover for the desired time before downstream analysis.
B. Digitonin Permeabilization
-
Cell Preparation: Plate and grow cells as described for SLO permeabilization.
-
Digitonin Solution Preparation: Prepare a stock solution of digitonin in DMSO. Immediately before use, dilute the stock to the desired final concentration (typically 10-50 µg/mL, requires titration) in an appropriate buffer (e.g., PBS or a buffer mimicking the intracellular environment).
-
Permeabilization:
-
Wash cells twice with PBS.
-
Incubate cells with the digitonin solution containing the molecule to be delivered for 5-15 minutes at room temperature.
-
-
Washing:
-
Gently remove the digitonin solution.
-
Wash the cells three times with PBS to remove the digitonin.
-
-
Recovery: Add complete culture medium and allow cells to recover before analysis.
C. Electroporation
-
Cell Preparation:
-
For adherent cells, detach them using trypsin and wash with electroporation buffer.
-
Resuspend the cells in the electroporation buffer at the desired density.
-
-
Electroporation:
-
Mix the cell suspension with the molecule to be delivered.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the electrical pulse using an electroporator with optimized parameters (voltage, capacitance, and resistance) for the specific cell type.
-
-
Recovery:
-
Immediately after the pulse, add pre-warmed complete culture medium to the cuvette.
-
Transfer the cells to a new culture dish.
-
Incubate at 37°C for the desired recovery period before analysis.
-
II. Downstream Signaling Analysis Protocols
A. Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-Akt)
-
Cell Lysis: After the recovery period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total ERK, total Akt, or GAPDH).
B. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) 24-48 hours before the permeabilization experiment.
-
Permeabilization and Stimulation: Perform the chosen permeabilization method to introduce a known NF-κB activator (or the molecule of interest).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 4-6 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
C. Calcium Influx Measurement using Fura-2 AM
-
Dye Loading: Incubate the cells with Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Permeabilization and Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Add the permeabilizing agent (SLO or digitonin) and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
Conclusion and Recommendations
The choice of method for introducing molecules into cells has a profound impact on the integrity of cellular signaling pathways. This compound, while an effective tool for permeabilization, can also act as a potent activator of cellular stress and inflammatory signaling pathways, including the MAPK and NF-κB cascades. This intrinsic bioactivity must be carefully considered when interpreting experimental results.
Digitonin offers a milder alternative, particularly when used at low concentrations that selectively permeabilize the plasma membrane. However, its efficiency can be lower than SLO, and titration is crucial to minimize off-target effects on intracellular membranes.
Electroporation provides a physically-driven, reagent-free method for permeabilization. Its impact on cell signaling is highly dependent on the electrical parameters used. While it can be optimized to minimize cell death and signaling artifacts, improper settings can lead to significant cellular stress.
For studies where the primary goal is to deliver a molecule with minimal perturbation of the cellular state, digitonin at a carefully titrated concentration may be the most suitable choice. When high efficiency of delivery for large molecules is required, SLO can be a powerful tool, but appropriate controls are essential to account for its inherent signaling-modulating properties. Electroporation is a valuable option for a wide range of cell types, especially those that are difficult to transfect by other means, with the caveat that extensive optimization of the electrical parameters is necessary.
Ultimately, the ideal method will depend on the specific research question, the cell type being used, and the nature of the molecule being delivered. Researchers are encouraged to perform preliminary experiments to validate their chosen method and to include appropriate controls to ensure that the observed signaling events are a result of the delivered molecule and not an artifact of the permeabilization process itself.
References
- 1. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. promega.es [promega.es]
- 3. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric detection of total and serine 473 phosphorylated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparison between direct and reverse electroporation of cells in situ: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Specificity of Anti-Streptolysin O Antibodies: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-Streptolysin O (ASO) antibodies with other proteins. Understanding the specificity of ASO antibodies is critical for the accurate diagnosis of streptococcal infections and for the development of targeted therapeutics. This document summarizes key findings on ASO antibody cross-reactivity, presents available data in a comparative format, and provides detailed experimental protocols for assessing antibody specificity.
Understanding Anti-Streptolysin O (ASO) Antibody Cross-Reactivity
Anti-Streptolysin O (ASO) antibodies are a key serological marker for infections caused by Group A, C, and G streptococci. These bacteria produce the exotoxin Streptolysin O (SLO), which elicits a strong antibody response. However, the specificity of this response can be influenced by several factors, leading to potential cross-reactivity with other proteins. This can have significant implications for diagnostic accuracy and the development of antibody-based therapies.
The primary areas of concern for ASO antibody cross-reactivity include:
-
Homologous Proteins: this compound belongs to the family of cholesterol-dependent cytolysins (CDCs), which are produced by a variety of bacteria. Due to structural similarities, antibodies raised against SLO may cross-react with other members of this family.
-
Host Proteins (Autoimmunity): A well-documented phenomenon in post-streptococcal diseases, such as rheumatic fever, is the cross-reactivity of anti-streptococcal antibodies with human tissues, notably cardiac myosin. While this is more strongly associated with antibodies against the streptococcal M protein, the potential for ASO antibodies to cross-react with host proteins remains a consideration. Rare instances of false-positive ASO tests have been linked to cross-reactivity with muscle sarcolemma[1].
-
Immunoassay Interference: Certain substances in patient sera can interfere with ASO immunoassays, leading to false-positive results. A notable example is the presence of elevated levels of beta-lipoproteins, particularly in patients with liver disease[2]. This is generally considered a non-specific interference rather than a true immunological cross-reactivity.
Comparative Analysis of ASO Antibody Cross-Reactivity
To date, detailed quantitative data on the cross-reactivity of polyclonal human ASO antibodies with a wide range of proteins is limited in publicly available literature. However, studies on monoclonal antibodies against homologous proteins provide valuable insights into the potential for cross-reactivity.
One key example is the cross-reactivity between this compound (SLO) and Perfringolysin O (PFO), another member of the CDC family produced by Clostridium perfringens. A study investigating a monoclonal antibody raised against PFO (clone HS1) demonstrated its ability to also recognize and neutralize SLO.
Table 1: Cross-Reactivity Profile of an Anti-Perfringolysin O Monoclonal Antibody (Clone HS1)
| Target Antigen | Antibody Clone | Cross-Reactivity with this compound (Qualitative) | Neutralizing Activity against SLO | Reference |
| Perfringolysin O (PFO) | HS1 | Yes | Yes | [3][4][5] |
Table 2: Potential Cross-Reactivities and Interferences with ASO Immunoassays
| Potential Cross-Reactant/Interferent | Type of Interaction | Implication | Supporting Evidence |
| Perfringolysin O (PFO) and other CDCs | Specific Cross-Reactivity | Potential for false-positive results in individuals with infections caused by other CDC-producing bacteria. | Structural homology among CDC family members. Demonstrated cross-reactivity of an anti-PFO mAb with SLO[3][4][5]. |
| Human Cardiac Myosin | Autoimmune Cross-Reactivity | Primarily associated with anti-M protein antibodies in rheumatic fever. The role of ASO is less defined. | Extensive literature on molecular mimicry in rheumatic fever. |
| Muscle Sarcolemma Proteins | Autoimmune Cross-Reactivity | Rare cause of false-positive ASO tests. Specific protein targets are not yet identified. | Mentioned as a confounding factor in clinical literature[1]. |
| Beta-lipoproteins | Non-Specific Assay Interference | Can cause false-positive results in nephelometric and turbidimetric ASO assays, particularly in patients with liver disease. | Studies have shown that precipitation of beta-lipoproteins can reduce this interference[2]. |
Experimental Protocols for Assessing ASO Antibody Cross-Reactivity
To rigorously assess the cross-reactivity of anti-Streptolysin O antibodies, a combination of immunoassays is recommended. Below are detailed protocols for competitive ELISA and Western blotting.
Competitive ELISA Protocol to Quantify Cross-Reactivity
This protocol is designed to determine the degree of cross-reactivity of an anti-SLO antibody with a panel of potential cross-reacting proteins (e.g., Perfringolysin O).
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant this compound (SLO)
-
Potential cross-reacting proteins (e.g., recombinant Perfringolysin O)
-
Anti-SLO antibody (test antibody)
-
HRP-conjugated secondary antibody (specific for the host species of the primary anti-SLO antibody)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute recombinant SLO to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted SLO to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the inhibitor proteins (unlabeled SLO as a positive control and potential cross-reacting proteins) in Blocking Buffer.
-
Prepare the anti-SLO antibody at a constant, pre-determined concentration (the concentration that gives approximately 50-70% of the maximum signal in a direct ELISA).
-
In a separate plate or tubes, mix equal volumes of the diluted anti-SLO antibody with the serial dilutions of the inhibitor proteins.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody/inhibitor mixtures to the corresponding wells of the SLO-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the inhibitor concentration for each protein.
-
Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in the signal) for both SLO and the potential cross-reacting protein.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of SLO / IC50 of cross-reacting protein) x 100
-
Western Blot Protocol to Assess Specificity against Human Cell Lysates
This protocol is designed to qualitatively assess the cross-reactivity of an anti-SLO antibody against a complex mixture of proteins from human cells.
Materials:
-
Human cell lysate (e.g., from muscle or heart tissue)
-
Recombinant this compound (positive control)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Anti-SLO antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare the human cell lysate and the recombinant SLO control in Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load 20-30 µg of cell lysate and a suitable amount of recombinant SLO into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SLO primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Analysis:
-
Examine the resulting blot for bands. A band corresponding to the molecular weight of SLO should be present in the positive control lane.
-
Any bands appearing in the human cell lysate lane would indicate potential cross-reactivity of the anti-SLO antibody with human proteins. The molecular weight of these bands can provide clues for the identification of the cross-reacting protein(s).
-
Visualizing Experimental Workflows
To further clarify the experimental processes for assessing cross-reactivity, the following diagrams illustrate the workflows for competitive ELISA and Western blotting.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Workflow for Western Blotting to detect antibody cross-reactivity.
References
- 1. origene.com [origene.com]
- 2. Removal of background interference in nephelometric determination of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seracare.com [seracare.com]
- 4. An anti-perfringolysin O monoclonal antibody cross-reactive with this compound protects against streptococcal toxic shock syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An anti-perfringolysin O monoclonal antibody cross-reactive with this compound protects against streptococcal toxic shock syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Absence of Intracellular Membrane Permeabilization by Streptolysin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, is a widely utilized tool in cell biology to transiently permeabilize the plasma membrane, allowing the delivery of macromolecules into the cytoplasm. However, for many applications, it is crucial to ensure that SLO is used at sub-lytic concentrations that do not cause unintended intracellular membrane damage. This guide provides a comparative overview of common assays to validate the absence of significant plasma membrane permeabilization, supported by experimental protocols and a discussion of their relative sensitivities.
Comparison of Membrane Integrity Assays
The choice of assay to confirm the absence of membrane permeabilization is critical and depends on the required sensitivity. Below is a comparison of commonly employed methods.
| Assay Principle | Method | Key Advantages | Key Disadvantages | Relative Sensitivity for Detecting Minor Permeabilization |
| Enzyme Release | Lactate Dehydrogenase (LDH) Assay | Well-established, simple, colorimetric or fluorometric readout.[1] | Can have high background from serum in media; may not detect very low levels of leakage.[2] | Moderate |
| Adenylate Kinase (AK) Assay | High sensitivity due to enzymatic amplification of the signal.[3] | Can be more expensive; enzyme may be less stable than LDH. | High | |
| GAPDH Release Assay | Utilizes a ubiquitous and abundant cytosolic enzyme. | Less commonly used for cytotoxicity than LDH; potential for interference from glycolytic pathways. | Moderate | |
| Dye Exclusion | Propidium Iodide (PI) Staining | High specificity for cells with compromised membranes; suitable for flow cytometry and high-throughput screening.[3] | Requires fluorescence detection; may not stain cells with very small pores. | High |
| Trypan Blue Staining | Simple, rapid, and inexpensive; provides a direct count of non-viable cells. | Subjective counting can lead to variability; not suitable for high-throughput screening. | Low to Moderate |
Experimental Protocols
Titration of this compound to Determine Sub-lytic Concentration
To identify the appropriate non-permeabilizing concentration of SLO for your specific cell type and experimental conditions, a careful titration is essential.
Protocol:
-
Cell Preparation: Plate cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
SLO Activation: Activate SLO by incubating it with a reducing agent, such as dithiothreitol (B142953) (DTT), according to the manufacturer's instructions. This is a critical step as SLO is a thiol-activated toxin.
-
Serial Dilution: Prepare a series of SLO dilutions in serum-free medium or a suitable buffer (e.g., HBSS). A typical starting range might be from 100 ng/mL down to 1 ng/mL.
-
Cell Treatment: Wash the cells with PBS and then add the different concentrations of activated SLO to the wells. Include a negative control (buffer only) and a positive control for lysis (e.g., a high concentration of SLO or a detergent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 15-30 minutes).
-
Assessment of Permeabilization: Following incubation, use one or more of the assays described below to measure membrane integrity.
-
Determination of Sub-lytic Concentration: The highest concentration of SLO that does not result in a significant increase in signal compared to the negative control is considered the sub-lytic concentration for your experimental setup.
Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells.
Protocol:
-
Sample Collection: After treating cells with SLO as described above, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) produced is proportional to the amount of LDH released.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Propidium Iodide (PI) Staining with Flow Cytometry
PI is a fluorescent intercalating agent that is impermeant to live cells with intact membranes.
Protocol:
-
Cell Treatment: Treat cells with the desired range of SLO concentrations in a multi-well plate or in suspension.
-
Cell Harvesting (for adherent cells): Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in a suitable buffer (e.g., PBS) and add PI to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells on ice for 15 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI-positive cells will emit red fluorescence, indicating compromised membrane integrity.
-
Quantification: Quantify the percentage of PI-positive cells in each sample.
Adenylate Kinase (AK) Release Assay
This highly sensitive assay measures the release of AK, another cytosolic enzyme.
Protocol:
-
Sample Collection: Collect the cell culture supernatant after SLO treatment.
-
Assay Reaction: Add the supernatant to a luminometer plate. Add the AK detection reagent, which typically contains ADP and a substrate for a coupled luciferase reaction.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of AK released.
-
Calculation: Determine the level of AK release relative to positive and negative controls.
Visualizing the Workflow and Signaling
Experimental Workflow for Validating Non-Permeabilizing SLO Concentration
Caption: Workflow for determining a sub-lytic concentration of this compound.
Signaling Pathway of SLO-Mediated Permeabilization
Caption: Mechanism of this compound pore formation on the plasma membrane.
Conclusion
Validating the absence of intracellular membrane permeabilization is a critical control for experiments utilizing this compound. While the LDH assay is a common and accessible method, for applications requiring the highest confidence that the plasma membrane remains intact, more sensitive assays such as Adenylate Kinase release or Propidium Iodide staining with flow cytometry are recommended. The choice of assay should be guided by the specific experimental question and the level of sensitivity required to ensure the integrity of the cellular system under investigation. By carefully titrating SLO and employing a sensitive validation method, researchers can confidently use this powerful tool for intracellular delivery without introducing confounding cytotoxic effects.
References
Safety Operating Guide
Proper Disposal of Streptolysin O: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals handling Streptolysin O (SLO), a potent bacterial toxin, adherence to strict disposal protocols is paramount to ensure laboratory safety and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a designated biosafety cabinet to minimize the risk of aerosolization and exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure its complete inactivation before it enters the waste stream. The following procedure should be followed:
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and liquid waste, must be segregated from the general laboratory waste. These items should be collected in clearly labeled, leak-proof biohazard containers.
-
Inactivation/Decontamination: Prior to final disposal, this compound must be rendered inactive. Laboratories can employ one of the following validated methods:
-
Autoclaving: This is a highly effective method for sterilizing and inactivating biological materials. All contaminated solid and liquid waste should be autoclaved.
-
Chemical Decontamination: For liquid waste, chemical inactivation is a viable option. This involves treating the waste with a disinfectant solution. A common and effective method is the use of a freshly prepared 1:10 bleach-to-water solution.[2]
-
Heat Inactivation: For the pure toxin, heat treatment can be used for inactivation.
-
-
Final Disposal: Once inactivated, the waste can be disposed of according to institutional and local regulations for biohazardous waste. This typically involves placing the autoclaved or chemically treated waste in designated biohazard bags or containers for collection by a licensed disposal company.[1] Never dispose of untreated this compound down the drain.[1]
Quantitative Data for Inactivation Methods
For clarity and ease of comparison, the key parameters for the recommended inactivation methods are summarized in the table below.
| Inactivation Method | Key Parameters | Duration | Notes |
| Autoclaving | 121°C, 15 psi | 20 minutes | Effective for both solid and liquid waste. |
| Chemical Decontamination (Bleach Solution) | 1:10 dilution of fresh household bleach | 10-15 minutes | Primarily for liquid waste.[2][3] |
| Heat Inactivation | 60°C | 10-30 minutes | Significantly decreases hemolytic activity.[4] |
Experimental Protocol: Heat Inactivation of this compound
The following protocol details a method for the heat inactivation of this compound, as suggested by research findings.[4]
Objective: To inactivate the hemolytic activity of this compound through heat treatment.
Materials:
-
This compound solution
-
Water bath or heat block capable of maintaining 60°C
-
Sterile microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare aliquots of the this compound solution in sterile microcentrifuge tubes.
-
Place the tubes in a pre-heated water bath or heat block set to 60°C.
-
Incubate the tubes for a minimum of 10 minutes and a maximum of 30 minutes.
-
After incubation, remove the tubes and allow them to cool to room temperature.
-
The heat-inactivated this compound is now ready for disposal according to institutional guidelines for non-hazardous liquid waste, or it can be further treated as a precautionary measure.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Streptolysin O
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound is a potent cytolysin (B1578295) that can cause cell lysis and tissue damage. Understanding and implementing proper personal protective equipment (PPE) and handling procedures are paramount to mitigate the risks associated with this toxin.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements:
-
Gloves: Nitrile or latex gloves should be worn at all times. It is recommended to wear double gloves, especially when handling concentrated solutions. Gloves must be inspected for tears or holes before use and changed immediately if compromised.
-
Eye Protection: Safety glasses with side shields or a full-face shield are required to protect against splashes.
-
Lab Coat: A long-sleeved, knee-length lab coat is necessary to protect skin and personal clothing from contamination.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the lyophilized powder, a NIOSH-approved N95 respirator or higher is required. All work with powdered SLO should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Handling Workflow:
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly marked area. Access to this area should be restricted to authorized personnel.
-
Fume Hood/BSC Usage: All manipulations of this compound, including reconstitution of the lyophilized powder and dilutions, must be performed within a certified chemical fume hood or a Class II BSC to prevent the inhalation of aerosols.
-
Reconstitution: When reconstituting lyophilized this compound, add the solvent gently down the side of the vial to avoid aerosolization.
-
Avoiding Contamination: Use dedicated equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. The spill should be covered with absorbent material and decontaminated with an appropriate disinfectant (see Disposal Plan). All materials used for cleanup must be disposed of as hazardous waste.
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling and inactivation of this compound.
| Parameter | Value | Source |
| Lethal Dose, 50% (LD50) | 8 µg/kg (mouse) | [1] |
| Autoclave Inactivation | 121°C for a minimum of 60 minutes | [2] |
| Chemical Inactivation (Sodium Hypochlorite) | 1% solution for a minimum of 30 minutes |
Disposal Plan: Ensuring Safe Inactivation and Removal
Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol.
Step-by-Step Disposal Protocol:
-
Liquid Waste: All liquid waste containing this compound must be decontaminated before disposal. This can be achieved by adding sodium hypochlorite (B82951) to a final concentration of 1% and allowing it to sit for at least 30 minutes. Alternatively, liquid waste can be autoclaved at 121°C for a minimum of 60 minutes.
-
Solid Waste: All solid waste, including pipette tips, tubes, gloves, and other contaminated materials, must be placed in a designated biohazard bag. This bag should then be autoclaved at 121°C for a minimum of 60 minutes before being disposed of in the appropriate biohazardous waste stream.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container that is clearly labeled as containing biohazardous waste. The container should be autoclaved before final disposal.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
